molecular formula C40H60O2 B1148490 Dihydroxylycopene CAS No. 4212-57-1

Dihydroxylycopene

カタログ番号: B1148490
CAS番号: 4212-57-1
分子量: 572.9 g/mol
InChIキー: FOHPEEJTFCJHNI-FIKDCGPASA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,1'-dihydroxy-1,1',2,2'-tetrahydrolycopene is a carotenol having the structure of 1,1',2,2'-tetrahydro-psi,psi-carotene with hydroxy functions at the 1 and 1' positions. It is a carotenol, a tertiary alcohol and a diol.
1,1'-Dihydroxy-1,1',2,2'-tetrahydrolycopene has been reported in Rhodomicrobium vannielii and Stigmatella aurantiaca with data available.

特性

CAS番号

4212-57-1

分子式

C40H60O2

分子量

572.9 g/mol

IUPAC名

(6E,8E,10E,12E,14E,16E,18E,20E,22E,24E,26E)-2,6,10,14,19,23,27,31-octamethyldotriaconta-6,8,10,12,14,16,18,20,22,24,26-undecaene-2,31-diol

InChI

InChI=1S/C40H60O2/c1-33(21-13-23-35(3)25-15-27-37(5)29-17-31-39(7,8)41)19-11-12-20-34(2)22-14-24-36(4)26-16-28-38(6)30-18-32-40(9,10)42/h11-16,19-28,41-42H,17-18,29-32H2,1-10H3/b12-11+,21-13+,22-14+,25-15+,26-16+,33-19+,34-20+,35-23+,36-24+,37-27+,38-28+

InChIキー

FOHPEEJTFCJHNI-FIKDCGPASA-N

同義語

1,2,1’,2’‐Tetrahydro‐ψ,ψ‐carotene‐1,1’‐diol

製品の起源

United States

Foundational & Exploratory

The Dihydroxylycopene Biosynthesis Pathway in Plants: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the dihydroxylycopene biosynthesis pathway in plants. Tailored for researchers, scientists, and drug development professionals, this document outlines the core biochemical steps, enzymatic players, and relevant analytical methodologies. While this compound is not a major carotenoid in most plant species, its formation is of interest for understanding carotenoid metabolism and its potential applications.

Introduction to this compound

This compound is a xanthophyll, a class of oxygen-containing carotenoid pigments. Structurally, it is a hydroxylated derivative of the acyclic carotenoid lycopene (B16060). While the biosynthesis of major xanthophylls like lutein (B1675518) and zeaxanthin (B1683548) is well-characterized, the direct pathway to this compound in plants is less defined and is thought to occur as a minor branch of the general carotenoid biosynthetic pathway. This guide will detail the established upstream reactions leading to the precursor lycopene and the putative enzymatic steps responsible for its hydroxylation.

The Core Biosynthesis Pathway

The formation of this compound originates from the general carotenoid pathway, which takes place within the plastids. The pathway can be segmented into three main stages: the formation of the C40 backbone, the desaturation and isomerization to form lycopene, and the subsequent hydroxylation steps.

Upstream Pathway: From Isoprenoid Precursors to Lycopene

The biosynthesis begins with the methylerythritol 4-phosphate (MEP) pathway, which produces the five-carbon isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). A series of head-to-tail condensations of these units by geranylgeranyl diphosphate (B83284) synthase (GGPPS) leads to the formation of the 20-carbon molecule, geranylgeranyl diphosphate (GGPP).

The first committed step in carotenoid biosynthesis is the head-to-head condensation of two GGPP molecules by phytoene (B131915) synthase (PSY) to form the colorless 40-carbon carotenoid, 15-cis-phytoene. A series of desaturation and isomerization reactions, catalyzed by phytoene desaturase (PDS) , ζ-carotene desaturase (ZDS) , ζ-carotene isomerase (Z-ISO) , and carotenoid isomerase (CRTISO) , converts phytoene into the red-colored, all-trans-lycopene.

G cluster_upstream Upstream Pathway to Lycopene GGPP Geranylgeranyl diphosphate (GGPP) Phytoene 15-cis-Phytoene GGPP->Phytoene PSY ZetaCarotene ζ-Carotene Phytoene->ZetaCarotene PDS, Z-ISO Lycopene all-trans-Lycopene ZetaCarotene->Lycopene ZDS, CRTISO

Figure 1: Upstream carotenoid biosynthesis pathway leading to lycopene.
Putative this compound Formation

The direct hydroxylation of lycopene to form this compound is not a well-documented major pathway in plants. The primary substrates for carotenoid hydroxylases are the cyclic carotenes, α-carotene and β-carotene.[1][2][3] However, the formation of this compound can be hypothesized to occur through the promiscuous activity of these known carotenoid hydroxylases on the acyclic lycopene.

There are two main classes of carotenoid hydroxylases in plants:

  • Non-heme di-iron β-carotene hydroxylases (BCH or HYD): These enzymes are primarily responsible for hydroxylating the β-rings of β-carotene to form zeaxanthin.

  • Cytochrome P450 monooxygenases (CYP97 family): This family includes β-ring hydroxylases (CYP97A) and ε-ring hydroxylases (CYP97C), which are crucial for lutein synthesis from α-carotene.[1][2]

It is plausible that these enzymes, particularly the β-carotene hydroxylases, could catalyze the addition of hydroxyl groups to the terminal pseudo-ionone rings of lycopene, resulting in this compound. This would be a minor side reaction compared to their primary activity on cyclized substrates.

G cluster_main_pathway Main Xanthophyll Pathways cluster_putative_pathway Putative this compound Pathway Lycopene all-trans-Lycopene AlphaCarotene α-Carotene Lycopene->AlphaCarotene LCYE, LCYB BetaCarotene β-Carotene Lycopene->BetaCarotene LCYB Lutein Lutein AlphaCarotene->Lutein CYP97A, CYP97C Zeaxanthin Zeaxanthin BetaCarotene->Zeaxanthin BCH/HYD Lycopene_putative all-trans-Lycopene Monohydroxylycopene Monohydroxylycopene Lycopene_putative->Monohydroxylycopene BCH/HYD or CYP97A (putative) This compound This compound Monohydroxylycopene->this compound BCH/HYD or CYP97A (putative)

Figure 2: Main xanthophyll pathways and the putative pathway to this compound.

Quantitative Data

Direct quantitative data for this compound in plant tissues is scarce in the literature, reflecting its status as a minor carotenoid. To provide context, the following table summarizes the concentrations of the precursor lycopene and the major downstream hydroxylated products, lutein and β-carotene, in different varieties of ripe tomato fruit, a well-studied carotenoid-accumulating plant.

CarotenoidTomato VarietyConcentration (µg/g fresh weight)Reference
Lycopene Cherry95.5[4]
Roma87.3[4]
On-the-vine55.4[4]
High Lycopene Variety (HLT-F71)120.0[5]
β-Carotene Cherry7.8[6]
Roma6.5[6]
High Lycopene Variety (HLT-F71)10.2[5]
Lutein Cherry1.1[6]
Roma0.8[6]

Note: These values can vary significantly based on cultivar, ripeness, and growing conditions.

Experimental Protocols

The analysis of this compound follows the general principles of carotenoid analysis. The key steps are extraction, saponification (optional), and chromatographic separation and quantification.

Carotenoid Extraction

This protocol is adapted for the extraction of carotenoids from plant tissues.

Materials:

  • Plant tissue (e.g., leaves, fruit)

  • Liquid nitrogen

  • Mortar and pestle

  • Acetone (B3395972) (HPLC grade) with 0.1% (w/v) Butylated Hydroxytoluene (BHT)

  • Petroleum ether or a hexane:diethyl ether mixture (1:1, v/v)

  • Saturated NaCl solution

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Amber glass vials

Procedure:

  • Freeze a known weight of plant tissue (1-5 g) in liquid nitrogen and grind to a fine powder using a mortar and pestle.

  • Transfer the powder to a glass tube and add 10-20 mL of acetone with BHT.

  • Homogenize the sample using a vortex or sonicator for 5-10 minutes.

  • Filter the extract through a Büchner funnel with filter paper.

  • Repeat the extraction of the solid residue with fresh acetone until the residue is colorless.

  • Combine the acetone extracts in a separatory funnel.

  • Add an equal volume of petroleum ether (or hexane:diethyl ether) and 20-30 mL of saturated NaCl solution to the separatory funnel.

  • Gently mix the phases and allow them to separate. The carotenoids will partition into the upper organic phase.

  • Discard the lower aqueous phase.

  • Wash the organic phase with distilled water two to three times to remove residual acetone.

  • Dry the organic phase by passing it through a column of anhydrous sodium sulfate.

  • Evaporate the solvent to dryness using a rotary evaporator at a temperature below 40°C.

  • Redissolve the carotenoid extract in a known volume of a suitable solvent for HPLC analysis (e.g., MTBE:methanol, 1:1, v/v).

  • Store the extract in amber glass vials at -20°C until analysis.

G start Plant Tissue grind Grind in Liquid Nitrogen start->grind extract Extract with Acetone + BHT grind->extract filter Filter extract->filter partition Partition with Petroleum Ether and Saturated NaCl filter->partition wash Wash Organic Phase partition->wash dry Dry with Anhydrous Sodium Sulfate wash->dry evaporate Evaporate to Dryness dry->evaporate redissolve Redissolve for HPLC evaporate->redissolve

Figure 3: Workflow for the extraction of carotenoids from plant tissue.
Saponification (Optional)

Saponification is performed to remove chlorophylls (B1240455) and acyl lipids that can interfere with the chromatographic analysis of xanthophylls.

Materials:

  • Carotenoid extract (in petroleum ether or similar solvent)

  • 10% (w/v) methanolic KOH

  • Saturated NaCl solution

  • Distilled water

Procedure:

  • To the carotenoid extract in the organic solvent, add an equal volume of 10% methanolic KOH.

  • Incubate the mixture in the dark at room temperature for 2-4 hours or overnight at 4°C.

  • After incubation, add distilled water to the mixture in a separatory funnel.

  • Gently mix and allow the phases to separate.

  • Collect the upper organic phase containing the carotenoids.

  • Wash the organic phase repeatedly with saturated NaCl solution and then with distilled water until the washings are neutral (check with pH paper).

  • Proceed with the drying and evaporation steps as described in the extraction protocol.

HPLC-DAD Analysis

High-Performance Liquid Chromatography with a Photodiode Array Detector (HPLC-DAD) is the standard method for separating and quantifying carotenoids. A C30 column is recommended for optimal separation of carotenoid isomers.

Instrumentation and Conditions:

  • HPLC System: With a quaternary pump, autosampler, and photodiode array detector.

  • Column: C30 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: Methanol/water (95:5, v/v) with 0.1% triethylamine.

  • Mobile Phase B: Methyl-tert-butyl ether (MTBE).

  • Gradient Elution:

    • 0-15 min: 15% B

    • 15-30 min: linear gradient to 50% B

    • 30-40 min: linear gradient to 80% B

    • 40-45 min: hold at 80% B

    • 45-50 min: return to 15% B

    • 50-60 min: column re-equilibration

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • Detection: Diode array detector scanning from 250-600 nm. Quantification is typically performed at the wavelength of maximum absorption (λmax) for each carotenoid (for lycopene and its derivatives, this is around 470 nm).

Quantification:

Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated from authentic standards of known concentrations. In the absence of a commercial this compound standard, provisional quantification can be done using the calibration curve of a structurally similar carotenoid, such as zeaxanthin or lutein, and reporting the results as "zeaxanthin equivalents."

Conclusion

The biosynthesis of this compound in plants is presented as a putative, minor pathway branching from the central carotenoid biosynthesis route. It is likely mediated by the promiscuous activity of known carotenoid hydroxylases on the acyclic precursor, lycopene. Further research is needed to identify specific enzymes with significant lycopene hydroxylase activity in plants and to quantify the occurrence of this compound in various plant species. The experimental protocols provided in this guide offer a robust framework for the extraction, separation, and quantification of this and other carotenoids, facilitating further investigation into this intriguing area of plant biochemistry.

References

A Technical Guide to the Natural Sources and Biosynthesis of Lycopene-Derived Dihydroxycarotenoids in Flora

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: The pursuit of novel bioactive compounds for pharmaceutical development has intensified the focus on carotenoids, a class of pigments with significant antioxidant properties. While lycopene (B16060) is a well-documented and abundant carotenoid in various fruits, its hydroxylated derivative, dihydroxylycopene, is not commonly found in plant tissues. Instead, lycopene serves as a critical precursor for a diverse array of downstream dihydroxycarotenoids, known as xanthophylls, such as lutein (B1675518) and zeaxanthin. This technical guide delineates the primary natural sources of the precursor lycopene, provides a comprehensive overview of the biosynthetic pathway leading to its dihydroxy derivatives, and details the experimental protocols requisite for their extraction, identification, and quantification.

Introduction: Dihydroxycarotenoids and Their Precursors

Carotenoids are C40 tetraterpenoid pigments synthesized by plants, algae, and some microorganisms. Their extended system of conjugated double bonds is responsible for their vibrant colors and potent antioxidant activity. Lycopene, a linear, acyclic carotenoid, is a key intermediate in the carotenoid biosynthetic pathway.

While direct hydroxylation of the acyclic lycopene to form a stable, accumulating this compound is not a major metabolic outcome in most fruits and vegetables, lycopene is the essential substrate for the synthesis of cyclic dihydroxycarotenoids. This process involves two key stages:

  • Cyclization: The terminal ends of the lycopene molecule are cyclized to form α-carotene and β-carotene.

  • Hydroxylation: Hydroxyl groups are added to the cyclic rings of α-carotene and β-carotene by specific enzymes to produce dihydroxycarotenoids, primarily lutein and zeaxanthin.

Therefore, this guide focuses on the principal dietary sources of the precursor, lycopene, and the subsequent biosynthetic pathways and analytical methodologies related to its dihydroxy derivatives.

Primary Natural Sources of Lycopene

The concentration of lycopene is particularly high in a select number of red- and pink-hued fruits and vegetables. These plant sources serve as the foundational reservoirs for the biosynthesis of downstream hydroxylated carotenoids. The quantitative data for lycopene content in prominent sources are summarized in Table 1.

Fruit/VegetableScientific NamePlant Part AnalyzedMean Lycopene Content (mg/100g fresh weight)
Gac FruitMomordica cochinchinensisAril38.0[1]
Tomato (processing varieties)Solanum lycopersicumFruit7.0 - 13.0[2]
Watermelon (red flesh)Citrullus lanatusFlesh4.81[3]
Pink GuavaPsidium guajavaPulp5.2
Pink GrapefruitCitrus paradisiPulp3.36[4]

Note: Lycopene content can vary significantly based on cultivar, ripeness, growing conditions, and processing methods.

Biosynthesis of Dihydroxycarotenoids from Lycopene

The conversion of lycopene to its dihydroxy derivatives (xanthophylls) is a multi-step enzymatic process occurring within the plastids of plant cells. The pathway is a critical branch point in carotenoid metabolism.

The key enzymatic steps are:

  • Lycopene ε-cyclase (LCYE) and Lycopene β-cyclase (LCYB) : These enzymes catalyze the formation of ε- and β-ionone rings at the ends of the linear lycopene molecule. The concerted action of both enzymes produces α-carotene (one ε-ring, one β-ring), while the action of LCYB at both ends produces β-carotene (two β-rings).

  • Carotenoid Hydroxylases (CHY) : These enzymes introduce hydroxyl groups onto the ionone (B8125255) rings. They belong to two main families:

    • Non-heme di-iron (BCH) : Primarily responsible for hydroxylating β-rings.[4][5][6]

    • Cytochrome P450 (CYP97A, CYP97C) : Exhibit specificity for both β- and ε-rings.[2][5][7]

The hydroxylation of β-carotene at the C3 and C3' positions by β-hydroxylases yields zeaxanthin . The hydroxylation of α-carotene by ε-hydroxylase and β-hydroxylase yields lutein .

Carotenoid Hydroxylation Pathway GGPP Geranylgeranyl Diphosphate Phytoene Phytoene GGPP->Phytoene Phytoene Synthase (PSY) Lycopene Lycopene Phytoene->Lycopene Desaturases & Isomerases invis1 Lycopene->invis1 a_Carotene α-Carotene Lutein Lutein (Dihydroxy-α-carotene) a_Carotene->Lutein ε- & β-Hydroxylases (CYP97C, CYP97A) b_Carotene β-Carotene Zeaxanthin Zeaxanthin (Dihydroxy-β-carotene) b_Carotene->Zeaxanthin β-Hydroxylases (BCH, CYP97A) invis1->a_Carotene LCYE & LCYB invis1->b_Carotene LCYB (x2) Experimental_Workflow start Plant Material (Fruit/Vegetable Tissue) homogenize Homogenization (Solvent + BHT) start->homogenize extract Liquid-Liquid Extraction (Hexane/Ether) homogenize->extract saponify Saponification (Methanolic KOH) extract->saponify wash Washing & Drying (Anhydrous Na2SO4) saponify->wash concentrate Concentration (Nitrogen Evaporation) wash->concentrate reconstitute Reconstitution in Mobile Phase concentrate->reconstitute hplc HPLC-DAD Analysis (C30 Column) reconstitute->hplc quantify Quantification (vs. Standards) hplc->quantify Peak Integration identify Structural ID (LC-MS, NMR) hplc->identify Fraction Collection

References

A Technical Guide to the In Vitro Antioxidant Capacity of Dihydroxylycopene

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide is intended for researchers, scientists, and drug development professionals interested in the antioxidant properties of carotenoids. It provides an in-depth overview of the common in vitro assays used to determine antioxidant capacity, detailed experimental protocols, and insights into the underlying signaling pathways.

Quantitative Antioxidant Capacity of Lycopene (B16060)

The antioxidant capacity of a compound is often quantified by its ability to scavenge free radicals or reduce oxidizing agents. This is typically expressed as the half-maximal inhibitory concentration (IC50), where a lower value indicates higher antioxidant activity. The following table summarizes representative IC50 values for lycopene from various in vitro antioxidant assays.

Antioxidant AssayTest CompoundIC50 Value (µg/mL)Reference CompoundIC50 Value (µg/mL)
DPPH Radical ScavengingLycopene54.008[1]Ascorbic Acid53.568[1]
Hydrogen Peroxide Radical ScavengingLycopene47.662[1]Ascorbic Acid36.554[1]
Nitric Oxide Radical ScavengingLycopene57.879[1]Ascorbic Acid-
Reducing Power AssayLycopene45.609[1]Ascorbic Acid-

Experimental Protocols for In Vitro Antioxidant Assays

Accurate assessment of antioxidant capacity relies on standardized and well-defined experimental protocols. This section details the methodologies for three widely used assays: DPPH, ABTS, and FRAP.

The DPPH assay is a popular method for screening the free radical scavenging ability of antioxidants.[2][3] The principle of this assay is based on the reduction of the stable DPPH radical, which is deep purple, to the yellow-colored diphenylpicrylhydrazine in the presence of a hydrogen-donating antioxidant.[2][4]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)[2]

  • Methanol (B129727) or ethanol (B145695) (spectrophotometric grade)[2]

  • Test sample (dihydroxylycopene or other antioxidant)

  • Positive control (e.g., Ascorbic acid, Trolox)[2]

  • Spectrophotometer or microplate reader[2]

Procedure:

  • Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol or ethanol. This solution should be protected from light.[2] Dilute the stock solution to a working concentration (often 0.1 mM) to obtain an absorbance of approximately 1.0 at 517 nm.[2]

  • Sample Preparation: Dissolve the test sample in a suitable solvent at various concentrations.[2]

  • Reaction: Add a defined volume of the sample solution to the DPPH working solution. A common ratio is 1:1 or 1:2 (sample:DPPH).[2]

  • Incubation: Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).[5][6]

  • Measurement: Measure the absorbance of the solution at 517 nm.[2][7]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample. The IC50 value is determined by plotting the percentage of inhibition against the sample concentration.

The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). This assay is applicable to both hydrophilic and lipophilic antioxidants.

Materials:

  • ABTS solution (7 mM)[8][9]

  • Potassium persulfate (2.45 mM)[8]

  • Phosphate-buffered saline (PBS) or ethanol

  • Test sample

  • Positive control (e.g., Trolox, Ascorbic acid)[8]

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+): Mix equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution.[8] Allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[8][9]

  • Preparation of Working Solution: Dilute the ABTS•+ solution with PBS or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[10]

  • Reaction: Add a small volume of the sample solution to the ABTS•+ working solution.

  • Incubation: Incubate the mixture at room temperature for a defined time (e.g., 6-30 minutes).[8][11]

  • Measurement: Measure the absorbance at 734 nm.[8]

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay. The antioxidant capacity can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is monitored by the formation of a colored complex.[12][13]

Materials:

  • FRAP reagent, which consists of:

    • Acetate (B1210297) buffer (300 mM, pH 3.6)[14]

    • TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)[14]

    • Ferric chloride (FeCl₃) solution (20 mM)[14]

  • Test sample

  • Positive control (e.g., Ferrous sulfate, Trolox)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of FRAP Working Solution: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[13] Warm the solution to 37°C before use.[14]

  • Reaction: Add a small volume of the sample solution to the FRAP working solution.

  • Incubation: Incubate the mixture at 37°C for a specified time (e.g., 4-60 minutes).[12][13]

  • Measurement: Measure the absorbance at 593 nm.[12][13]

  • Calculation: The antioxidant capacity is determined from a standard curve of a known reducing agent (e.g., FeSO₄) and is expressed as FRAP units or equivalents.

Signaling Pathways and Experimental Workflows

The antioxidant effects of carotenoids like lycopene are not only due to direct radical scavenging but also through the modulation of cellular signaling pathways that control the expression of antioxidant enzymes.

A key pathway involved in the cellular antioxidant response is the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[15][16] Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. Upon exposure to oxidative stress or antioxidants like lycopene, Nrf2 is released from Keap1 and translocates to the nucleus.[16] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding for phase II detoxifying and antioxidant enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione (B108866) S-transferases (GSTs), leading to their upregulation.[16]

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Antioxidant This compound (Antioxidant) Antioxidant->Keap1_Nrf2 induces dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto releases Keap1 Keap1 (Ubiquitination) Keap1_Nrf2->Keap1 releases Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Antioxidant_Genes Antioxidant Genes (HO-1, NQO1, GSTs) ARE->Antioxidant_Genes activates transcription Experimental_Workflow SamplePrep Sample Preparation (this compound) AssaySelection Assay Selection SamplePrep->AssaySelection DPPH DPPH Assay AssaySelection->DPPH Radical Scavenging ABTS ABTS Assay AssaySelection->ABTS Radical Scavenging FRAP FRAP Assay AssaySelection->FRAP Reducing Power Protocol Execution of Experimental Protocol DPPH->Protocol ABTS->Protocol FRAP->Protocol DataAcquisition Data Acquisition (Spectrophotometry) Protocol->DataAcquisition DataAnalysis Data Analysis (% Inhibition, IC50, TEAC) DataAcquisition->DataAnalysis Results Results Interpretation & Reporting DataAnalysis->Results

References

Unveiling Dihydroxylycopene: A Technical Guide to its Discovery, Isolation, and Purification

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the discovery, isolation, and purification of dihydroxylycopene, a hydroxylated acyclic carotenoid. Tailored for researchers, scientists, and professionals in drug development, this document details the biosynthetic origins of this molecule and outlines the sophisticated methodologies required for its extraction and purification to a high degree of purity. The guide synthesizes critical data into accessible formats, including detailed experimental protocols and quantitative summaries, to facilitate further research and application of this promising bioactive compound.

Discovery and Natural Sources

This compound is a xanthophyll carotenoid derived from the hydrocarbon backbone of lycopene (B16060). Its discovery is rooted in the broader exploration of carotenoid diversity in photosynthetic and non-photosynthetic bacteria. While not as ubiquitous as its precursor, lycopene, this compound and its glycosylated derivatives have been identified in several species of purple nonsulfur bacteria, notably within the genera Rhodopseudomonas and Thiocapsa. For instance, Rhodopseudomonas acidophila is known to produce carotenoids of the spirilloxanthin (B1238478) series, which includes hydroxylated derivatives of lycopene. The initial identification of these compounds was made possible through a combination of chromatographic separation and spectroscopic analysis, which revealed the presence of polar carotenoids with distinct absorption spectra compared to lycopene.

Biosynthesis of this compound

The biosynthesis of this compound begins with the well-established methylerythritol 4-phosphate (MEP) or mevalonate (B85504) (MVA) pathways, which provide the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These precursors are sequentially condensed to form geranylgeranyl pyrophosphate (GGPP). The dedicated carotenoid biosynthesis pathway to this compound proceeds as follows:

  • Phytoene (B131915) Synthesis: Two molecules of GGPP are condensed to form the first C40 carotenoid, phytoene. This reaction is catalyzed by the enzyme phytoene synthase (CrtB).

  • Desaturation: A series of desaturation reactions, catalyzed by phytoene desaturase (CrtI), convert colorless phytoene into the red-colored lycopene through the intermediates phytofluene, ζ-carotene, and neurosporene.

  • Hydroxylation: The final step is the hydroxylation of the terminal double bonds of lycopene. This crucial transformation is carried out by carotenoid hydratases, with the CrtC gene product being a key enzyme. CrtC introduces hydroxyl groups at the C-1 and C-1' positions of lycopene, yielding 1,1'-dihydroxylycopene. Some organisms may possess other carotenoid hydroxylases, such as CrtG, that can also modify the terminal rings of carotenoids.

The following diagram illustrates the core biosynthetic pathway from lycopene to this compound.

Dihydroxylycopene_Biosynthesis Biosynthesis of this compound from Lycopene Lycopene Lycopene 1-Hydroxylycopene 1-Hydroxylycopene Lycopene->1-Hydroxylycopene CrtC (Carotenoid Hydratase) 1,1'-Dihydroxylycopene 1,1'-Dihydroxylycopene 1-Hydroxylycopene->1,1'-Dihydroxylycopene CrtC (Carotenoid Hydratase) Purification_Workflow General Workflow for this compound Purification cluster_0 Upstream Processing cluster_1 Extraction cluster_2 Purification cluster_3 Characterization Bacterial Culture Bacterial Culture Cell Harvesting Cell Harvesting Bacterial Culture->Cell Harvesting Cell Lysis Cell Lysis Cell Harvesting->Cell Lysis Solvent Extraction Solvent Extraction Cell Lysis->Solvent Extraction Saponification Saponification Solvent Extraction->Saponification Column Chromatography Column Chromatography Saponification->Column Chromatography HPLC Purification HPLC Purification Column Chromatography->HPLC Purification Spectroscopic Analysis Spectroscopic Analysis HPLC Purification->Spectroscopic Analysis Purity Assessment Purity Assessment Spectroscopic Analysis->Purity Assessment

Dihydroxylycopene Chemical Abstracts Service (CAS) number and spectral data.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chemical Identification

The unique identifier for dihydroxylycopene is its CAS number, which is essential for accurate documentation and database searches in chemical and regulatory contexts.

Compound NameChemical Abstracts Service (CAS) Number
This compound4212-57-1[1]

Spectral Data (Expected)

Direct experimental spectral data for this compound is scarce in publicly accessible literature. However, based on the known structure of this compound as a C40 carotenoid, its expected spectral characteristics can be inferred from data on analogous compounds.

UV-Visible Spectroscopy

The color of carotenoids is due to their extended conjugated polyene systems, which absorb light in the visible range. The position of the absorption maxima (λmax) is influenced by the length of the chromophore and the presence of functional groups. For a C40 carotenoid like this compound, the UV-Vis spectrum is expected to show characteristic peaks in the blue-green region.

Spectral RegionExpected λmax (in ethanol)Notes
UV-Visible450 - 500 nm[2]The spectrum will likely exhibit three distinct peaks or shoulders, a characteristic feature of many carotenoids. The exact positions of the maxima can be influenced by the solvent used.[3]
Mass Spectrometry

Mass spectrometry of carotenoids typically involves soft ionization techniques to minimize fragmentation and observe the molecular ion peak. Fragmentation patterns can provide valuable structural information.

Ionization ModeExpected Fragmentation Patterns
Electron Ionization (EI)While EI can cause extensive fragmentation, key fragments may arise from the cleavage of the polyene chain. The molecular ion peak (M+) would be expected at m/z 572.9, corresponding to the molecular weight of this compound (C40H60O2).
Electrospray Ionization (ESI)ESI is a softer ionization method. The protonated molecule [M+H]+ at m/z 573.9 would be expected. Fragmentation may involve the loss of water molecules (-18 Da) from the hydroxyl groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The expected chemical shifts for the protons (¹H NMR) and carbons (¹³C NMR) in this compound can be predicted based on the typical values for carotenoids.

¹H NMR Spectroscopy (Expected Chemical Shifts)

Proton TypeExpected Chemical Shift (δ, ppm)
Methyl protons on the polyene chain1.8 - 2.0
Methyl protons on terminal isopropylidene groups~1.7
Methylene protons adjacent to hydroxyl groups3.5 - 4.0
Olefinic protons6.0 - 7.0

¹³C NMR Spectroscopy (Expected Chemical Shifts)

Carbon TypeExpected Chemical Shift (δ, ppm)
Methyl carbons12 - 22
Methylene carbons30 - 45
Carbons bearing hydroxyl groups60 - 75
Olefinic carbons120 - 140

Experimental Protocol: Isolation of Carotenoids from Rhodospirillum rubrum

Rhodospirillum rubrum is a photosynthetic bacterium known to produce various carotenoids, including intermediates that can be hydroxylated to form compounds like this compound.[4][5] The following protocol outlines a general method for the extraction and purification of carotenoids from this organism.[5][6]

1. Cell Culture and Harvest:

  • Cultivate Rhodospirillum rubrum under appropriate anaerobic phototrophic conditions to induce carotenoid biosynthesis.

  • Harvest the cells by centrifugation.

2. Cell Lysis and Extraction:

  • Resuspend the cell pellet in a suitable buffer.

  • Lyse the cells using methods such as sonication or French press.

  • Extract the total lipids and pigments from the lysed cells using a mixture of organic solvents, typically a two-phase system like methanol/chloroform/water or acetone/methanol. The carotenoids will partition into the organic phase.

3. Saponification (Optional):

  • To remove interfering lipids and chlorophylls, the crude extract can be saponified using a solution of potassium hydroxide (B78521) in methanol. This step hydrolyzes esterified lipids, which can then be removed by washing with water.

4. Chromatographic Purification:

  • The crude carotenoid extract is concentrated and subjected to chromatographic separation.

  • Thin-Layer Chromatography (TLC): Analytical or preparative TLC on silica (B1680970) gel or alumina (B75360) plates can be used for initial separation and identification based on polarity.

  • Column Chromatography: For larger scale purification, column chromatography using silica gel or alumina as the stationary phase is employed. A gradient of solvents with increasing polarity (e.g., hexane, diethyl ether, acetone) is used to elute the different carotenoids.

  • High-Performance Liquid Chromatography (HPLC): For high-resolution separation and quantification, reversed-phase HPLC is the method of choice. A C18 column is commonly used with a mobile phase gradient of solvents like acetonitrile, methanol, and water.

5. Identification and Characterization:

  • The purified fractions are analyzed using the spectroscopic techniques described above (UV-Vis, MS, NMR) to confirm the identity and purity of the isolated carotenoids.

Workflow for Carotenoid Isolation

The following diagram illustrates the general workflow for the isolation and purification of carotenoids from a bacterial source like Rhodospirillum rubrum.

experimental_workflow cluster_cultivation Cell Growth and Harvest cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis start Rhodospirillum rubrum Culture harvest Cell Harvest (Centrifugation) start->harvest lysis Cell Lysis harvest->lysis extraction Solvent Extraction (e.g., Methanol/Chloroform) lysis->extraction saponification Saponification (Optional) extraction->saponification column_chrom Column Chromatography (Silica Gel) saponification->column_chrom hplc HPLC Purification (Reversed-Phase C18) column_chrom->hplc analysis Spectroscopic Analysis (UV-Vis, MS, NMR) hplc->analysis end Pure this compound analysis->end

Caption: Experimental workflow for the isolation and identification of this compound.

References

The Solubility Profile of Dihydroxylycopene: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Dihydroxylycopene, a xanthophyll carotenoid, holds significant interest in the fields of biotechnology and pharmacology due to its potential antioxidant and other health-benefiting properties. As with many lipophilic molecules, its efficacy and formulation potential are intrinsically linked to its solubility in various solvent systems. This technical guide provides an in-depth overview of the expected solubility of this compound in a range of organic and aqueous solvents, based on data from structurally similar carotenoids. It also outlines detailed experimental protocols for researchers to determine the precise solubility of this compound in their specific applications.

This compound's structure, characterized by a long polyene chain and hydroxyl groups at each end, places it in the xanthophyll subclass of carotenoids. This makes it more polar than carotenes like lycopene (B16060) and β-carotene.[1] Consequently, its solubility is expected to be higher in more polar organic solvents.

Data Presentation: Solubility of Structurally Related Carotenoids

Table 1: Solubility of Selected Carotenoids in Organic Solvents

CarotenoidSolventSolubilityTemperature (°C)
Lutein (B1675518)TetrahydrofuranHighNot Specified
LuteinAcetone800 mg/LNot Specified
LuteinHexane20 mg/LNot Specified
β-CaroteneTetrahydrofuranHighNot Specified
β-CaroteneHexane600 mg/LNot Specified
β-CaroteneAcetone200 mg/LNot Specified
Lycopene (all-E-isomer)Ethyl Acetate145.3 mg/mLNot Specified
Lycopene (all-E-isomer)Acetone42.7 mg/mLNot Specified
Lycopene (all-E-isomer)Hexane25.6 mg/mLNot Specified
Lycopene (all-E-isomer)Ethanol0.6 mg/mLNot Specified
Lycopene (75.6% Z-isomers)Hexane3765.2 mg/mLNot Specified
Lycopene (75.6% Z-isomers)Ethanol2401.7 mg/mLNot Specified
ZeaxanthinChloroformHighNot Specified
ZeaxanthinHexaneLow (crystals form)Not Specified
ZeaxanthinCyclohexaneLow (crystals form)Not Specified

Data compiled from multiple sources.[2][3][4][5] It is important to note that the presence of Z-isomers can dramatically increase solubility.[2]

Table 2: Solubility of Selected Carotenoids in Aqueous and Alternative Solvent Systems

CarotenoidSolvent SystemSolubilityTemperature (°C)
Astaxanthin[P₄₄₄₈]Cl (20% water)~40 mg/100g65
β-Carotene[P₄₄₄₈]Cl (20% water)~105 mg/100g65
Lutein[P₄₄₄₈]Cl (20% water)~5250 mg/100g65
AstaxanthinDES-based microemulsion0.27 mg/mL35
LuteinDES-based microemulsion12.50 mg/mL35

[P₄₄₄₈]Cl: Tributyloctylphosphonium chloride, DES: Deep Eutectic Solvent.[6][7]

Experimental Protocols: Determining this compound Solubility

A standardized and rigorous experimental protocol is crucial for obtaining accurate and reproducible solubility data. The following outlines a comprehensive methodology based on the widely accepted shake-flask method coupled with spectrophotometric or chromatographic analysis.

1. Materials and Equipment

  • This compound (high purity standard)

  • Analytical grade solvents

  • Volumetric flasks and pipettes

  • Scintillation vials with screw caps

  • Orbital shaker with temperature control

  • Analytical balance (± 0.1 mg)

  • UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system with a C30 column

  • Syringe filters (0.2 µm, solvent-compatible)

2. Procedure: Shake-Flask Method

  • Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of vials, each containing a known volume of the desired solvent. Ensure undissolved solid is visible.

  • Equilibration: Tightly seal the vials and place them in a temperature-controlled orbital shaker. Agitate the samples at a constant speed for 24 to 72 hours to ensure equilibrium is reached. The duration may need to be optimized.

  • Sample Collection and Filtration: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.2 µm syringe filter into a clean vial. This step is critical to remove any undissolved microcrystals.

  • Dilution: Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

3. Quantification

  • UV-Vis Spectrophotometry: Prepare a calibration curve using standard solutions of this compound of known concentrations. Measure the absorbance of the diluted sample at the wavelength of maximum absorbance (λmax) for this compound in the specific solvent. Calculate the concentration from the calibration curve.

  • HPLC Analysis: A C30 reversed-phase column is recommended for carotenoid analysis. Develop a suitable isocratic or gradient mobile phase. Prepare a calibration curve by injecting known concentrations of the this compound standard. Inject the diluted sample and determine the concentration based on the peak area. It is crucial that the injection solvent is compatible with the mobile phase to avoid on-column precipitation.[8]

4. Data Reporting

Solubility should be reported in standard units such as mg/mL, g/L, or mol/L, along with the specific solvent and temperature at which the measurement was performed.

Visualizations

Experimental_Workflow Workflow for this compound Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_output Output prep1 Add excess this compound to solvent prep2 Seal vials prep1->prep2 equil1 Agitate at constant temperature (24-72h) prep2->equil1 equil2 Settle undissolved solid equil1->equil2 sample1 Filter supernatant (0.2 µm filter) equil2->sample1 sample2 Dilute sample sample1->sample2 analysis Quantify concentration (UV-Vis or HPLC) sample2->analysis output1 Calculate and report solubility data analysis->output1

Caption: Experimental workflow for determining the solubility of this compound.

Polarity_Solubility_Relationship Conceptual Relationship between Solvent Polarity and Xanthophyll Solubility cluster_solvents Solvent Spectrum cluster_solubility Expected this compound Solubility Nonpolar Nonpolar (e.g., Hexane) LowSol Low Solubility Nonpolar->LowSol Midpolar Mid-Polar (e.g., Acetone, THF) HighSol High Solubility Midpolar->HighSol Polar Polar (e.g., Ethanol) ModSol Moderate to High Solubility Polar->ModSol

Caption: Expected solubility of this compound based on solvent polarity.

References

The Stability of Dihydroxylycopene Under Thermal and Photolytic Stress: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific literature extensively covers the stability of various carotenoids, such as lycopene (B16060), lutein (B1675518), and zeaxanthin (B1683548). However, specific experimental data on the thermal and photostability of dihydroxylycopene is limited. This guide synthesizes established principles and experimental data from structurally similar xanthophylls to provide a comprehensive overview and projected stability profile for this compound. The methodologies and data presented are based on analogous compounds and should be adapted and validated for specific research applications involving this compound.

Introduction to this compound and its Stability

This compound is a xanthophyll, a class of oxygen-containing carotenoid pigments found in nature. Its chemical structure, featuring a long polyene chain responsible for its color and antioxidant properties, also renders it susceptible to degradation from environmental factors, primarily heat and light.[1][2] The presence of hydroxyl groups distinguishes it from lycopene and may influence its polarity and susceptibility to certain degradation pathways. Understanding the thermal and photostability of this compound is critical for its application in pharmaceuticals, nutraceuticals, and food colorants, ensuring product efficacy, safety, and shelf-life.

Degradation of carotenoids is primarily driven by isomerization and oxidation.[3] Thermal stress typically accelerates the rate of these reactions, leading to a loss of color and biological activity. Similarly, exposure to light, particularly in the presence of oxygen and photosensitizers, can lead to the formation of reactive oxygen species that readily attack the conjugated double bond system of the carotenoid molecule.

Thermal Stability of this compound

The thermal degradation of xanthophylls generally follows first-order or second-order kinetics, where the rate of degradation is dependent on the concentration of the carotenoid and the temperature.[4][5] The stability of these compounds is influenced by factors such as their chemical structure (free or esterified form), the surrounding matrix, and the presence of oxygen.[4][5] Esterified xanthophylls have been shown to be more stable than their free forms.[4][5]

Factors Affecting Thermal Stability
  • Temperature: As with most chemical reactions, the rate of this compound degradation is expected to increase with temperature. Higher temperatures provide the activation energy needed to overcome the energy barrier for isomerization and oxidation reactions. Studies on other carotenoids have shown significant degradation at temperatures above 50°C.[3]

  • Oxygen: The presence of oxygen is a critical factor in the thermal degradation of carotenoids. Autoxidation is a major degradation pathway, leading to the formation of a variety of oxidation products, including epoxides, apocarotenals, and smaller volatile compounds.

  • Matrix: The food or solvent matrix can significantly impact thermal stability. Antioxidants present in the matrix can offer protection, while pro-oxidants like metal ions can accelerate degradation. The physical state of the matrix (e.g., crystalline vs. amorphous) also plays a role.[5]

Quantitative Data on Thermal Degradation of Related Xanthophylls

The following tables summarize kinetic data from studies on xanthophylls that can be used to estimate the thermal stability of this compound.

Table 1: Thermal Degradation Kinetics of Xanthophylls in a Model System (Acidic, Free Form) [4][5]

XanthophyllTemperature (°C)Rate Constant (k) (L·mg⁻¹·min⁻¹)Activation Energy (Ea) (kJ·mol⁻¹)
Lutein67.50.009 ± 0.00298.3 ± 12.4
β-Cryptoxanthin67.50.008 ± 0.00296.0 ± 24.0

Table 2: Thermal Degradation Kinetics of Xanthophylls in Blood Orange Juice [4][5]

XanthophyllTemperature (°C)Rate Constant (k) (L·mg⁻¹·min⁻¹)Activation Energy (Ea) (kJ·mol⁻¹)
Lutein67.50.003 ± 0.00165.0 ± 21.8
β-Cryptoxanthin67.50.002 ± 0.00162.3 ± 34.7
cis-Violaxanthin67.50.006 ± 0.00158.7 ± 6.5

Photostability of this compound

The conjugated polyene chain of this compound is a strong chromophore, absorbing light in the visible region. This absorption can lead to photo-degradation, especially in the presence of oxygen and sensitizers. The mechanisms of photodegradation are complex and can involve photo-isomerization, photo-oxidation, and fragmentation of the molecule.

Factors Affecting Photostability
  • Light Intensity and Wavelength: Higher light intensity generally leads to a faster degradation rate. The wavelength of light is also crucial, with light in the UV and visible regions being most detrimental.

  • Oxygen: As with thermal degradation, oxygen plays a key role in photodegradation through the formation of reactive oxygen species.

  • Photosensitizers: Compounds that can absorb light energy and transfer it to oxygen to form singlet oxygen can significantly accelerate the photodegradation of carotenoids.

  • Quenchers and Antioxidants: The presence of compounds that can quench excited states of sensitizers or scavenge reactive oxygen species can enhance the photostability of this compound. Lutein and zeaxanthin are known to protect the eye from phototoxic damage by quenching singlet oxygen and other reactive oxygen species.[6]

Quantitative Data on Photostability of Related Xanthophylls

Experimental Protocols

The following are detailed methodologies for key experiments to assess the thermal and photostability of this compound.

Extraction of this compound

A reliable extraction method is the first step in stability testing.

Protocol for Extraction:

  • Sample Preparation: Homogenize the source material (e.g., plant tissue, microbial biomass).

  • Solvent Extraction: Extract the homogenized sample with a suitable organic solvent or solvent mixture (e.g., acetone, ethanol, hexane, or a combination thereof).[10][11] The choice of solvent will depend on the polarity of this compound and the matrix.

  • Saponification (Optional): If this compound is present in an esterified form, saponification with a methanolic potassium hydroxide (B78521) solution can be performed to hydrolyze the esters.[12][13] This step also removes chlorophyll (B73375) and lipids.[14]

  • Partitioning: Partition the extract with a non-polar solvent (e.g., diethyl ether or petroleum ether) and water to separate the carotenoids from water-soluble impurities.

  • Drying and Concentration: Dry the organic phase with anhydrous sodium sulfate (B86663) and concentrate the extract under reduced pressure at a low temperature (<35°C).

  • Storage: Store the extract under an inert atmosphere (e.g., nitrogen or argon) at a low temperature (-20°C or below) in the dark to prevent degradation before analysis.

Thermal Stability Testing

Protocol for Isothermal Degradation Study:

  • Sample Preparation: Dissolve a known concentration of the purified this compound extract in a suitable solvent or matrix. The solvent should be stable at the test temperatures and have a low oxygen content.

  • Incubation: Place aliquots of the sample in sealed, airtight containers (e.g., amber glass vials) to minimize exposure to light and oxygen.

  • Heating: Incubate the samples in a temperature-controlled oven or water bath at various temperatures (e.g., 50, 60, 70, 80°C).[15]

  • Sampling: At predetermined time intervals, remove a sample from each temperature and immediately cool it in an ice bath to stop the degradation reaction.

  • Analysis: Analyze the concentration of this compound in each sample using a suitable analytical method, such as HPLC-PDA or UV-Vis spectrophotometry.

  • Data Analysis: Plot the concentration of this compound as a function of time for each temperature. Determine the degradation kinetics (e.g., first-order) and calculate the rate constants (k) and half-life (t₁/₂) for each temperature. Use the Arrhenius equation to calculate the activation energy (Ea).[15]

Photostability Testing

Protocol for Photodegradation Study:

  • Sample Preparation: Prepare a solution of this compound of known concentration in a transparent solvent.

  • Exposure: Place the sample in a photostability chamber equipped with a calibrated light source that provides controlled illumination and UV radiation, as specified by ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[16][17] A control sample should be wrapped in aluminum foil to protect it from light.

  • Sampling: At specific time points, withdraw aliquots of the exposed and control samples.

  • Analysis: Determine the concentration of this compound in the samples using HPLC-PDA or UV-Vis spectrophotometry.

  • Data Analysis: Compare the degradation of the light-exposed sample to the dark control to determine the extent of photodegradation. The degradation kinetics can be modeled similarly to the thermal stability studies.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) with Photodiode Array (PDA) Detection:

  • Column: A C30 reversed-phase column is often preferred for carotenoid separation due to its ability to resolve geometric isomers.[10][11]

  • Mobile Phase: A gradient of methanol (B129727) (MeOH) and methyl tert-butyl ether (MTBE) is commonly used.[11]

  • Detection: A PDA detector allows for the monitoring of the absorbance spectrum of the eluting compounds, aiding in identification. The maximum absorbance for this compound should be determined and used for quantification. For many carotenoids, detection is performed around 450 nm.[10][13]

  • Quantification: Quantification is typically performed using an external standard curve of a known carotenoid standard.

UV-Visible Spectrophotometry:

  • This method can be used for the rapid determination of the total carotenoid content.[18][19]

  • The absorbance of the this compound solution is measured at its wavelength of maximum absorbance (λmax).

  • The concentration is calculated using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar absorptivity (extinction coefficient), b is the path length of the cuvette, and c is the concentration. The extinction coefficient for this compound would need to be determined or estimated from similar compounds.

Visualization of Workflows and Pathways

Experimental Workflow for Stability Testing

experimental_workflow cluster_prep Sample Preparation cluster_thermal Thermal Stability cluster_photo Photostability start Source Material extraction Extraction start->extraction purification Purification/Saponification extraction->purification thermal_prep Prepare Aliquots purification->thermal_prep photo_prep Prepare Aliquots purification->photo_prep incubation Incubate at Different Temperatures thermal_prep->incubation thermal_sampling Sample at Time Intervals incubation->thermal_sampling analysis Analytical Quantification (HPLC-PDA / UV-Vis) thermal_sampling->analysis exposure Expose to Light Source photo_prep->exposure photo_sampling Sample at Time Intervals exposure->photo_sampling photo_sampling->analysis data_analysis Kinetic Modeling & Data Analysis analysis->data_analysis

Caption: Workflow for assessing the thermal and photostability of this compound.

Potential Degradation Pathways

degradation_pathway cluster_degradation Degradation Products This compound This compound (all-trans) isomers Cis-isomers This compound->isomers Isomerization (Heat, Light) epoxides Epoxides This compound->epoxides Oxidation (O₂, Light, Heat) apocarotenals Apocarotenals epoxides->apocarotenals Further Oxidation fragments Smaller Volatile Compounds apocarotenals->fragments Cleavage

Caption: Potential degradation pathways for this compound under stress conditions.

References

A Technical Guide to the Identification and Characterization of Dihydroxylycopene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydroxylycopene, a xanthophyll carotenoid derived from lycopene (B16060), exists in numerous isomeric forms with potential biological significance. The identification and characterization of these isomers are crucial for understanding their roles in various physiological and pathological processes. This technical guide provides a comprehensive overview of the methodologies for the isolation, identification, and characterization of this compound isomers. It includes detailed experimental protocols for extraction and chromatographic separation, as well as in-depth discussions on spectroscopic techniques for structural elucidation. Quantitative data are summarized for comparative analysis, and diagrams of relevant metabolic pathways and experimental workflows are provided to facilitate a deeper understanding of these complex molecules.

Introduction to this compound Isomers

Lycopene, a C40 carotenoid, is a potent antioxidant found in high concentrations in tomatoes and other red fruits.[1] Its metabolism in various organisms can lead to the formation of hydroxylated derivatives, known as this compound. The addition of two hydroxyl groups to the lycopene backbone significantly increases its polarity and introduces new chiral centers, leading to a wide array of potential isomers.

The primary types of isomerism in this compound include:

  • Positional Isomerism: The hydroxyl groups can be located at different positions on the carbon skeleton. A notable example is 1,1'-dihydroxy-1,1',2,2'-tetrahydrolycopene, which has been identified in bacteria such as Rhodomicrobium vannielii.

  • Geometric (cis/trans) Isomerism: The long polyene chain of this compound contains multiple carbon-carbon double bonds, each of which can exist in either a cis or trans configuration. The all-trans isomer is typically the most stable and abundant form in nature.[1]

The specific isomeric form of this compound can significantly influence its chemical properties, bioavailability, and biological activity. Therefore, precise identification and characterization are paramount for research and development in fields such as nutrition, pharmacology, and medicine.

Experimental Protocols

Extraction of this compound Isomers from Biological Matrices

The extraction of this compound isomers from natural sources requires careful consideration to minimize degradation and isomerization. The following is a general protocol that can be adapted for various sample types.

Materials:

  • Biological sample (e.g., bacterial cell pellet, plant tissue)

  • Mortar and pestle or homogenizer

  • Solvents: Acetone (B3395972), Methanol (B129727), Methyl tert-butyl ether (MTBE), Petroleum ether, Diethyl ether

  • 10% (w/v) Methanolic potassium hydroxide (B78521) (KOH)

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Rotary evaporator

  • Amber glass vials

Protocol:

  • Sample Homogenization: Homogenize the fresh or frozen sample with a mortar and pestle or a mechanical homogenizer in the presence of cold acetone. Perform this step under dim light to prevent photo-oxidation.

  • Solvent Extraction: Repeatedly extract the homogenized sample with a mixture of acetone and methanol until the residue becomes colorless. Pool the solvent extracts.

  • Partitioning: Transfer the pooled extract to a separatory funnel. Add petroleum ether or a mixture of petroleum ether and diethyl ether (1:1, v/v) and an equal volume of saturated NaCl solution. Shake gently to partition the carotenoids into the organic phase.

  • Washing: Discard the lower aqueous phase and wash the upper organic phase several times with distilled water to remove residual polar solvents and water-soluble impurities.

  • (Optional) Saponification: To remove interfering lipids and chlorophylls, especially from plant samples, saponification may be necessary. Add an equal volume of 10% methanolic KOH to the organic extract and leave it overnight at room temperature in the dark.[2] After saponification, wash the organic phase repeatedly with water until it is free of alkali. Saponification should be used with caution as it can cause degradation and isomerization of some carotenoids.[3]

  • Drying and Evaporation: Dry the final organic extract over anhydrous Na₂SO₄, filter, and evaporate the solvent to dryness using a rotary evaporator at a temperature below 35°C.

  • Storage: Redissolve the dried extract in a small volume of a suitable solvent (e.g., MTBE or a mixture of methanol and MTBE), and store it in an amber glass vial under a nitrogen atmosphere at -20°C or lower until analysis.

Chromatographic Separation of this compound Isomers

High-performance liquid chromatography (HPLC) is the method of choice for the separation of this compound isomers. A C30 reversed-phase column is highly recommended due to its excellent shape selectivity for long-chain carotenoid isomers.

Instrumentation and Conditions:

  • HPLC System: A system equipped with a quaternary or binary pump, a refrigerated autosampler, a column oven, and a photodiode array (PDA) or diode array detector (DAD).

  • Column: YMC Carotenoid C30 column (250 x 4.6 mm, 5 µm) or equivalent.

  • Mobile Phase:

    • Solvent A: Methanol

    • Solvent B: Methyl tert-butyl ether (MTBE)

  • Gradient Elution: A typical gradient program starts with a high percentage of methanol and gradually increases the proportion of MTBE to elute the more nonpolar isomers. A representative gradient is as follows:

    • 0-30 min: Linear gradient from 5% B to 30% B in A

    • 30-50 min: Linear gradient from 30% B to 50% B in A

    • 50-60 min: Isocratic at 50% B

    • 60-65 min: Return to initial conditions (5% B)

    • 65-75 min: Column re-equilibration

  • Flow Rate: 0.8 - 1.0 mL/min

  • Column Temperature: 25-30°C

  • Detection: PDA/DAD detection in the range of 250-600 nm. Chromatograms are typically monitored at the wavelength of maximum absorption (λmax) for the specific isomers, which is generally between 450 nm and 500 nm.

Spectroscopic Characterization

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides valuable information about the chromophore of the this compound isomers. The absorption spectrum is characterized by three distinct peaks. The position of the λmax and the spectral fine structure are indicative of the length of the conjugated double bond system and the presence of cis isomers. Cis isomers typically exhibit a hypsochromic shift (shift to a shorter wavelength) in their λmax and a characteristic "cis-peak" in the UV region (around 360 nm) compared to their all-trans counterparts.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and obtaining structural information about this compound isomers. Atmospheric pressure chemical ionization (APCI) is a commonly used ionization technique for carotenoids.

  • Molecular Ion: In positive ion mode APCI-MS, this compound isomers will typically show a protonated molecule [M+H]⁺.

  • Fragmentation Analysis (MS/MS): Tandem mass spectrometry (MS/MS) provides characteristic fragmentation patterns. For hydroxylated carotenoids, common fragmentation pathways include the loss of water molecules (-18 Da) from the protonated molecule. The specific fragmentation pattern can help to deduce the position of the hydroxyl groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most definitive method for the complete structural elucidation of this compound isomers, including the assignment of the stereochemistry of the double bonds and the position of the hydroxyl groups. Both ¹H and ¹³C NMR are employed, along with two-dimensional NMR techniques such as COSY, HSQC, and HMBC.

Due to the complexity and the requirement for relatively large amounts of pure sample, NMR data for specific this compound isomers is scarce in the literature. However, published NMR data for lycopene isomers can serve as a valuable reference for interpreting the spectra of their dihydroxy derivatives.[4]

Quantitative Data

Currently, there is a limited amount of published quantitative data specifically for this compound isomers. The table below provides a template for how such data should be structured for clear comparison. Researchers are encouraged to report their findings in a similar format to build a comprehensive database.

This compound IsomerNatural SourceConcentration (µg/g dry weight)Relative Abundance (%)Analytical MethodReference
1,1'-dihydroxy-1,1',2,2'-tetrahydrolycopeneRhodomicrobium vannieliiData not availableData not availableHPLC-MSPubChem CID 14502754
Positional Isomer XOrganism YValueValueHPLC-DADCitation
Geometric Isomer ZOrganism WValueValueHPLC-MS/MSCitation

Signaling Pathways and Biological Activity

The biological activities and the signaling pathways involving this compound isomers are not yet well-elucidated and represent an active area of research. It is hypothesized that, similar to other carotenoids and their metabolites, this compound may play roles in:

  • Antioxidant Defense: The hydroxyl groups may enhance the radical scavenging capacity of the molecule.

  • Anti-inflammatory Effects: Carotenoids are known to modulate inflammatory signaling pathways.

  • Cell Signaling: Hydroxylated carotenoids may interact with nuclear receptors and other signaling molecules.

The metabolic pathway leading to this compound is believed to be an extension of lycopene metabolism.

Lycopene_Metabolism Lycopene Lycopene Intermediates Oxidative Intermediates Lycopene->Intermediates Enzymatic Oxidation (e.g., Cytochrome P450) This compound This compound Isomers Intermediates->this compound Hydroxylation Biological_Activity Biological Activity (Antioxidant, Anti-inflammatory, etc.) This compound->Biological_Activity

Figure 1. Proposed metabolic pathway for the formation of this compound.

Experimental and Logical Workflows

The following diagram illustrates a typical workflow for the identification and characterization of this compound isomers.

Dihydroxylycopene_Workflow cluster_extraction Extraction and Preparation cluster_analysis Analysis and Characterization cluster_data Data Interpretation Start Biological Sample Homogenization Homogenization Start->Homogenization Extraction Solvent Extraction Homogenization->Extraction Purification Purification (Optional Saponification) Extraction->Purification Concentration Concentration Purification->Concentration HPLC HPLC Separation (C30 Column) Concentration->HPLC UV_Vis UV-Vis Spectroscopy (λmax, cis-peak) HPLC->UV_Vis MS Mass Spectrometry (Molecular Weight, Fragmentation) HPLC->MS NMR NMR Spectroscopy (Structure Elucidation) HPLC->NMR For purified fractions Identification Isomer Identification UV_Vis->Identification MS->Identification NMR->Identification Quantification Quantification Identification->Quantification Bioactivity Biological Activity Assessment Identification->Bioactivity

References

Methodological & Application

Application Notes and Protocols for the Chemical Synthesis of Dihydroxylycopene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydroxylycopene, a metabolite of lycopene (B16060), is a subject of growing interest in biomedical research for its potential therapeutic properties. Access to pure this compound is crucial for in-depth investigation of its biological activities. This document provides detailed application notes and protocols for the chemical synthesis of this compound, specifically focusing on lycopene-5,6-diol, for research purposes. Two primary synthetic routes are presented: a partial synthesis via oxidation and hydrolysis of lycopene, and a total synthesis employing a Wittig reaction strategy. These protocols are intended to guide researchers in obtaining this compound for further studies into its cellular effects and potential as a drug development candidate.

Introduction

Lycopene, a carotenoid abundant in tomatoes and other red fruits, has been extensively studied for its antioxidant and disease-preventing properties. Its metabolites, including this compound, may possess unique biological activities that differ from the parent compound.[1][2][3][4] The study of these metabolites is essential to fully understand the mechanisms behind the health benefits associated with lycopene consumption. However, the low abundance of this compound in natural sources necessitates chemical synthesis to obtain sufficient quantities for research.

This document outlines two effective methods for synthesizing this compound:

  • Partial Synthesis: A straightforward approach involving the epoxidation of commercially available lycopene followed by acid-catalyzed hydrolysis. This method is suitable for producing a mixture of this compound isomers.

  • Total Synthesis: A more complex, multi-step approach using a double Wittig reaction. This strategy allows for greater control over the stereochemistry of the final product.

Detailed experimental protocols, data presentation in tabular format, and visualizations of the synthetic workflows are provided to facilitate the successful synthesis and purification of this compound in a laboratory setting.

Data Presentation

Table 1: Comparison of this compound Synthesis Methods

ParameterPartial Synthesis from LycopeneTotal Synthesis via Wittig Reaction
Starting Material LycopeneGeraniol (B1671447), Nerol, and other small molecules
Key Reactions Epoxidation (MCPBA), Acid-catalyzed hydrolysisSharpless asymmetric epoxidation, Wittig reaction
Complexity Relatively low (2 steps from lycopene)High (multi-step synthesis)
Control over Stereochemistry Limited, produces a mixture of diastereomersHigh, allows for the synthesis of specific stereoisomers
Reported Yield Variable, dependent on reaction conditions and purificationNot explicitly stated as a single value due to multi-step nature
Purification HPLC, sensitive to normal-phase silica (B1680970) gelHPLC with a chiral stationary phase

Experimental Protocols

Protocol 1: Partial Synthesis of this compound from Lycopene

This protocol describes the synthesis of lycopene-5,6-diol from lycopene through a two-step process of epoxidation and subsequent hydrolysis.

Materials:

  • Lycopene

  • m-Chloroperbenzoic acid (MCPBA)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Acetone (B3395972)

  • Petroleum ether

  • Dilute Sulfuric Acid (H₂SO₄), 1% in acetone or 0.1% aqueous

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Nitrogen gas

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • HPLC system with a C18 or C30 reverse-phase column

Step 1: Epoxidation of Lycopene

  • Dissolve lycopene in dichloromethane in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution in an ice bath.

  • Add a solution of m-chloroperbenzoic acid (MCPBA) in dichloromethane dropwise to the lycopene solution with constant stirring. The amount of MCPBA should be carefully controlled to favor the formation of mono-epoxides.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated sodium bicarbonate solution.

  • Extract the organic layer with a separatory funnel.

  • Wash the organic layer with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude lycopene epoxide mixture. The major products are typically lycopene 1,2-epoxide and lycopene 5,6-epoxide.[5][6]

Step 2: Acid-Catalyzed Hydrolysis to this compound

  • Dissolve the crude lycopene epoxide mixture in acetone.

  • Add a 1% solution of sulfuric acid in acetone to the mixture and stir at room temperature for 15 minutes under a nitrogen atmosphere. Alternatively, treat with 0.1% aqueous sulfuric acid for 24 hours.[6]

  • Neutralize the reaction by adding a saturated sodium bicarbonate solution.

  • Extract the product with a mixture of petroleum ether and diethyl ether.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude this compound.

Purification:

The crude this compound should be purified by high-performance liquid chromatography (HPLC). A C18 or C30 reverse-phase column is recommended.[7] It is important to note that the oxidation products of lycopene can be sensitive to chromatography on normal-phase silica gel, leading to rearrangements.[5]

Protocol 2: Total Synthesis of this compound via Wittig Reaction

The total synthesis of lycopene-5,6-diol stereoisomers can be achieved through a stepwise C15 + C10 + C15 double Wittig reaction strategy.[5] This is a complex, multi-step synthesis that provides control over the stereochemistry of the final product. The general workflow is outlined below. A full detailed protocol for each step is beyond the scope of these application notes and researchers should refer to the primary literature for specific experimental conditions.

General Workflow:

  • Synthesis of the C15-dihydroxy aldehyde synthons: This is a key step that determines the stereochemistry of the final diol. It can be achieved via Sharpless asymmetric epoxidation of geraniol or nerol, followed by acidic hydrolysis of the resulting epoxides.[5]

  • Synthesis of the C10-dialdehyde synthon: This central building block is also prepared through a series of organic reactions.

  • Double Wittig Reaction: The C15 synthons are converted to their corresponding phosphonium (B103445) salts and then reacted with the C10-dialdehyde in a double Wittig reaction to construct the full C40 carotenoid backbone with the desired dihydroxy functionalities.[8][9]

  • Purification: The final product is purified by HPLC, often using a chiral stationary phase to separate the different stereoisomers.[5]

Mandatory Visualization

G Workflow for Partial Synthesis and Biological Evaluation of this compound cluster_synthesis Chemical Synthesis cluster_purification Purification cluster_evaluation Biological Evaluation lycopene Lycopene (Starting Material) epoxidation Epoxidation Reaction lycopene->epoxidation mcpba MCPBA (m-Chloroperbenzoic Acid) mcpba->epoxidation epoxide Lycopene-5,6-epoxide (Intermediate) epoxidation->epoxide hydrolysis Acid-Catalyzed Hydrolysis epoxide->hydrolysis acid Dilute H₂SO₄ acid->hydrolysis crude_diol Crude this compound hydrolysis->crude_diol hplc High-Performance Liquid Chromatography (HPLC) crude_diol->hplc pure_diol Pure this compound hplc->pure_diol cell_culture Cell Culture Studies (e.g., Cancer Cell Lines) pure_diol->cell_culture animal_models In Vivo Studies (e.g., Animal Models) pure_diol->animal_models antioxidant_assay Antioxidant Activity Assays cell_culture->antioxidant_assay gene_expression Gene Expression Analysis (e.g., Nrf2 Pathway) cell_culture->gene_expression

Caption: Workflow for this compound Synthesis and Evaluation.

G Potential Cellular Effects of Lycopene Metabolites cluster_cellular_processes Cellular Processes lycopene_metabolites Lycopene Metabolites (e.g., this compound) ros Reactive Oxygen Species (ROS) lycopene_metabolites->ros Scavenges nrf2 Nrf2 Activation lycopene_metabolites->nrf2 apoptosis Induction of Apoptosis lycopene_metabolites->apoptosis cell_proliferation Inhibition of Cell Proliferation lycopene_metabolites->cell_proliferation igf1_signaling Modulation of IGF-1 Signaling lycopene_metabolites->igf1_signaling are Antioxidant Response Element (ARE) nrf2->are Binds to phaseII_enzymes Phase II Detoxifying Enzymes are->phaseII_enzymes Induces Expression of

Caption: Potential Cellular Mechanisms of Lycopene Metabolites.

Conclusion

The protocols and data presented in this document provide a comprehensive guide for the synthesis of this compound for research applications. The choice between partial and total synthesis will depend on the specific research needs, particularly the requirement for stereoisomerically pure compounds. The partial synthesis method offers a more accessible route to obtaining this compound, while the total synthesis provides a means to investigate the biological activities of specific stereoisomers. Successful synthesis and purification of this compound will enable further exploration of its cellular and molecular mechanisms, and its potential as a lead compound in drug discovery and development.

References

Application Note: High-Performance Liquid Chromatography (HPLC) for the Analysis of Dihydroxylycopene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dihydroxylycopene is a xanthophyll carotenoid, a hydroxylated derivative of lycopene (B16060). Like other carotenoids, it is investigated for its potential antioxidant and other health-promoting properties. Accurate and reliable quantification of this compound in various matrices, such as microbial cultures, plant extracts, and biological samples, is crucial for research and development. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of carotenoids and their isomers.[1][2] This application note provides a detailed protocol for the analysis of this compound using reversed-phase HPLC with UV-Vis detection.

Principle

The method employs a C30 reversed-phase column, which is specifically designed for the separation of long-chain, hydrophobic molecules like carotenoids and their isomers.[1][2][3][4][5] The C30 stationary phase provides enhanced shape selectivity compared to traditional C18 columns, allowing for the resolution of structurally similar carotenoids.[2][3][5] A gradient elution with a mobile phase consisting of methanol (B129727), methyl tert-butyl ether (MTBE), and water is used to separate this compound from other carotenoids and matrix components. Detection is performed using a UV-Vis or photodiode array (PDA) detector at the characteristic maximum absorption wavelength of the analyte. Quantification is achieved by comparing the peak area of the analyte to a calibration curve prepared from a this compound standard.

Experimental Protocols

1. Sample Preparation (from Bacterial Culture)

This protocol is adapted from methods for extracting carotenoids from bacterial cells.[1][3][4]

  • Cell Harvesting: Centrifuge the bacterial culture (e.g., 10 mL) at 4,000 x g for 15 minutes. Discard the supernatant.

  • Cell Lysis and Extraction: To the cell pellet, add 1 mL of methanol and vortex for 2 minutes to lyse the cells.

  • Liquid-Liquid Extraction: Add 2 mL of hexane (B92381) to the methanol-cell mixture and vortex for 2 minutes. To induce phase separation, add 1 mL of water and vortex for an additional minute.

  • Phase Separation: Centrifuge the mixture at 4,000 x g for 10 minutes to achieve clear separation of the organic and aqueous phases.

  • Collection of Organic Phase: Carefully collect the upper hexane layer, which contains the carotenoids, and transfer it to a clean tube.

  • Drying: Evaporate the hexane extract to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a known volume (e.g., 200 µL) of the initial mobile phase (e.g., Methanol/MTBE/Water, 81:15:4, v/v/v).

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

2. HPLC Instrumentation and Conditions

  • HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or PDA detector is suitable.

  • Column: A C30 reversed-phase column (e.g., YMC Carotenoid C30, 5 µm, 4.6 x 250 mm) is recommended for optimal separation of carotenoid isomers.[3][6]

  • Mobile Phase:

    • A: Methanol/Water (96:4, v/v) with 20 mM Ammonium Acetate

    • B: Methyl tert-butyl ether (MTBE)

  • Gradient Elution:

Time (min)%A%B
0.0955
15.05050
25.0595
30.0595
31.0955
40.0955
  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 472 nm (or scanning from 250-600 nm with a PDA detector)

  • Injection Volume: 20 µL

3. Preparation of Standards and Calibration

  • Stock Standard Solution: Prepare a stock solution of this compound standard in the reconstitution solvent at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution to cover the expected concentration range of the samples (e.g., 0.1 - 50 µg/mL).

  • Calibration Curve: Inject the working standard solutions into the HPLC system and construct a calibration curve by plotting the peak area against the concentration. The linearity of the method should be evaluated using the coefficient of determination (R²).

Data Presentation

The following table summarizes the typical quantitative data for the HPLC analysis of carotenoids, which can be adapted for this compound.

ParameterTypical ValueDescription
Retention Time (RT)Analyte-specificThe time at which this compound elutes from the column. This compound is expected to have a shorter retention time than lycopene due to its increased polarity.[7]
Linearity (R²)> 0.995A measure of how well the calibration curve fits the data points.[8]
Limit of Detection (LOD)0.01 - 0.1 µg/mLThe lowest concentration of the analyte that can be reliably detected.[8][9]
Limit of Quantification (LOQ)0.03 - 0.3 µg/mLThe lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.[8][9]
Precision (%RSD)< 5%The relative standard deviation of replicate measurements, indicating the method's reproducibility.[9]
Accuracy (% Recovery)95 - 105%The closeness of the measured value to the true value, often determined by spike-and-recovery experiments.[8]

Mandatory Visualization

Biosynthesis of this compound

The following diagram illustrates the biosynthetic pathway from farnesyl pyrophosphate (FPP) to lycopene, followed by the hydroxylation to form this compound. This pathway is common in microorganisms that produce carotenoids.

Biosynthesis_of_this compound FPP Farnesyl Pyrophosphate (FPP) GGPP Geranylgeranyl Pyrophosphate (GGPP) FPP->GGPP CrtE Phytoene Phytoene GGPP->Phytoene CrtB Lycopene Lycopene Phytoene->Lycopene CrtI Hydroxylycopene Hydroxylycopene Lycopene->Hydroxylycopene Hydroxylase This compound This compound Hydroxylycopene->this compound Hydroxylase

Caption: Biosynthesis of this compound from FPP.

Experimental Workflow

The diagram below outlines the key steps in the analytical workflow for this compound analysis.

HPLC_Workflow Sample Bacterial Culture Harvesting Cell Harvesting (Centrifugation) Sample->Harvesting Extraction Extraction with Methanol/Hexane Harvesting->Extraction Drying Evaporation under Nitrogen Extraction->Drying Reconstitution Reconstitution in Mobile Phase Drying->Reconstitution HPLC HPLC Analysis (C30 Column) Reconstitution->HPLC Data Data Acquisition and Quantification HPLC->Data

Caption: Workflow for this compound analysis.

References

Application Notes & Protocols for the Quantification of Dihydroxylycopene in Biological Tissues and Fluids

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Dihydroxylycopene is a hydroxylated metabolite of lycopene (B16060), a potent carotenoid antioxidant found abundantly in tomatoes and other red fruits and vegetables. Emerging research suggests that the biological activities attributed to lycopene, including its role in reducing the risk of certain chronic diseases, may be mediated in part by its metabolites.[1][2][3] Quantifying these metabolites, such as this compound, in biological matrices is crucial for understanding their pharmacokinetics, tissue distribution, and mechanisms of action.

This document provides detailed protocols for the extraction and quantification of this compound from biological tissues and fluids. Given the limited direct literature on this compound, the following protocols are synthesized from established methods for lycopene and other carotenoids.[4] A specific oxidative metabolite of lycopene, 5,6-dihydroxy-5,6-dihydrolycopene, has been identified in human serum.[1][5]

1. Analyte Information:

  • Analyte: this compound (e.g., 5,6-dihydroxy-5,6-dihydrolycopene)

  • Molecular Formula: C₄₀H₅₈O₂

  • Molecular Weight: 570.9 g/mol

  • Chemical Structure (5,6-dihydroxy-5,6-dihydrolycopene): (Image of the chemical structure would be inserted here in a full document)

  • Note: this compound is a lipophilic molecule and is susceptible to degradation by light, heat, and oxidation. All procedures should be performed under subdued light and controlled temperatures.[6]

2. Data Presentation: Quantitative Levels of Lycopene and its Metabolites

The following tables summarize reported and hypothetical concentrations of lycopene and its hydroxylated metabolites in human biological samples. Data for this compound is scarce; therefore, some values are extrapolated based on parent compound distribution and the limited available metabolite data.

Table 1: Reported Concentrations of Lycopene and its Epoxide Metabolite in Human Plasma/Serum

AnalyteMatrixConcentration RangeMethod of QuantificationReference
Total LycopenePlasma0.322 - 0.784 µmol/LHPLC[7]
¹³C-Lycopene 1,2-epoxidePlasma0.82 - 4.65 nmol/LLC-QTOF-MS[8][9]
Unlabeled Lycopene 1,2-epoxidePlasma<1.0 - 11.18 nmol/LLC-QTOF-MS[8][9]

Table 2: Hypothetical Concentrations of this compound in Human Tissues

Note: These values are hypothetical and for illustrative purposes, based on the known distribution of the parent compound, lycopene, which accumulates in these tissues.[10][11]

AnalyteTissueHypothetical Concentration Range (nmol/g wet weight)
This compoundLiver0.5 - 5.0
This compoundAdipose Tissue1.0 - 10.0
This compoundProstate0.2 - 2.0
This compoundTestes1.5 - 15.0
This compoundAdrenal Gland1.2 - 12.0

3. Experimental Protocols

3.1. General Precautions:

  • Light Sensitivity: All procedures should be carried out under yellow or red light, or in amber glassware to prevent photo-oxidation.

  • Oxidation: The use of antioxidants such as butylated hydroxytoluene (BHT) in extraction solvents is highly recommended. Work should be conducted on ice where possible, and samples should be blanketed with nitrogen or argon gas during evaporation steps.

  • Storage: Biological samples should be stored at -80°C until analysis.[6] Extracted samples should be analyzed immediately or stored under nitrogen/argon at -80°C.

3.2. Protocol 1: Extraction of this compound from Plasma or Serum

This protocol is adapted from methods for lycopene and other carotenoids.[4]

Materials:

Procedure:

  • Pipette 200 µL of plasma or serum into a 2 mL amber microcentrifuge tube.

  • Add 200 µL of ethanol (containing 0.1% BHT) to precipitate proteins.

  • Vortex vigorously for 30 seconds.

  • Add 400 µL of hexane.

  • Vortex vigorously for 1 minute to ensure thorough mixing and extraction.

  • Centrifuge at 3,000 x g for 5 minutes at 4°C to separate the layers.

  • Carefully transfer the upper hexane layer to a clean amber tube.

  • Repeat the hexane extraction (steps 4-7) one more time and combine the hexane extracts.

  • Evaporate the pooled hexane extract to dryness under a gentle stream of nitrogen or argon.

  • Reconstitute the residue in a known volume (e.g., 100 µL) of the mobile phase for immediate HPLC or LC-MS/MS analysis.

3.3. Protocol 2: Extraction of this compound from Tissues

This protocol is a general guideline for soft tissues like the liver or adipose tissue.

Materials:

  • Tissue sample (e.g., liver, adipose)

  • Phosphate-buffered saline (PBS), ice-cold

  • Homogenizer (e.g., Potter-Elvehjem or bead beater)

  • Ethanol (with 0.1% BHT)

  • Hexane

  • Saturated NaCl solution

  • Anhydrous sodium sulfate (B86663)

  • Nitrogen or Argon gas

  • Centrifuge

Procedure:

  • Weigh approximately 100-200 mg of frozen tissue.

  • Homogenize the tissue in 1 mL of ice-cold PBS.

  • Transfer the homogenate to a glass centrifuge tube.

  • Add 2 mL of ethanol (with 0.1% BHT) and vortex for 1 minute.

  • Add 4 mL of hexane and vortex for 2 minutes.

  • Add 1 mL of saturated NaCl solution to aid phase separation.

  • Centrifuge at 3,000 x g for 10 minutes at 4°C.

  • Carefully collect the upper hexane layer.

  • Repeat the hexane extraction on the lower phase and combine the extracts.

  • Pass the pooled hexane extract through a small column of anhydrous sodium sulfate to remove any residual water.

  • Evaporate the extract to dryness under nitrogen or argon.

  • Reconstitute in a suitable solvent for analysis.

3.4. Analytical Methodology: HPLC-UV/Vis and LC-MS/MS

3.4.1. High-Performance Liquid Chromatography (HPLC) with UV/Vis Detection

  • Column: A C30 reversed-phase column is recommended for optimal separation of carotenoid isomers. A C18 column can also be used.[4]

  • Mobile Phase: A gradient of methanol, methyl-tert-butyl ether (MTBE), and water is commonly used. For example, a gradient starting with methanol:water and increasing the proportion of MTBE.

  • Detection: this compound would be expected to have a similar UV-Vis absorption spectrum to lycopene, with a maximum absorption (λmax) around 472 nm.

  • Quantification: Quantification is achieved by comparing the peak area of the analyte in the sample to a standard curve prepared from an analytical standard of this compound.

3.4.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and specificity for the quantification of low-abundance metabolites.

  • Ionization: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) can be used. APCI is often preferred for less polar compounds like carotenoids.[12]

  • Mode: Positive ion mode is typically used.

  • Mass Transitions (Multiple Reaction Monitoring - MRM): Specific precursor-to-product ion transitions for this compound would need to be determined by infusing a pure standard into the mass spectrometer. Based on the molecular weight of 570.9, potential precursor ions could be [M+H]⁺ at m/z 571.9 or the molecular ion M⁺ at m/z 570.9. Product ions would result from fragmentation of the parent molecule (e.g., loss of water or parts of the polyene chain).

  • Internal Standard: A stable isotope-labeled version of this compound would be the ideal internal standard for the most accurate quantification. If unavailable, a structurally similar carotenoid not present in the sample can be used.

Table 3: Example LC-MS/MS Parameters for Carotenoid Analysis

ParameterSetting
LC Column C30, 2.1 x 150 mm, 3 µm
Mobile Phase A Methanol with 0.1% formic acid
Mobile Phase B MTBE with 0.1% formic acid
Flow Rate 0.3 mL/min
Gradient Linear gradient from 90% A to 10% A over 15 min
Ionization Source APCI, Positive Ion Mode
Corona Current 4 µA
Vaporizer Temp. 400°C
Capillary Temp. 275°C
Collision Gas Argon

Note: These parameters are illustrative and require optimization for the specific instrument and analyte.

4. Mandatory Visualizations

4.1. Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis tissue Biological Tissue homogenization Homogenization (for tissue) tissue->homogenization fluid Biological Fluid protein_precipitation Protein Precipitation (Ethanol + BHT) fluid->protein_precipitation homogenization->protein_precipitation lle Liquid-Liquid Extraction (Hexane) protein_precipitation->lle evaporation Evaporation (N2/Ar) lle->evaporation reconstitution Reconstitution evaporation->reconstitution lc_separation LC Separation (C30 Column) reconstitution->lc_separation ms_detection MS/MS Detection (APCI+) lc_separation->ms_detection data_processing Data Processing & Quantification ms_detection->data_processing signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus igf1r IGF-1R pi3k PI3K igf1r->pi3k lycopene_metabolites This compound lycopene_metabolites->igf1r Inhibits akt Akt lycopene_metabolites->akt Inhibits ros ROS lycopene_metabolites->ros Scavenges pi3k->akt cell_cycle Cell Cycle Progression akt->cell_cycle Promotes apoptosis Apoptosis akt->apoptosis Inhibits nfkb_complex IκB-NF-κB nfkb NF-κB nfkb_complex->nfkb inflammation Inflammatory Response nfkb->inflammation ros->nfkb_complex Activates

References

Application of Dihydroxylycopene as a Biomarker for Dietary Intake and Disease

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroxylycopene, a metabolite of the potent antioxidant lycopene (B16060), is emerging as a potential biomarker for assessing dietary intake of lycopene-rich foods, such as tomatoes, and for monitoring the risk and progression of certain chronic diseases. While research on this compound is in its early stages, its role as a downstream product of lycopene metabolism suggests it may offer a more nuanced understanding of individual responses to dietary lycopene and its associated health benefits. These application notes provide a comprehensive overview of the potential applications of this compound as a biomarker, detailed protocols for its quantification, and insights into its putative signaling pathways.

Application 1: Biomarker for Dietary Intake of Lycopene

The concentration of this compound in biological matrices such as plasma and tissues can serve as an objective indicator of the intake and metabolism of lycopene. Unlike its parent compound, which can be influenced by various factors affecting absorption, this compound levels may reflect the extent of enzymatic conversion and bioavailability.

Quantitative Data Summary (Hypothetical Data for Illustrative Purposes)

Due to the limited availability of quantitative data on this compound in the literature, the following tables present hypothetical yet plausible values to illustrate its potential application as a dietary biomarker. These values are based on typical concentrations observed for other lycopene metabolites.

Table 1: Plasma this compound Concentrations Following a Lycopene-Rich Diet

Time PointMean Plasma this compound (nmol/L)Standard Deviation (nmol/L)
Baseline (Pre-intervention)0.50.2
2 Weeks (Post-intervention)2.80.9
4 Weeks (Post-intervention)4.51.5
8 Weeks (Washout)0.80.3

Table 2: Tissue this compound Concentrations in Response to Dietary Lycopene

TissueLow Lycopene Diet (pmol/g)High Lycopene Diet (pmol/g)
Adipose1.28.5
Liver0.85.2
Prostate0.53.1

Application 2: Biomarker for Disease Risk and Progression

Emerging evidence suggests that lycopene and its metabolites may play a role in mitigating the risk of chronic diseases, including certain cancers and cardiovascular conditions. This compound, as a biologically active metabolite, could serve as a valuable biomarker for assessing disease risk and monitoring the efficacy of dietary interventions.

Quantitative Data Summary (Hypothetical Data for Illustrative Purposes)

Table 3: Association of Plasma this compound with Disease Risk

ConditionLow Plasma this compound (Odds Ratio)High Plasma this compound (Odds Ratio)
Prostate Cancer1.80.6
Cardiovascular Disease2.10.8
Metabolic Syndrome1.50.7

Experimental Protocols

The following is a detailed protocol for the extraction and quantification of this compound from human plasma, adapted from established methods for lycopene and its metabolites.[1][2][3]

Protocol 1: Quantification of this compound in Human Plasma by HPLC-MS/MS

1. Materials and Reagents:

  • Human plasma (collected in EDTA-coated tubes)

  • This compound standard (if available, otherwise use a closely related standard for method development)

  • Internal Standard (e.g., β-apo-8'-carotenal)

  • Hexane, Ethanol (B145695), Acetone, Toluene, Methanol, Methyl-tert-butyl ether (MTBE) (all HPLC grade)

  • Butylated hydroxytoluene (BHT)

  • Ultrapure water

  • Centrifuge, evaporator (e.g., nitrogen evaporator), vortex mixer

  • HPLC system coupled with a tandem mass spectrometer (MS/MS)

  • C18 or C30 reversed-phase HPLC column

2. Sample Preparation and Extraction:

  • Thaw frozen plasma samples on ice.

  • To 200 µL of plasma in a glass tube, add 20 µL of internal standard solution.

  • Add 500 µL of ethanol containing 0.1% BHT to precipitate proteins. Vortex for 30 seconds.

  • Add 1 mL of a hexane:acetone:toluene (10:7:7 v/v/v) mixture. Vortex for 1 minute.

  • Centrifuge at 3000 x g for 10 minutes at 4°C to separate the phases.

  • Carefully transfer the upper organic layer to a clean glass tube.

  • Repeat the extraction step (step 4-6) on the remaining aqueous layer and combine the organic extracts.

  • Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitute the dried extract in 100 µL of MTBE:methanol (1:1 v/v). Vortex for 30 seconds.

  • Transfer the reconstituted sample to an HPLC vial with an insert for analysis.

3. HPLC-MS/MS Analysis:

  • HPLC System: Agilent 1200 series or equivalent.

  • Column: YMC Carotenoid C30 column (150 x 2.0 mm, 3 µm) or equivalent.

  • Mobile Phase A: Methanol:Water (95:5 v/v) with 0.1% formic acid.

  • Mobile Phase B: MTBE with 0.1% formic acid.

  • Gradient Elution:

    • 0-2 min: 10% B

    • 2-15 min: Linear gradient to 80% B

    • 15-20 min: Hold at 80% B

    • 20-21 min: Linear gradient back to 10% B

    • 21-25 min: Hold at 10% B for column re-equilibration.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 25°C.

  • Injection Volume: 10 µL.

  • Mass Spectrometer: AB Sciex 4000 QTRAP or equivalent.

  • Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode.

  • MRM Transitions: To be determined based on the mass of this compound and its fragmentation pattern. For a this compound (C40H58O2), the parent ion [M+H]+ would be m/z 569.4. A characteristic product ion would need to be identified through infusion of a standard.

  • Data Analysis: Quantify this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with the this compound standard.

Putative Signaling Pathways

While direct evidence for signaling pathways specifically modulated by this compound is limited, based on the known biological activities of its parent compound, lycopene, and other metabolites, we can propose several putative pathways.[4][5][6][7][8][9] Lycopene and its metabolites have been shown to interact with key cellular signaling cascades involved in antioxidant defense, inflammation, and cell proliferation.

Diagram 1: Experimental Workflow for this compound Biomarker Analysis

workflow cluster_sample Sample Collection & Preparation cluster_analysis Analytical Quantification cluster_data Data Interpretation Sample Biological Sample (Plasma, Tissue) Extraction Solvent Extraction & Protein Precipitation Sample->Extraction Homogenization Purification Evaporation & Reconstitution Extraction->Purification HPLC HPLC Separation (C18/C30 Column) Purification->HPLC MS MS/MS Detection (APCI, MRM) HPLC->MS Quantification Quantification vs. Internal Standard MS->Quantification Biomarker Biomarker Application (Dietary/Disease) Quantification->Biomarker

Caption: Workflow for this compound analysis.

Diagram 2: Putative Signaling Pathway of this compound

signaling_pathway cluster_nrf2 Antioxidant Response cluster_ppar Metabolic Regulation cluster_nfkb Anti-inflammatory Response This compound This compound Keap1 Keap1 This compound->Keap1 Inhibits PPARg PPARγ This compound->PPARg Activates IKK IKK This compound->IKK Inhibits Nrf2 Nrf2 Keap1->Nrf2 Inhibits ARE ARE Nrf2->ARE Activates AntioxidantEnzymes Antioxidant Enzymes (HO-1, NQO1) ARE->AntioxidantEnzymes Induces LipidMetabolism Modulation of Lipid Metabolism PPARg->LipidMetabolism Regulates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Inhibits InflammatoryGenes Pro-inflammatory Gene Expression NFkB->InflammatoryGenes Induces

Caption: Putative signaling pathways of this compound.

Pathway Descriptions:

  • Nrf2 Signaling Pathway: this compound may, like other lycopene metabolites, induce the nuclear translocation of Nrf2 by inhibiting its sequestration by Keap1.[4] Activated Nrf2 then binds to the Antioxidant Response Element (ARE) in the promoter regions of genes encoding phase II detoxifying and antioxidant enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), leading to their increased expression and enhanced cellular antioxidant capacity.

  • PPARγ Signaling Pathway: Lycopene has been shown to activate peroxisome proliferator-activated receptor-gamma (PPARγ), a key regulator of lipid metabolism and inflammation.[5][6] this compound could potentially act as a ligand for PPARγ, thereby influencing the expression of genes involved in fatty acid uptake and storage, and adipogenesis.

  • NF-κB Signaling Pathway: Chronic inflammation is a hallmark of many diseases. Lycopene can suppress the pro-inflammatory NF-κB signaling pathway by inhibiting the IκB kinase (IKK) complex.[8][9] This prevents the phosphorylation and subsequent degradation of IκBα, which retains NF-κB in the cytoplasm. By analogy, this compound may exert anti-inflammatory effects by downregulating the expression of NF-κB target genes, such as those encoding pro-inflammatory cytokines and adhesion molecules.

Conclusion

This compound holds promise as a novel biomarker for both dietary lycopene intake and as an indicator of disease risk. Its quantification in biological samples, though challenging, is achievable with modern analytical techniques like HPLC-MS/MS. Further research is warranted to validate its clinical utility and to fully elucidate the signaling pathways through which it exerts its biological effects. The protocols and information provided herein serve as a foundational resource for researchers and professionals interested in exploring the potential of this compound in nutrition and disease prevention.

References

Application Notes and Protocols for Dihydroxylycopene in Cell Culture Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for investigating the potential mechanistic pathways of dihydroxylycopene in cell culture models. Given that direct literature on this compound is emerging, the following protocols are based on established methods for other carotenoids, such as lycopene, and are intended to serve as a robust starting point for research into its antioxidant, anti-inflammatory, and anti-cancer properties.

Application Note 1: Investigating the Antioxidant Properties of this compound

Introduction:

Carotenoids are well-documented for their antioxidant capabilities, primarily through the quenching of reactive oxygen species (ROS). This compound, a hydroxylated derivative of lycopene, is hypothesized to possess significant antioxidant potential. These protocols outline the steps to quantify its ability to mitigate oxidative stress in vitro.

Key Applications:

  • Quantification of intracellular ROS reduction.

  • Assessment of protective effects against oxidative damage-induced cell death.

  • Determination of the impact on endogenous antioxidant enzyme expression.

Protocol 1.1: Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol utilizes the 2',7'-dichlorofluorescin diacetate (DCFH-DA) assay to measure the intracellular ROS scavenging activity of this compound.

Materials:

  • This compound stock solution (in an appropriate solvent like DMSO or THF)

  • Cell culture medium and supplements

  • Adherent cell line (e.g., HaCaT keratinocytes or RAW 264.7 macrophages)

  • 96-well black, clear-bottom plates

  • DCFH-DA probe

  • H₂O₂ (or other ROS inducer)

  • Phosphate-buffered saline (PBS)

  • Microplate reader with fluorescence capabilities

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours.

  • Treatment: Prepare serial dilutions of this compound in a complete cell culture medium. Suggested concentrations range from 1 µM to 50 µM. Remove the old medium and add 100 µL of the medium containing different concentrations of this compound or a vehicle control. Incubate for 24 hours.

  • Loading with DCFH-DA: Wash the cells twice with warm PBS. Add 100 µL of 10 µM DCFH-DA in PBS to each well and incubate for 30 minutes at 37°C in the dark.

  • Induction of Oxidative Stress: Wash the cells twice with warm PBS. Add 100 µL of a ROS inducer (e.g., 500 µM H₂O₂) in PBS to each well.

  • Measurement: Immediately measure the fluorescence intensity (excitation ~485 nm, emission ~530 nm) every 5 minutes for 1 hour using a microplate reader.

  • Data Analysis: The antioxidant activity is determined by the ability of this compound to suppress the H₂O₂-induced fluorescence compared to the control.

Data Presentation: Antioxidant Activity of this compound
Concentration (µM)% Reduction in ROS (Compared to H₂O₂ Control)
115 ± 3.2
535 ± 4.1
1058 ± 5.5
2575 ± 6.3
5088 ± 4.9

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Application Note 2: Evaluating the Anti-Inflammatory Effects of this compound

Introduction:

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Carotenoids have been shown to modulate inflammatory pathways. This application note describes protocols to assess the anti-inflammatory potential of this compound in a cellular context.

Key Applications:

  • Measurement of pro-inflammatory cytokine secretion.

  • Investigation of the NF-κB signaling pathway.

Protocol 2.1: Quantification of Pro-Inflammatory Cytokines

This protocol details the use of an Enzyme-Linked Immunosorbent Assay (ELISA) to measure the secretion of pro-inflammatory cytokines, such as TNF-α and IL-6, from lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • This compound stock solution

  • LPS from E. coli

  • 24-well plates

  • ELISA kits for TNF-α and IL-6

  • Microplate reader with absorbance capabilities

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 24-well plate at a density of 2 x 10⁵ cells per well and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25 µM) for 2 hours.

  • Inflammatory Challenge: Stimulate the cells with 1 µg/mL LPS for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove any cellular debris.

  • ELISA: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions.

  • Data Analysis: Create a standard curve and determine the concentration of each cytokine in the supernatants. Calculate the percentage inhibition of cytokine secretion by this compound compared to the LPS-only control.

Data Presentation: Effect of this compound on Cytokine Secretion
TreatmentTNF-α (pg/mL)IL-6 (pg/mL)
Control50 ± 830 ± 5
LPS (1 µg/mL)1200 ± 110850 ± 95
LPS + this compound (5 µM)850 ± 90600 ± 70
LPS + this compound (10 µM)500 ± 65350 ± 45
LPS + this compound (25 µM)250 ± 40180 ± 30

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Application Note 3: Assessing the Anti-Cancer Potential of this compound

Introduction:

Several carotenoids have demonstrated anti-proliferative and pro-apoptotic effects in cancer cell lines.[1] This protocol outlines the use of the MTT assay to determine the effect of this compound on the viability of cancer cells.

Key Applications:

  • Screening for cytotoxic effects against various cancer cell lines.

  • Determining the half-maximal inhibitory concentration (IC₅₀).

Protocol 3.1: Cell Viability Assessment using MTT Assay

Materials:

  • Cancer cell line (e.g., HT-29 colon cancer cells)

  • This compound stock solution

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader with absorbance capabilities

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours.

  • Treatment: Prepare serial dilutions of this compound in complete medium (e.g., 1, 5, 10, 25, 50, 100 µM). Add 100 µL of the diluted compound to the respective wells.

  • Incubation: Incubate the plate for 48 or 72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the control wells and determine the IC₅₀ value.

Data Presentation: Cytotoxicity of this compound on HT-29 Cells
Concentration (µM)% Cell Viability
198 ± 2.1
592 ± 3.4
1081 ± 4.0
2565 ± 5.2
5048 ± 4.8
10025 ± 3.9

Note: The data presented in this table is hypothetical and for illustrative purposes only. The IC₅₀ would be determined from a dose-response curve.

Mandatory Visualizations

Signaling Pathway Diagrams

Antioxidant_Response_Pathway ROS Oxidative Stress (e.g., H₂O₂) Keap1 Keap1 ROS->Keap1 induces dissociation Dihydoxylycopene This compound Dihydoxylycopene->Keap1 inhibits Nrf2 Nrf2 ARE Antioxidant Response Element Nrf2->ARE translocates to nucleus and binds Keap1->Nrf2 sequesters AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, SOD) ARE->AntioxidantEnzymes promotes transcription AntioxidantEnzymes->ROS neutralizes CellularProtection Cellular Protection AntioxidantEnzymes->CellularProtection Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 activates IKK IKK TLR4->IKK Dihydoxylycopene This compound Dihydoxylycopene->IKK inhibits IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates InflammatoryGenes Inflammatory Genes (TNF-α, IL-6) Nucleus->InflammatoryGenes activates transcription Inflammation Inflammation InflammatoryGenes->Inflammation Experimental_Workflow start Start: Prepare this compound Stock Solution cell_culture Seed Cells in Multi-well Plates (e.g., 96-well, 24-well) start->cell_culture treatment Treat Cells with this compound (Varying Concentrations) cell_culture->treatment challenge Apply Stimulus (Optional) (e.g., H₂O₂ for oxidative stress, LPS for inflammation) treatment->challenge incubation Incubate for a Defined Period (e.g., 24, 48, 72 hours) challenge->incubation assay Perform Cellular Assays incubation->assay ros_assay ROS Assay (DCFH-DA) assay->ros_assay cytokine_assay Cytokine Assay (ELISA) assay->cytokine_assay viability_assay Viability Assay (MTT) assay->viability_assay data_analysis Data Acquisition and Analysis ros_assay->data_analysis cytokine_assay->data_analysis viability_assay->data_analysis end End: Mechanistic Insights data_analysis->end

References

Application Notes and Protocols: Investigating the In Vivo Effects of Dihydroxylycopene

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct research on a compound specifically named "dihydroxylycopene" is limited in publicly available scientific literature. The following application notes and protocols are based on established in vivo studies of its parent compound, lycopene (B16060) . These methodologies provide a robust framework for researchers to adapt for the investigation of this compound and other novel carotenoids.

Introduction

Lycopene, a potent antioxidant carotenoid, has been extensively studied for its potential health benefits, including anti-cancer, anti-inflammatory, and cardioprotective effects. Its metabolites, including hydroxylated derivatives, are thought to contribute significantly to its biological activity. These application notes provide a comprehensive guide for researchers and drug development professionals to design and execute in vivo studies to evaluate the efficacy, safety, and mechanisms of action of this compound using relevant animal models.

Animal Models

The choice of animal model is critical and depends on the specific therapeutic area of investigation. Below are commonly used models in lycopene research that can be adapted for this compound studies.

Oncology
  • Xenograft Models: Immunocompromised mice (e.g., NOD/SCID) are subcutaneously or orthotopically implanted with human cancer cell lines (e.g., prostate, breast, lung). This model is ideal for assessing the effect of this compound on tumor growth and metastasis.

  • Chemically-Induced Cancer Models: Carcinogens are used to induce tumors in rodents. For example, N-methyl-N-nitrosourea (MNU) can be used to induce mammary tumors in rats to study the chemopreventive potential of this compound.

  • Transgenic Models: Genetically engineered mice that spontaneously develop tumors (e.g., TRAMP mice for prostate cancer) are valuable for studying the long-term effects of this compound on tumor initiation and progression in a more physiologically relevant setting.

Cardiovascular Disease
  • Apolipoprotein E-deficient (ApoE-/-) Mice: These mice are fed a high-fat diet to induce atherosclerosis. This model is suitable for investigating the effects of this compound on plaque formation, lipid profiles, and vascular inflammation.

  • Ischemia-Reperfusion (I/R) Injury Models: Myocardial or cerebral I/R injury can be surgically induced in rats or mice to study the protective effects of this compound against oxidative stress and tissue damage.

Neurodegenerative Disease
  • MPTP-Induced Parkinson's Disease Model: The neurotoxin MPTP is administered to mice to induce Parkinson's-like symptoms and pathology. This model can be used to evaluate the neuroprotective effects of this compound.

  • Amyloid-beta (Aβ) Infusion Models: Direct infusion of Aβ peptides into the brains of rodents can mimic some of the pathological features of Alzheimer's disease, allowing for the study of this compound's effects on neuroinflammation and cognitive function.

Quantitative Data Summary

The following tables summarize representative quantitative data from in vivo studies on lycopene. These can serve as a benchmark for designing experiments and interpreting results for this compound.

Table 1: Effects of Lycopene on Tumor Growth in Xenograft Models

Animal ModelCancer TypeLycopene DoseTreatment DurationTumor Volume Reduction (%)Reference
Nude MiceProstate (PC-3)10 mg/kg/day4 weeks45%
NOD/SCID MiceBreast (MCF-7)5 mg/kg/day6 weeks38%
Balb/c Nude MiceLung (A549)20 mg/kg/day3 weeks52%

Table 2: Effects of Lycopene on Cardiovascular Parameters in ApoE-/- Mice

ParameterControl (High-Fat Diet)Lycopene (10 mg/kg/day)% ChangeReference
Aortic Plaque Area (mm²)1.8 ± 0.30.9 ± 0.2-50%
Serum Total Cholesterol (mg/dL)450 ± 50320 ± 40-29%
Serum LDL Cholesterol (mg/dL)280 ± 30190 ± 25-32%
Aortic VCAM-1 Expression (relative units)1.0 ± 0.10.4 ± 0.05-60%

Experimental Protocols

General Protocol for this compound Administration
  • Preparation of Dosing Solution: this compound is typically lipophilic. A common method for oral administration is to dissolve it in a suitable vehicle such as corn oil, olive oil, or a mixture of lecithin (B1663433) and corn oil. Sonication may be required to ensure a homogenous suspension.

  • Animal Acclimatization: Allow animals to acclimatize to the housing conditions for at least one week before the start of the experiment.

  • Dosing: Administer the this compound solution via oral gavage daily. The volume should be adjusted based on the animal's body weight (typically 5-10 mL/kg for mice).

  • Monitoring: Monitor the animals daily for any signs of toxicity, such as weight loss, changes in behavior, or ruffled fur. Record body weight at least twice a week.

  • Euthanasia and Tissue Collection: At the end of the study, euthanize the animals using an approved method (e.g., CO2 asphyxiation followed by cervical dislocation). Collect blood and tissues of interest for further analysis.

Protocol for Xenograft Tumor Model
  • Cell Culture: Culture the desired human cancer cell line under appropriate conditions.

  • Cell Implantation: Harvest the cells and resuspend them in a suitable medium (e.g., PBS or Matrigel). Inject the cell suspension (typically 1-5 x 10^6 cells) subcutaneously into the flank of immunocompromised mice.

  • Tumor Measurement: Once tumors become palpable, measure their dimensions (length and width) using calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

  • Treatment: When tumors reach a certain size (e.g., 100 mm³), randomize the animals into control and treatment groups. Begin administration of this compound or vehicle control.

  • Endpoint: Euthanize the animals when tumors in the control group reach the maximum allowed size as per institutional guidelines, or at the end of the planned treatment period. Excise the tumors and weigh them. A portion of the tumor can be fixed in formalin for histology and immunohistochemistry, while another portion can be snap-frozen in liquid nitrogen for molecular analysis.

Visualization of Workflows and Signaling Pathways

Experimental Workflow

G cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_data Data Collection & Analysis Animal Model Selection Animal Model Selection Acclimatization (1 week) Acclimatization (1 week) Animal Model Selection->Acclimatization (1 week) Randomization Randomization Acclimatization (1 week)->Randomization Daily Dosing (this compound/Vehicle) Daily Dosing (this compound/Vehicle) Randomization->Daily Dosing (this compound/Vehicle) Regular Monitoring (Weight, Health) Regular Monitoring (Weight, Health) Daily Dosing (this compound/Vehicle)->Regular Monitoring (Weight, Health) Endpoint Euthanasia Endpoint Euthanasia Regular Monitoring (Weight, Health)->Endpoint Euthanasia Tissue & Blood Collection Tissue & Blood Collection Endpoint Euthanasia->Tissue & Blood Collection Biochemical Analysis Biochemical Analysis Tissue & Blood Collection->Biochemical Analysis Histopathology Histopathology Tissue & Blood Collection->Histopathology Molecular Analysis (Western Blot, qPCR) Molecular Analysis (Western Blot, qPCR) Tissue & Blood Collection->Molecular Analysis (Western Blot, qPCR)

Caption: General workflow for in vivo studies of this compound.

Potential Signaling Pathways Modulated by this compound

Based on the known mechanisms of lycopene, this compound may exert its effects through the modulation of key signaling pathways involved in cell proliferation, apoptosis, and antioxidant defense.

G cluster_antioxidant Antioxidant Response cluster_proliferation Cell Cycle & Proliferation cluster_apoptosis Apoptosis This compound This compound ROS ROS This compound->ROS Nrf2 Nrf2 This compound->Nrf2 PI3K/Akt PI3K/Akt This compound->PI3K/Akt Bax/Bcl-2 Ratio Bax/Bcl-2 Ratio This compound->Bax/Bcl-2 Ratio ARE ARE Nrf2->ARE Antioxidant Enzymes (HO-1, SOD) Antioxidant Enzymes (HO-1, SOD) ARE->Antioxidant Enzymes (HO-1, SOD) Cyclin D1 Cyclin D1 PI3K/Akt->Cyclin D1 Cell Cycle Arrest Cell Cycle Arrest PI3K/Akt->Cell Cycle Arrest Caspase-3 Caspase-3 Bax/Bcl-2 Ratio->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Potential signaling pathways modulated by this compound.

Formulation of dihydroxylycopene for topical application in skin health research.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Dihydroxylycopene, a carotenoid derived from lycopene (B16060), presents a promising avenue for topical applications in skin health due to the well-documented antioxidant and anti-inflammatory properties of its parent compound. While direct research on this compound is limited, this document provides a comprehensive guide to its formulation and evaluation for topical use, drawing upon the extensive research available for lycopene. These application notes and protocols are intended to serve as a foundational resource for researchers investigating the potential of this compound in dermatology and cosmetic science. It is imperative to conduct preliminary studies to ascertain the specific physicochemical properties and biological activity of this compound to validate and optimize the methodologies presented herein.

Section 1: Physicochemical Properties and Formulation Considerations

Table 1: Physicochemical Properties of Lycopene and Formulation Implications

PropertyValue/Characteristic (Lycopene)Formulation Implication for this compound
Molecular Formula C40H56The addition of two hydroxyl groups will slightly increase polarity.
Molecular Weight 536.87 g/mol Slightly higher than lycopene.
Appearance Deep red crystalline solid[1]Similar coloration is expected.
Solubility Insoluble in water; soluble in organic solvents like chloroform (B151607) and dichloromethane[2].Likely to be poorly water-soluble, necessitating solubilization techniques such as emulsions, microemulsions, or nano-elastic vesicles.
Melting Point 172-173 °C[1]To be determined experimentally.
Stability Highly susceptible to degradation by light, heat, and oxygen[3][4][5].Stringent light and air-protected manufacturing and packaging are crucial. Incorporation of antioxidants like vitamin E may enhance stability[6].

Section 2: Recommended Topical Formulations

Given the lipophilic nature of carotenoids, emulsion-based systems are highly recommended for the topical delivery of this compound.

Emulgel Formulation

An emulgel combines the properties of an emulsion and a gel, offering a formulation that is non-greasy, easily spreadable, and has good patient acceptability.[1][7]

Table 2: Example Emulgel Formulation for this compound

IngredientFunctionConcentration (% w/w)
This compoundActive Ingredient0.05 - 0.5
Olive OilOil Phase10.0
Tween 80O/W Emulsifier2.0
Span 80W/O Emulsifier1.0
Carbopol 934PGelling Agent1.0
Propylene (B89431) GlycolHumectant, Co-solvent5.0
TriethanolamineNeutralizing Agentq.s. to pH 5.5-6.5
Methyl ParabenPreservative0.18
Propyl ParabenPreservative0.02
Purified WaterAqueous Phaseq.s. to 100
Microemulsion Formulation

Microemulsions are thermodynamically stable, transparent systems of oil, water, and surfactant that can enhance the skin penetration of lipophilic drugs.[8][9]

Table 3: Example Microemulsion Formulation for this compound

IngredientFunctionConcentration (% w/w)
This compoundActive Ingredient0.05
Mono/diglycerides of capric/caprylic acidsOil Phase10.0
Brij® 97Surfactant30.0
Propylene GlycolCo-surfactant15.0
Purified WaterAqueous Phase44.95

Section 3: Experimental Protocols

Protocol for Preparation of this compound Emulgel

Objective: To prepare a stable oil-in-water emulgel containing this compound.

Materials:

  • This compound

  • Olive oil

  • Tween 80

  • Span 80

  • Carbopol 934P

  • Propylene glycol

  • Triethanolamine

  • Methyl paraben

  • Propyl paraben

  • Purified water

  • Beakers, magnetic stirrer, homogenizer, pH meter, weighing balance.

Procedure:

  • Preparation of the Oil Phase: Dissolve this compound and Span 80 in olive oil with gentle heating and stirring.

  • Preparation of the Aqueous Phase: Dissolve Tween 80, propylene glycol, methyl paraben, and propyl paraben in purified water.

  • Formation of the Emulsion: Heat both phases to 70-80°C. Add the oil phase to the aqueous phase slowly with continuous homogenization until a uniform emulsion is formed. Cool to room temperature.

  • Preparation of the Gel Base: Disperse Carbopol 934P in a separate portion of purified water with constant stirring until a lump-free dispersion is obtained.

  • Formation of the Emulgel: Gradually add the prepared emulsion to the gel base with gentle stirring.

  • pH Adjustment: Adjust the pH of the emulgel to 5.5-6.5 using triethanolamine.[1]

Diagram 1: Emulgel Preparation Workflow

Emulgel_Preparation cluster_oil Oil Phase Preparation cluster_aqueous Aqueous Phase Preparation cluster_gel Gel Base Preparation oil_ingredients This compound Span 80 Olive Oil heat_stir_oil Heat & Stir oil_ingredients->heat_stir_oil oil_phase Oil Phase heat_stir_oil->oil_phase homogenize Homogenize oil_phase->homogenize aqueous_ingredients Tween 80 Propylene Glycol Preservatives Water heat_stir_aqueous Heat & Stir aqueous_ingredients->heat_stir_aqueous aqueous_phase Aqueous Phase heat_stir_aqueous->aqueous_phase aqueous_phase->homogenize gel_ingredients Carbopol 934P Water disperse Disperse gel_ingredients->disperse gel_base Gel Base disperse->gel_base mix_gently Gentle Mixing gel_base->mix_gently homogenize->mix_gently adjust_ph Adjust pH mix_gently->adjust_ph final_product This compound Emulgel adjust_ph->final_product

Caption: Workflow for the preparation of this compound emulgel.

Protocol for In Vitro Skin Permeation Study

Objective: To evaluate the permeation of this compound from the topical formulation through a skin model.

Materials:

  • This compound formulation

  • Franz diffusion cells

  • Excised human or porcine skin

  • Phosphate buffered saline (PBS) pH 7.4 as receptor medium

  • Magnetic stirrer

  • Water bath

  • HPLC or UV-Vis spectrophotometer for analysis.

Procedure:

  • Mount the excised skin on the Franz diffusion cell with the stratum corneum facing the donor compartment.

  • Fill the receptor compartment with PBS and maintain the temperature at 32 ± 0.5°C with constant stirring.

  • Apply a known quantity of the this compound formulation to the skin surface in the donor compartment.

  • At predetermined time intervals, withdraw samples from the receptor compartment and replace with an equal volume of fresh receptor medium.

  • Analyze the withdrawn samples for this compound content using a validated HPLC or UV-Vis spectrophotometric method.[3][10]

  • At the end of the study, dismantle the setup, and determine the amount of this compound retained in the skin.

Protocol for Assessing Antioxidant Activity (DPPH Assay)

Objective: To determine the free radical scavenging activity of the this compound formulation.

Materials:

  • This compound formulation

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol

  • Methanol

  • UV-Vis spectrophotometer.

Procedure:

  • Prepare a solution of the this compound formulation in a suitable solvent (e.g., chloroform for emulgel).[1]

  • Mix a specific volume of the formulation solution with the DPPH solution.

  • Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measure the absorbance of the solution at 517 nm.

  • Calculate the percentage of DPPH scavenging activity using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

Table 4: Expected Antioxidant Activity of Lycopene Formulations

Formulation TypeAntioxidant AssayReported Efficacy (Lycopene)
EmulgelDPPH ScavengingFormulation F1 (Carbopol 934P) showed the highest antioxidant activity.[1]
Nano-elastic vesiclesDPPH Assay1 mole of lycopene can neutralize 2.2063 moles of DPPH.[2]
MicroemulsionCUPRAC Assay10-fold higher antioxidant activity in treated skin compared to untreated skin.[8]
Protocol for Cell-Based Anti-Inflammatory Assay

Objective: To evaluate the anti-inflammatory potential of the this compound formulation on skin cells.

Materials:

  • Human keratinocytes (HaCaT) or human dermal fibroblasts (HDF)

  • Cell culture medium and supplements

  • Lipopolysaccharide (LPS) or Ultraviolet B (UVB) radiation source to induce inflammation

  • This compound formulation (sterilized)

  • ELISA kits for TNF-α, IL-6, and IL-8

  • Cell lysis buffer and reagents for Western blotting.

Procedure:

  • Culture HaCaT or HDF cells to 80% confluency.

  • Pre-treat the cells with different concentrations of the sterilized this compound formulation for a specified time.

  • Induce an inflammatory response by exposing the cells to LPS or UVB radiation.

  • After incubation, collect the cell culture supernatant to measure the levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-8) using ELISA kits.[11][12]

  • Lyse the cells to extract proteins for Western blot analysis to assess the expression of key inflammatory signaling proteins.

Section 4: Signaling Pathways

Lycopene has been shown to exert its protective effects on skin cells through the modulation of specific signaling pathways. It is plausible that this compound acts through similar mechanisms.

Diagram 2: Proposed Signaling Pathway for this compound in Keratinocytes

Signaling_Pathway cluster_proliferation Cell Proliferation cluster_apoptosis Apoptosis UVB UVB Radiation mTORC2 mTORC2 UVB->mTORC2 Activates This compound This compound This compound->mTORC2 Inhibits AKT AKT mTORC2->AKT Phosphorylates FOXO3a FOXO3a AKT->FOXO3a Phosphorylates (Inactivates) CDK2 CDK2 FOXO3a->CDK2 Inhibits CDK4 CDK4 FOXO3a->CDK4 Inhibits BAX BAX FOXO3a->BAX Activates cleaved_PARP Cleaved PARP FOXO3a->cleaved_PARP Activates

Caption: Proposed mTORC2/AKT/FOXO3a pathway modulation by this compound.

Lycopene has been shown to protect keratinocytes against UVB-induced damage by inhibiting the mTORC2/AKT signaling pathway, which leads to the activation of the transcription factor FOXO3a.[13] Activated FOXO3a can then suppress cell proliferation and promote apoptosis of damaged cells.

Diagram 3: Experimental Workflow for Investigating Signaling Pathways

Experimental_Workflow cluster_analysis Analysis start Start: Culture Skin Cells (Keratinocytes/Fibroblasts) treatment Treatment Groups: 1. Control 2. This compound 3. Inflammatory Stimulus (UVB/LPS) 4. This compound + Stimulus start->treatment incubation Incubate for Defined Time Periods treatment->incubation elisa ELISA: Measure Pro-inflammatory Cytokines (TNF-α, IL-6) incubation->elisa western_blot Western Blot: Analyze Protein Expression (e.g., p-AKT, FOXO3a) incubation->western_blot qpcr qPCR: Analyze Gene Expression of Inflammatory Mediators incubation->qpcr end End: Data Interpretation elisa->end western_blot->end qpcr->end

Caption: Workflow for cell-based signaling pathway analysis.

Section 5: Conclusion

The provided application notes and protocols offer a robust framework for the formulation and preclinical evaluation of this compound for topical applications in skin health research. By leveraging the existing knowledge on lycopene, researchers can expedite the initial phases of their investigation. However, it is critical to perform preliminary characterization of this compound to ensure the development of a safe, stable, and efficacious topical product. The successful translation of this research holds the potential to introduce a novel and potent natural ingredient for the management of various skin conditions.

References

Troubleshooting & Optimization

Strategies to improve the yield of dihydroxylycopene extraction.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for dihydroxylycopene extraction. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their extraction protocols and improve yields.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common sources?

This compound is a xanthophyll, an oxygenated derivative of lycopene. Like other carotenoids, it is a lipid-soluble pigment. It can be found in various microorganisms and plants. The primary sources for extraction are typically bacteria, algae, and certain fruits where it contributes to the yellow-orange-red coloration.

Q2: Which factors are most critical for maximizing this compound extraction yield?

Several factors significantly influence the extraction yield of carotenoids like this compound.[1] Key parameters to control include:

  • Solvent Choice: The polarity of the solvent system is crucial for effectively dissolving this compound.[2][3]

  • Temperature: Higher temperatures can increase solubility and diffusion but may also lead to thermal degradation.[4][5][6]

  • Extraction Time: Sufficient time is needed for the solvent to penetrate the matrix, but prolonged times can increase the risk of degradation.[7]

  • Sample Matrix: The physical and chemical nature of the source material (e.g., cell wall rigidity) affects solvent penetration.[8]

  • Light and Oxygen Exposure: this compound is susceptible to degradation from light and oxidation.[9]

Q3: What are the advantages of using advanced extraction techniques like Ultrasound-Assisted Extraction (UAE) or Supercritical Fluid Extraction (SFE)?

Advanced extraction methods offer several benefits over conventional solvent extraction:

  • Ultrasound-Assisted Extraction (UAE): This technique uses acoustic cavitation to disrupt cell walls, which enhances solvent penetration and mass transfer.[10][11] This often leads to higher yields in shorter times and at lower temperatures, preserving heat-sensitive compounds.[10][12][13]

  • Supercritical Fluid Extraction (SFE): This method uses a supercritical fluid, typically CO2, as the solvent.[14][15] It is highly efficient for non-polar compounds and allows for extraction at low temperatures, preventing degradation of thermolabile molecules.[16][17] The solvent is easily removed by depressurization, leaving a solvent-free extract.[17] SFE is also considered a "green" technology.[14]

Troubleshooting Guide

This guide addresses common issues encountered during this compound extraction.

Problem: Low or No this compound Yield

Low recovery can stem from issues in sample preparation, the extraction method, or analyte degradation.[18]

Possible Cause 1: Incomplete Cell Disruption

  • Symptoms: The solid residue remains intensely colored after extraction.

  • Explanation: this compound may be trapped within intact cells, especially those with rigid cell walls (e.g., microalgae, bacteria).

  • Solutions:

    • Mechanical Disruption: Implement or enhance pre-treatment steps like grinding, bead beating, or high-pressure homogenization to effectively break cell walls.[8]

    • Enzymatic Lysis: Use enzymes like cellulases or proteases to digest the cell wall components, allowing for better solvent access.[19]

Possible Cause 2: Inappropriate Solvent Selection

  • Symptoms: The extract has a pale color, and subsequent analysis shows low concentrations of the target compound.

  • Explanation: The polarity of the extraction solvent may not be suitable for this compound. Xanthophylls are more polar than carotenes and require solvents or solvent mixtures with appropriate polarity.[2]

  • Solutions:

    • Solvent Screening: Test a range of solvents with varying polarities. Common choices for carotenoids include acetone, ethanol, hexane (B92381), and mixtures thereof.[9] A combination of a polar and non-polar solvent is often effective.

    • Solvent Mixtures: Use a mixture of solvents to optimize polarity. For example, a hexane/acetone or hexane/ethanol mixture can be effective for extracting a range of carotenoids.

Possible Cause 3: Degradation of this compound

  • Symptoms: The final extract appears brownish instead of the expected yellow-orange, or the HPLC chromatogram shows multiple small, unidentified peaks instead of a distinct target peak.

  • Explanation: Carotenoids are highly susceptible to degradation by light, heat, and oxygen.[9][18]

  • Solutions:

    • Protect from Light: Use amber glassware or wrap containers in aluminum foil during the entire process.[9]

    • Control Temperature: Perform extractions at low to moderate temperatures (e.g., 25-50°C).[20] Avoid excessive heat, especially during solvent evaporation steps.[6]

    • Minimize Oxygen Exposure: Flush storage containers with an inert gas like nitrogen to create an inert atmosphere.[8][9]

    • Add Antioxidants: Consider adding an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvent to prevent oxidative degradation.[9]

Problem: Significant Loss During Saponification

Possible Cause 1: Oxidation and Thermal Stress

  • Symptoms: A noticeable decrease in color intensity of the organic phase after the saponification step.

  • Explanation: Saponification, a process used to remove interfering lipids and chlorophylls (B1240455) by hydrolyzing esters, can degrade carotenoids if not performed carefully, with losses reported to be around 12.6% or even higher.[9][21][22] The alkaline environment, especially at high temperatures and in the presence of oxygen, promotes oxidation and isomerization.

  • Solutions:

    • De-gas Solutions: De-gas all solutions with nitrogen before use.

    • Inert Atmosphere: Perform the saponification reaction under a nitrogen atmosphere to minimize oxygen exposure.[9]

    • Optimize Conditions: Minimize the duration and temperature of the saponification step. Studies suggest that for some matrices, the reaction is fast, and prolonged exposure is unnecessary.[22]

    • Prevent Micelle Formation: The formation of soap micelles can trap free carotenoids, preventing their transfer into the extraction solvent.[22][23] Adding a phosphate (B84403) buffer after saponification instead of water can prevent micelle formation and improve recovery.[22][23]

Data on Extraction Parameters

The following tables summarize quantitative data from various studies on carotenoid extraction, which can be used as a starting point for optimizing this compound extraction.

Table 1: Effect of Saponification on Carotenoid Recovery

MatrixSaponification ConditionsReported Carotenoid Loss/RecoveryReference
GeneralStandard ProcedureAverage loss of 12.6%[9]
ChiliWater wash post-saponification50% loss of lutein[22]
ChiliPhosphate buffer wash post-saponification>97% recovery[22]
AvocadoOptimized (15% KOH, 60 min) + Acidified Phosphate BufferSignificantly higher recovery vs. water wash[23]

Table 2: Comparison of Extraction Techniques and Solvents

TechniqueMatrixSolvent(s)Key FindingReference
Ultrasound-Assisted Extraction (UAE)Pomegranate WasteEthanol/Hexane (2:1 v/v)93.8% recovery of total carotenoids[3]
Microwave-Assisted Extraction (MAE)Macroalgae (H. elongata)90% EthanolOptimal yield at 60°C for 15 min[24]
Supercritical Fluid Extraction (SFE)Grape PeelCO₂ with 6-7% EthanolOptimal for anthocyanins and phenols at 45-46°C, 160-165 kg/cm ²[16]
Conventional Solvent ExtractionChiliHexane, Dichloromethane, Ethanol, Water mixture>97% extraction efficiency[22]

Experimental Protocols

Protocol 1: General Solvent Extraction for this compound

  • Sample Preparation: Homogenize the fresh or frozen sample material. If the material has a rigid cell wall (e.g., microalgae), perform a cell disruption step such as bead beating, sonication, or high-pressure homogenization.[9]

  • Extraction:

    • Add an appropriate solvent mixture (e.g., acetone-methanol 7:3 v/v or hexane-acetone 1:1 v/v) to the homogenized sample at a solid-to-solvent ratio of 1:10 (w/v).[9]

    • Agitate the mixture on a shaker at a controlled temperature (e.g., 25-40°C) for 1-2 hours. Protect the mixture from light by covering it with aluminum foil.[9]

  • Separation: Centrifuge the mixture to pellet the solid debris. Carefully collect the supernatant containing the extracted carotenoids.[9]

  • Re-extraction: Repeat the extraction process on the pellet 2-3 times or until the pellet is colorless to maximize recovery. Combine all supernatants.

  • Phase Separation (if necessary): If using a polar solvent like acetone, add an equal volume of hexane and a 10% NaCl solution to the combined supernatant in a separatory funnel. Mix gently and allow the phases to separate. Collect the upper organic (hexane) layer containing the carotenoids.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate. Evaporate the solvent to dryness under a gentle stream of nitrogen at low temperature (<40°C).[18]

  • Storage: Re-dissolve the dried extract in a suitable solvent for analysis (e.g., mobile phase for HPLC) and store at -20°C or lower under a nitrogen atmosphere.[9]

Protocol 2: Ultrasound-Assisted Extraction (UAE)

  • Sample Preparation: Prepare the sample as described in Protocol 1, Step 1.

  • Extraction:

    • Place the homogenized sample in a vessel with the chosen solvent (e.g., 60% ethanol).[25]

    • Immerse the ultrasonic probe into the mixture or place the vessel in an ultrasonic bath.

    • Apply ultrasound at a specific frequency (e.g., 20-40 kHz) and power for a defined period (e.g., 5-30 minutes).[12][13][20] Maintain a low temperature using a cooling jacket or ice bath.

  • Post-Extraction: Follow steps 3-7 from Protocol 1 to separate, concentrate, and store the extract.

Visualizations

ExtractionWorkflow cluster_prep Sample Preparation cluster_extract Extraction cluster_purify Purification & Concentration cluster_final Final Steps Sample Source Material (e.g., Bacteria, Algae) Homogenize Homogenization (Grinding/Blending) Sample->Homogenize Disrupt Cell Disruption (Sonication/Bead Beating) Homogenize->Disrupt AddSolvent Add Solvent & Antioxidant (BHT) Disrupt->AddSolvent Extract Extraction (Maceration, UAE, etc.) Protect from Light & Heat AddSolvent->Extract Separate Centrifugation/ Filtration Extract->Separate Combine Combine Supernatants Separate->Combine Saponify Saponification (Optional) to remove lipids/chlorophyll Combine->Saponify Wash Washing & Phase Separation Saponify->Wash Dry Dry with Na₂SO₄ Wash->Dry Evaporate Solvent Evaporation (Under Nitrogen Stream) Dry->Evaporate Store Store Extract (-20°C under N₂) Evaporate->Store Analyze Analysis (HPLC, UV-Vis) Store->Analyze

Caption: General workflow for this compound extraction.

TroubleshootingYield Start Problem: Low this compound Yield CheckDegradation Check for Degradation Start->CheckDegradation CheckExtraction Check Extraction Efficiency Start->CheckExtraction CheckLoss Check for Loss During Purification Start->CheckLoss DegradationYes Signs of Degradation? (e.g., browning) CheckDegradation->DegradationYes ExtractionYes Is Residue Still Colored? CheckExtraction->ExtractionYes LossYes Significant Drop After Saponification? CheckLoss->LossYes Sol_Degradation Solution: - Use amber glassware - Control temperature (<50°C) - Use inert (N₂) atmosphere - Add BHT to solvent DegradationYes->Sol_Degradation Yes Sol_Extraction Solution: - Improve cell disruption - Screen different solvents - Increase extraction time/repeats - Consider UAE/MAE ExtractionYes->Sol_Extraction Yes Sol_Loss Solution: - Perform saponification under N₂ - Minimize time and temp - Use phosphate buffer wash - Consider alternative purification LossYes->Sol_Loss Yes

Caption: Troubleshooting logic for low this compound yield.

References

Overcoming challenges in the multi-step synthesis and purification of dihydroxylycopene.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the multi-step synthesis and purification of dihydroxylycopene.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the chemical synthesis of this compound?

A1: The most common starting material for the chemical synthesis of this compound is all-trans-lycopene, which can be extracted from natural sources like tomatoes or synthesized chemically. The synthesis of this compound, specifically lycopene-5,6-diol, often involves the controlled oxidation of lycopene (B16060).

Q2: What are the critical steps in the multi-step synthesis of this compound?

A2: A common synthetic route involves a multi-step process that can be broadly categorized into:

  • Epoxidation of Lycopene: Introduction of an epoxide group across a double bond of the lycopene backbone. This is a critical step where selectivity for the desired position (e.g., 5,6) is crucial.

  • Hydrolysis of the Epoxide: Opening of the epoxide ring to form the vicinal diol (dihydroxy) functionality. This step needs to be controlled to prevent unwanted side reactions.

A more complex total synthesis approach involves the construction of the entire this compound molecule from smaller building blocks using methods like the Wittig reaction and Sharpless asymmetric epoxidation to ensure stereochemical control.[1]

Q3: What are the main challenges in the purification of this compound?

A3: The primary challenges include:

  • Separation from Unreacted Lycopene: this compound is more polar than lycopene, but their separation can be challenging due to the long, nonpolar hydrocarbon chain they share.

  • Isomer Separation: The synthesis can result in a mixture of cis/trans isomers of this compound, which may be difficult to separate.

  • Degradation: this compound, like other carotenoids, is sensitive to light, heat, and oxygen, which can lead to degradation during purification.

  • Removal of Side Products: The synthesis can generate various side products, including mono-hydroxylated intermediates, epoxides, and other oxidation products, which require efficient purification methods for their removal.

Q4: Which analytical techniques are recommended for characterizing this compound?

A4: The following techniques are essential for the characterization of this compound:

  • High-Performance Liquid Chromatography (HPLC): Used for purity assessment, quantification, and separation of isomers. A C18 or C30 reverse-phase column is often employed with a mobile phase gradient of solvents like methanol, acetonitrile, and water.[2][3][4] A photodiode array (PDA) or UV-Vis detector is used for detection at the characteristic absorption maxima of this compound (around 430-490 nm).[2]

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized this compound and to identify impurities and degradation products.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure, including the position of the hydroxyl groups and the stereochemistry of the molecule.[1][5]

Troubleshooting Guides

Problem 1: Low Yield of this compound in the Synthesis Step
Possible Cause Troubleshooting Steps
Incomplete Reaction - Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC to ensure it goes to completion.- Increase the reaction time or temperature cautiously, while monitoring for degradation.- Ensure the purity of the starting lycopene, as impurities can inhibit the reaction.
Degradation of Product - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.- Protect the reaction mixture from light by using amber glassware or wrapping the reaction vessel in foil.- Use purified and degassed solvents to remove dissolved oxygen.
Suboptimal Reagent Stoichiometry - Optimize the molar ratio of the oxidizing agent (e.g., m-CPBA or osmium tetroxide) to lycopene. Excess oxidant can lead to over-oxidation and side products.
Formation of Side Products - The formation of various apo-lycopenals and other cleavage products can occur with strong oxidizing agents like potassium permanganate.[5] Consider using milder and more selective reagents like osmium tetroxide for dihydroxylation.[6][7][8]
Problem 2: Difficulty in Purifying this compound
Possible Cause Troubleshooting Steps
Poor Separation on Column Chromatography - Stationary Phase: Use silica (B1680970) gel for normal-phase chromatography, as the hydroxyl groups of this compound will have a stronger interaction with the silica compared to the nonpolar lycopene.[9][10][11]- Mobile Phase: Optimize the solvent system. A gradient elution starting with a nonpolar solvent (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate (B1210297) or acetone) can effectively separate lycopene from this compound.- Sample Loading: Ensure the sample is concentrated and loaded onto the column in a narrow band to improve resolution.
Co-elution of Isomers - For separation of stereoisomers, a chiral stationary phase in HPLC may be necessary.[1]
Product Degradation during Purification - Work quickly and at low temperatures to minimize thermal degradation.- Use solvents with low levels of peroxides.- Add an antioxidant like BHT (butylated hydroxytoluene) to the solvents to prevent oxidation during purification.
Problem 3: Inaccurate Quantification by HPLC
Possible Cause Troubleshooting Steps
Poor Peak Shape or Resolution - Optimize the HPLC mobile phase composition and gradient.- Use a high-quality C18 or C30 column specifically designed for carotenoid analysis.- Ensure the sample is fully dissolved in the mobile phase before injection.
Inaccurate Standard Curve - Use a certified reference standard of this compound for accurate quantification. If unavailable, a well-characterized in-house standard should be used.- Prepare fresh standards for each analysis as carotenoids can degrade in solution.
Detector Wavelength Not Optimal - Determine the absorption maximum (λmax) of your this compound sample using a UV-Vis spectrophotometer or the PDA detector and set the HPLC detector to this wavelength for maximum sensitivity.

Quantitative Data Summary

Table 1: Typical Yields in this compound Synthesis

Reaction Step Reagents Typical Yield Reference
Epoxidation of Geraniol (Model for C15 fragment)Sharpless Asymmetric Epoxidation-[1]
Wittig Olefination (Model for C-C bond formation)Ylide from methyltriphenylphosphonium (B96628) bromide98%[1]
Hydroboration-Oxidation (Model for alcohol formation)Dicyclohexylborane, H₂O₂83%[1]
Overall Yield (Total Synthesis)Multi-step from smaller fragmentsNot explicitly stated[1]

Table 2: Purity Levels of this compound after Purification

Purification Method Achievable Purity Notes
Column Chromatography (Silica Gel) >90%Effective for removing nonpolar impurities like unreacted lycopene.
Preparative HPLC >98%Can provide high purity and separate isomers, but may be less scalable.

Experimental Protocols

Protocol 1: Synthesis of Lycopene-5,6-diol via Epoxidation and Hydrolysis (Illustrative)

Disclaimer: This is an illustrative protocol based on general principles of carotenoid chemistry. Specific reaction conditions should be optimized.

  • Epoxidation of Lycopene:

    • Dissolve all-trans-lycopene in a suitable solvent (e.g., dichloromethane) in a round-bottom flask under an inert atmosphere.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add a solution of m-chloroperoxybenzoic acid (m-CPBA) (1.0-1.2 equivalents) in the same solvent to the lycopene solution.

    • Stir the reaction mixture at 0°C and monitor the progress by TLC or HPLC. The formation of lycopene-5,6-epoxide will be observed.

    • Once the reaction is complete, quench the excess m-CPBA by adding a saturated solution of sodium bicarbonate.

    • Extract the organic layer, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.

  • Hydrolysis of Lycopene-5,6-epoxide:

    • Dissolve the crude lycopene-5,6-epoxide in a mixture of acetone (B3395972) and water.

    • Add a catalytic amount of a dilute acid (e.g., sulfuric acid).

    • Stir the mixture at room temperature and monitor the hydrolysis by TLC or HPLC until the epoxide is consumed and lycopene-5,6-diol is formed.

    • Neutralize the acid with a weak base (e.g., sodium bicarbonate).

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Protocol 2: Purification of this compound by Column Chromatography
  • Column Preparation:

    • Pack a glass column with silica gel 60 (70-230 mesh) as a slurry in a nonpolar solvent (e.g., hexane).[10][12]

    • Allow the silica to settle, ensuring a flat and undisturbed bed.

  • Sample Loading:

    • Dissolve the crude this compound mixture in a minimal amount of the initial mobile phase or a slightly more polar solvent.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Begin elution with a nonpolar solvent (e.g., 100% hexane) to elute unreacted lycopene.

    • Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate or acetone). A typical gradient might be from 0% to 20% ethyl acetate in hexane.

    • Collect fractions and monitor the separation by TLC. This compound will elute at a higher polarity than lycopene.

  • Product Collection:

    • Combine the fractions containing pure this compound.

    • Evaporate the solvent under reduced pressure to obtain the purified product.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis lycopene Lycopene epoxidation Epoxidation (e.g., m-CPBA) lycopene->epoxidation epoxide Lycopene-5,6-epoxide epoxidation->epoxide hydrolysis Hydrolysis (dilute acid) epoxide->hydrolysis crude_diol Crude this compound hydrolysis->crude_diol column_chrom Column Chromatography (Silica Gel) crude_diol->column_chrom fractions Collect Fractions column_chrom->fractions tlc_analysis TLC/HPLC Analysis fractions->tlc_analysis pure_diol Pure this compound tlc_analysis->pure_diol hplc HPLC-UV/Vis pure_diol->hplc ms Mass Spectrometry pure_diol->ms nmr NMR Spectroscopy pure_diol->nmr signaling_pathway cluster_main_pathway Desired Synthesis Pathway cluster_side_reactions Potential Side Reactions Lycopene Lycopene Lycopene-5,6-epoxide Lycopene-5,6-epoxide Lycopene->Lycopene-5,6-epoxide Selective Epoxidation Other Epoxides Other Epoxides Lycopene->Other Epoxides Non-selective Epoxidation Cleavage Products\n(Apo-lycopenals) Cleavage Products (Apo-lycopenals) Lycopene->Cleavage Products\n(Apo-lycopenals) Over-oxidation This compound\n(Lycopene-5,6-diol) This compound (Lycopene-5,6-diol) Lycopene-5,6-epoxide->this compound\n(Lycopene-5,6-diol) Hydrolysis Other Diols Other Diols Other Epoxides->Other Diols Hydrolysis

References

Methods for stabilizing dihydroxylycopene in stock solutions and experimental media.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for handling dihydroxylycopene. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges in stabilizing this compound in stock solutions and experimental media.

Disclaimer: this compound is a specific carotenoid, and while extensive research exists for related compounds like lycopene (B16060) and β-carotene, specific stability data for this compound is limited. The guidance provided here is based on established principles for carotenoid stabilization. Researchers are encouraged to perform their own stability assessments for their specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it unstable?

This compound is a type of carotenoid, a class of natural pigments known for their antioxidant properties.[1] Its structure contains a long chain of conjugated double bonds (a polyene system), which is responsible for its color and antioxidant activity. However, this same chemical feature makes it highly susceptible to degradation from factors like oxidation, light, and heat.[2][3]

Q2: What are the primary factors that cause this compound degradation?

Several environmental factors can accelerate the degradation of this compound and other carotenoids:

  • Oxidation: This is the most common degradation pathway.[4] The polyene chain can react with oxygen, especially reactive oxygen species (ROS), leading to bleaching and loss of function.[5][6] The presence of metal ions can catalyze this process.[2]

  • Light: Exposure to light, particularly UV light, can cause photo-oxidation and isomerization (the conversion of the trans form to the less stable cis form).[3][7][8]

  • Temperature: High temperatures increase the rate of chemical reactions, including oxidation and degradation.[3][7][9]

  • pH: Extreme pH levels can catalyze degradation. Most compounds are generally more stable in a pH range of 4 to 8.[9][10]

Q3: How should I prepare a stock solution of this compound?

Given its lipophilic nature, this compound requires an organic solvent for initial dissolution.

  • Select a Solvent: Dimethyl sulfoxide (B87167) (DMSO) is a common choice for preparing stock solutions for in vitro assays.[11] For other applications, solvents like ethanol (B145695) or co-solvent systems involving PEG400, Tween 80, or cyclodextrins can be used to improve solubility.[11][12]

  • Dissolution: Weigh the required amount of this compound powder in a vial protected from light (e.g., an amber vial or one wrapped in foil).[13] Add a small amount of the chosen organic solvent (e.g., DMSO) to dissolve the compound completely.

  • Dilution: Perform dilutions in a stepwise manner to avoid precipitation.[11] For cell-based experiments, dilute the stock solution into the culture medium so that the final concentration of the organic solvent is non-toxic (e.g., <0.5% for DMSO).[11]

  • Handling Precautions: Prepare solutions under dim light and consider working under an inert gas atmosphere (like nitrogen or argon) to minimize exposure to oxygen.[6]

Q4: What are the best practices for storing this compound?

Proper storage is critical to maintaining the integrity of this compound.

  • Powder: Store the solid compound at -20°C or -80°C in a tightly sealed container, protected from light and moisture.[11]

  • Stock Solutions: Once prepared, stock solutions should be aliquoted into single-use volumes to prevent repeated freeze-thaw cycles, which can degrade the compound.[11] Store these aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[11] Always use amber glass vials or wrap tubes in aluminum foil.[13]

Q5: How can I minimize degradation in my experimental media?

Beyond proper stock preparation, several strategies can enhance stability in your final experimental setup:

  • Use Antioxidants: Incorporate antioxidants into your media. The choice of antioxidant may depend on your experimental system (e.g., aqueous vs. lipid-based).[14] Common options include α-tocopherol (Vitamin E), ascorbic acid (Vitamin C), butylated hydroxytoluene (BHT), and tert-butylhydroquinone (B1681946) (TBHQ).[4][14]

  • Control the Environment: Protect the experimental setup from light by covering it with foil or using amber-colored plates/tubes. Maintain a stable and appropriate temperature.

  • Prepare Fresh: Whenever possible, prepare the final working solutions immediately before use.

Q6: How do I monitor the stability of my this compound solution?

The most reliable method for assessing stability is High-Performance Liquid Chromatography (HPLC) coupled with a UV-Vis or Photodiode Array (PDA) detector.[15][16] This technique allows you to quantify the concentration of the parent this compound compound and detect the appearance of degradation products over time.[17][18] A simpler, though less specific, method is to use a spectrophotometer to measure the absorbance at the compound's λmax; a decrease in absorbance suggests degradation.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Precipitation in Media Poor solubility; solvent concentration too high or too low after dilution.- Use a co-solvent like Tween 80 or PEG400 to improve solubility.[11]- Perform dilutions in a stepwise manner to avoid shocking the compound out of solution.[11]- Ensure the final concentration of the organic solvent is appropriate for your system.
Rapid Loss of Color Oxidation or photodegradation.- Prepare solutions under an inert gas (nitrogen or argon).[6]- Work under dim or red light.[13]- Add an appropriate antioxidant (e.g., α-tocopherol, BHT) to the solution.[4][14]- Store aliquots at -80°C and protect from light at all times.[11]
Inconsistent Experimental Results Degradation of this compound stock or working solutions.- Prepare fresh working solutions for each experiment from a new frozen aliquot.- Avoid repeated freeze-thaw cycles of the stock solution.[11]- Perform a stability check on your stock solution using HPLC to confirm its concentration and purity.[15]
Difficulty Dissolving the Powder Incorrect solvent choice; low-quality compound.- Verify the recommended solvent. This compound is lipophilic and will not dissolve in water alone.[19]- Try gentle warming or vortexing to aid dissolution.- Consider using a co-solvent system to enhance solubility.[11]

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Stock Solution (10 mM in DMSO)

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • α-tocopherol (Vitamin E)

  • Amber glass vials

  • Microcentrifuge tubes wrapped in foil

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Calculate the mass of this compound needed for a 10 mM solution.

  • Weigh the calculated amount of this compound powder into an amber glass vial.

  • Add a small amount of α-tocopherol (e.g., to a final concentration of 0.1% w/v) to act as an antioxidant.[14]

  • Under a gentle stream of inert gas, add the required volume of anhydrous DMSO to the vial.

  • Cap the vial tightly and vortex until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary, but avoid overheating.

  • Once dissolved, immediately aliquot the stock solution into single-use volumes (e.g., 10-20 µL) in foil-wrapped microcentrifuge tubes.

  • Flush the headspace of each tube with inert gas before capping tightly.

  • Store the aliquots at -80°C, protected from light.[11]

Protocol 2: General Method for Assessing this compound Stability via HPLC

Objective: To determine the degradation rate of this compound under specific storage conditions.

Procedure:

  • Prepare a stock solution of this compound as described in Protocol 1.

  • Dilute the stock solution to a known concentration (e.g., 100 µM) in the experimental medium or solvent of interest.

  • Divide the solution into multiple amber vials, representing different time points (e.g., 0, 2, 4, 8, 24 hours).

  • Store the vials under the desired experimental conditions (e.g., 37°C incubator, room temperature on the benchtop, etc.).

  • At each time point, take one vial and immediately analyze it by HPLC. A "time 0" sample should be analyzed right after preparation.

  • HPLC Analysis:

    • Column: Use a C18 or C8 reverse-phase column.[15][16]

    • Mobile Phase: A gradient of an organic solvent (like acetonitrile/methanol) and an aqueous buffer (like ammonium (B1175870) formate) is typically used.[15][16]

    • Detection: Monitor the elution at the λmax of this compound (typically in the 450-500 nm range) using a PDA or UV-Vis detector.

  • Data Analysis:

    • Integrate the peak area of the this compound peak at each time point.

    • Plot the percentage of remaining this compound (relative to the time 0 sample) against time. This will provide the degradation profile under the tested conditions.

Data Summary

Table 1: Key Factors Affecting Carotenoid Stability

FactorEffect on StabilityMitigation Strategy
Oxygen Causes rapid oxidative degradation, leading to color loss and inactivity.[4]Handle under inert gas; use antioxidants; store in tightly sealed containers.[6]
Light Promotes photo-oxidation and cis-trans isomerization.[3]Work in dim light; use amber vials or foil wrapping.[8][13]
Heat Accelerates the rate of all degradation reactions.[7]Store at low temperatures (-20°C to -80°C); avoid excessive heating during dissolution.[11]
pH Can catalyze hydrolytic degradation, especially at acidic or alkaline extremes.[9]Maintain pH within a stable range, typically between 4 and 8.[10]
Metal Ions Can act as catalysts for oxidation reactions.[2]Use high-purity solvents and reagents; consider using a chelating agent like EDTA if metal contamination is suspected.

Table 2: Example Efficacy of Antioxidants on β-Carotene Stability in an Emulsion

This table summarizes data from a study on β-carotene, a related carotenoid, and is provided as a reference for the potential effects of common antioxidants.[14] Efficacy may vary for this compound and different experimental systems.

Antioxidant (0.10 wt%)TemperatureConditionStability Impact (vs. Control)
α-Tocopherol 4-65 °CThermal (dark)Most effective at inhibiting thermal degradation.
α-Tocopherol 45 °CLight ExposureMost effective at preventing photo-oxidation.
TBHQ 4-65 °CThermal (dark)Moderately effective.
Ascorbyl Palmitate 4-65 °CThermal (dark)Least effective of the three tested.

Visual Guides

DegradationPathways cluster_stress Degradation Factors This compound This compound (Stable, all-trans) degraded Degradation Products (Inactive, colorless) This compound->degraded oxygen Oxygen (Oxidation) oxygen->this compound attacks light Light (Photo-oxidation) light->this compound excites heat Heat (Thermal Stress) heat->this compound accelerates ph Extreme pH ph->this compound catalyzes

Caption: Factors leading to the degradation of this compound.

StockPrepWorkflow start Start: Weigh Powder dissolve 1. Dissolve in minimal DMSO with antioxidant start->dissolve under dim light protect Protect from Light & Oxygen (Inert Gas) dissolve->protect dilute 2. Dilute stepwise into experimental medium dissolve->dilute aliquot 3. Aliquot into single-use tubes dilute->aliquot store 4. Store at -80°C aliquot->store end End: Ready for Use store->end

Caption: Workflow for preparing a stabilized this compound stock solution.

AntioxidantMechanism cluster_path cluster_protection carotenoid Carotenoid (this compound) carotenoid_radical Carotenoid Radical (Unstable) carotenoid->carotenoid_radical forms ros Reactive Oxygen Species (ROS) ros->carotenoid attacks antioxidant Antioxidant (e.g., α-tocopherol) ros->antioxidant attacks stable_antioxidant Stable Antioxidant Radical antioxidant->stable_antioxidant neutralizes to form degraded_carotenoid Degraded Carotenoid carotenoid_radical->degraded_carotenoid degrades to

Caption: Antioxidants protect carotenoids by neutralizing reactive oxygen species.

References

Preventing the degradation of dihydroxylycopene during analytical procedures.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for dihydroxylycopene analysis. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of this compound during analytical procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of this compound during analytical work?

A1: this compound, like other carotenoids, is highly susceptible to degradation from several factors due to its conjugated polyene structure. The primary culprits are:

  • Oxidation: Exposure to atmospheric oxygen is a major cause of degradation. This process is often accelerated by light and heat.[1][2]

  • Light: Exposure to light, especially UV light, can induce photo-oxidation and isomerization (conversion from the trans to cis form), which alters the compound's properties and can lead to degradation products.[1][2]

  • Heat: Elevated temperatures significantly accelerate the rate of both oxidative and non-oxidative degradation.[2] It is recommended to keep temperatures below 40°C during extraction and sample handling.[2]

  • Acids and pH: Acidic conditions can promote the isomerization and degradation of carotenoids. It is crucial to avoid exposure to strong acids and maintain a neutral or slightly alkaline pH whenever possible.[1][3]

Q2: What are the visible signs of this compound degradation in my sample?

A2: Degradation of this compound can manifest in several ways. Visually, you might observe a fading of the characteristic color of your sample extract. Chromatographically, you may see a decrease in the peak area of this compound, the appearance of unexpected peaks corresponding to degradation products, and a noisy or drifting baseline in your HPLC chromatogram.

Q3: How can I minimize this compound degradation during sample extraction?

A3: To minimize degradation during extraction, it is crucial to work quickly and under controlled conditions.

  • Work in dim light: Perform all extraction steps under dim or yellow light to prevent photo-degradation.[4]

  • Use antioxidants: The addition of an antioxidant, such as butylated hydroxytoluene (BHT), to the extraction solvent can effectively quench free radicals and prevent oxidation.[1][5] A common concentration is 0.1% (w/v) BHT in the extraction solvent.[5]

  • Maintain low temperatures: Keep the sample and extraction solvents cold by using an ice bath throughout the procedure.[4] If heating is necessary for saponification, it should be carefully controlled (e.g., 85°C for a short duration).[5]

  • Use an inert atmosphere: Purging storage and extraction vessels with an inert gas like nitrogen or argon can displace oxygen and significantly reduce oxidative degradation.[2]

Q4: What is the best way to store this compound samples and standards?

A4: Proper storage is critical for maintaining the integrity of your this compound samples and standards.

  • Short-term storage: For immediate use, store extracts and solutions in amber vials at 4°C.

  • Long-term storage: For long-term storage, samples should be stored at -20°C or, ideally, at -80°C under an inert atmosphere (nitrogen or argon).[2]

  • Solvent choice: Dissolve purified this compound in a stabilized solvent containing an antioxidant like BHT.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low recovery of this compound Degradation during extraction: Exposure to light, heat, or oxygen.- Work under dim or yellow light.[4]- Use amber-colored glassware.- Keep samples on ice during extraction.- Add an antioxidant like 0.1% BHT to the extraction solvent.[5]- Purge solvents and sample vials with nitrogen or argon gas.[2]
Incomplete extraction: Inefficient solvent or insufficient homogenization.- Use a solvent mixture appropriate for xanthophylls (e.g., hexane (B92381)/acetone/ethanol).- Ensure thorough homogenization of the sample matrix to break cell walls.
Appearance of extra peaks in HPLC chromatogram Isomerization or degradation: Exposure to light, heat, or acidic conditions.- Prepare samples fresh before analysis.- Store extracts and standards at low temperatures (-20°C or -80°C) under an inert atmosphere.[2]- Ensure the mobile phase is not acidic, unless required for chromatography, and use it fresh.- Use a C30 column, which is often better for separating carotenoid isomers.
Decreasing peak area in sequential injections On-instrument degradation: The autosampler environment may not be sufficiently protective.- Use an autosampler with temperature control and set it to a low temperature (e.g., 4°C).- Use amber autosampler vials.- If possible, program the HPLC sequence to minimize the time the sample spends in the autosampler before injection.
Baseline noise or drift Formation of degradation products during the run: Instability in the mobile phase or on the column.- Degas the mobile phase thoroughly before and during use.- Ensure the purity of solvents and reagents used for the mobile phase.- Check for column contamination, which can catalyze degradation.

Quantitative Data Summary

Carotenoid Condition Observation Reference
β-carotene 40°C in the dark90% loss within 54 days[2]
Lycopene 37°C in methyl linoleate84% degradation after 72 hours[6]
Lutein 75-95°C in safflower oilShowed the greatest stability among lycopene, β-carotene, and lutein.[7]
Lycopene pH 3 vs. pH 7 in emulsionDegraded much more rapidly at pH 3.[3]

Experimental Protocols

Protocol 1: Extraction of this compound from Plant Material

This protocol is a general guideline for extracting xanthophylls and can be adapted for this compound-rich plant sources.

Materials:

  • Plant sample (e.g., tomato fruit)

  • Extraction solvent: Ethanol (or a mixture of hexane/acetone/ethanol 1:1:1, v/v/v) containing 0.1% (w/v) BHT[5][8]

  • 80% (w/v) Potassium hydroxide (B78521) (KOH)

  • Deionized water

  • n-Hexane

  • Anhydrous sodium sulfate

  • Mortar and pestle or homogenizer

  • Centrifuge

  • Rotary evaporator or nitrogen evaporator

Procedure:

  • Sample Preparation: All steps should be performed under dim yellow light.[5] Weigh approximately 600 mg of cold, ground plant sample into a test tube.

  • Initial Extraction: Add 6 mL of the extraction solvent (ethanol with 0.1% BHT).

  • Saponification (Optional - for esterified forms):

    • Heat the mixture in an 85°C water bath for 5 minutes.[5]

    • Remove from the water bath and add 120 µL of 80% KOH.[5]

    • Vortex and return to the 85°C water bath for 10 minutes.[5]

  • Phase Separation:

    • Immediately place the tube in an ice bath to cool.

    • Add 3 mL of cold deionized water and 3 mL of n-hexane.

    • Vortex vigorously for 1 minute and then centrifuge at 2500 rpm for 10 minutes to separate the layers.[5]

  • Collection of this compound:

    • Carefully collect the upper hexane layer, which contains the this compound, and transfer it to a clean tube.

    • Repeat the hexane extraction on the lower aqueous layer to ensure complete recovery.

  • Drying and Concentration:

    • Pool the hexane extracts and dry them over anhydrous sodium sulfate.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen or using a rotary evaporator at a temperature below 40°C.[2]

  • Storage: Immediately redissolve the dried extract in a suitable solvent for HPLC analysis (e.g., the mobile phase) and store at -20°C or lower in an amber vial under a nitrogen atmosphere until analysis.

Protocol 2: Stability-Indicating HPLC Analysis (General Method for Xanthophylls)

This protocol provides a starting point for developing a stability-indicating HPLC method for this compound.

Instrumentation and Conditions:

  • HPLC System: A system with a photodiode array (PDA) detector is recommended to monitor the full UV-Vis spectrum.

  • Column: A C30 reversed-phase column is often preferred for carotenoid analysis as it provides excellent resolution of isomers.[8]

  • Mobile Phase: A gradient elution is typically used. A common mobile phase system consists of:

    • Solvent A: Methanol/Acetonitrile/Water (e.g., 84:14:2, v/v/v)[8]

    • Solvent B: Methyl tert-butyl ether (MTBE)

  • Gradient Program (Example): A linear gradient tailored to separate this compound from other components.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25-30°C

  • Detection Wavelength: 450 nm (or the specific λmax of this compound)[8]

  • Injection Volume: 20 µL

Procedure:

  • Sample Preparation: Redissolve the dried this compound extract in the initial mobile phase. Filter the sample through a 0.22 µm syringe filter into an amber HPLC vial.

  • Analysis: Inject the sample onto the HPLC system.

  • Peak Identification: Identify the this compound peak based on its retention time and comparison with a standard (if available) and its characteristic UV-Vis spectrum from the PDA detector.

  • Stability Assessment: To perform a forced degradation study, subject the this compound sample to stress conditions (e.g., acid, base, peroxide, heat, light) and analyze the resulting solution using the developed HPLC method. The method is considered stability-indicating if the degradation products are well-resolved from the parent this compound peak.

Visualizations

Experimental_Workflow This compound Analysis Workflow cluster_extraction Sample Extraction (in dim light) cluster_purification Purification & Concentration cluster_analysis Analysis Sample Plant Material Homogenize Homogenize in Solvent (+ 0.1% BHT) Sample->Homogenize Saponify Saponification (optional) (85°C, 10 min) Homogenize->Saponify Partition Liquid-Liquid Partition (Hexane/Water) Saponify->Partition Collect Collect Hexane Layer Partition->Collect Extract Dry Dry with Na2SO4 Collect->Dry Evaporate Evaporate Solvent (<40°C, N2 stream) Dry->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Dried Extract Filter Filter (0.22 µm) Reconstitute->Filter HPLC HPLC-PDA Analysis Filter->HPLC

Caption: Workflow for the extraction and analysis of this compound.

Degradation_Pathway Factors Leading to this compound Degradation cluster_factors Degradation Factors This compound This compound (trans-isomer) Isomers Cis-isomers This compound->Isomers Isomerization Oxidation_Products Oxidation Products (e.g., apocarotenals, epoxides) This compound->Oxidation_Products Oxidation Isomers->Oxidation_Products Oxidation Loss Loss of Color & Biological Activity Isomers->Loss Oxidation_Products->Loss Light Light Light->this compound Heat Heat Heat->this compound Oxygen Oxygen Oxygen->this compound Acid Acid Acid->this compound

Caption: Key factors contributing to this compound degradation.

References

Technical Support Center: Optimizing HPLC Methods for Dihydroxylycopene Isomer Separation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of dihydroxylycopene isomers. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to overcome common challenges in HPLC separation of these carotenoids.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments, offering step-by-step solutions to improve the resolution and quantification of this compound isomers.

Question 1: Why am I seeing poor or no separation between my this compound isomers?

Answer:

Poor resolution of this compound isomers is a common challenge, often stemming from suboptimal selection of the stationary phase, mobile phase, or operating temperature.

Possible Causes & Troubleshooting Steps:

  • Inappropriate Column Chemistry: Standard C8 and C18 columns may not provide sufficient selectivity for geometric isomers of carotenoids[1].

    • Recommendation: Utilize a C30 stationary phase. C30 columns are widely recommended for separating carotenoid isomers due to their enhanced shape selectivity for long, unsaturated molecules like this compound[1][2][3].

  • Suboptimal Mobile Phase Composition: The mobile phase composition is critical for achieving selectivity.

    • Action:

      • For Reversed-Phase HPLC: Employ a mobile phase consisting of a mixture of methanol (B129727) (MeOH), methyl-tert-butyl ether (MTBE), and water. A gradient elution is often more effective than an isocratic one for resolving complex isomer mixtures[3][4][5].

      • Consider adding a small percentage of a modifier like triethylamine (B128534) (TEA) to improve peak shape[6][7].

      • Experiment with different solvent ratios. For example, in a ternary system of acetonitrile, methanol, and tetrahydrofuran (B95107), varying the proportions can significantly impact resolution[8].

  • Incorrect Column Temperature: Temperature affects solvent viscosity and the interaction between the analyte and the stationary phase.

    • Action: Optimize the column temperature. For many carotenoid separations, temperatures between 15°C and 25°C have been shown to be effective[4]. Lower temperatures can sometimes improve resolution, although this may increase run times[9]. Conversely, for some lycopene (B16060) isomers, higher temperatures have shown better resolution[4]. It is crucial to empirically determine the optimal temperature for your specific isomers.

Question 2: My peaks are broad and show significant tailing. What can I do to improve peak shape?

Answer:

Poor peak shape can be caused by several factors, from secondary interactions with the stationary phase to issues with the sample solvent.

Possible Causes & Troubleshooting Steps:

  • Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica (B1680970) support can interact with the polar hydroxyl groups of this compound, causing peak tailing.

    • Action:

      • Use a modern, well-end-capped C30 or C18 column to minimize exposed silanols.

      • Add a competitive base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%) to block active silanol sites[6][7].

  • Sample Solvent Mismatch: Injecting a sample dissolved in a solvent significantly stronger than the mobile phase can lead to peak distortion.

    • Action: Dissolve the sample in a solvent that is as weak as or weaker than the initial mobile phase composition. If possible, dissolve the sample directly in the initial mobile phase[1][8].

  • Column Overload: Injecting too much sample can saturate the column, leading to broad, asymmetric peaks.

    • Action: Reduce the injection volume or the concentration of the sample.

Question 3: I am experiencing inconsistent retention times from run to run. What is the likely cause?

Answer:

Fluctuating retention times are often indicative of a lack of system equilibration or changes in the mobile phase composition.

Possible Causes & Troubleshooting Steps:

  • Insufficient Column Equilibration: C30 columns, in particular, may require longer equilibration times compared to C18 columns[1].

    • Action: Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection. Flush the column for at least 10-15 column volumes.

  • Mobile Phase Instability or Preparation: The composition of the mobile phase is a primary factor in retention time stability[10].

    • Action:

      • Prepare fresh mobile phase daily. Organic solvents can evaporate over time, altering the composition.

      • When mixing mobile phase components, measure each solvent individually before mixing to ensure accuracy.

      • Degas the mobile phase to prevent bubble formation in the pump.

  • Temperature Fluctuations: Changes in ambient temperature can affect column temperature and, consequently, retention times[11].

    • Action: Use a column oven to maintain a constant and controlled temperature.

Frequently Asked Questions (FAQs)

Q1: What is the best type of HPLC column for separating this compound isomers? A1: A C30 reversed-phase column is highly recommended. Its polymeric phase provides superior shape selectivity for the long, rigid structures of carotenoid isomers compared to traditional C18 columns[1][2][3].

Q2: What is a good starting mobile phase for method development? A2: A good starting point is a gradient elution with a ternary solvent system. For example, a gradient of methanol/methyl-tert-butyl ether (MTBE)/water can be effective. An alternative is a mixture of acetonitrile, methanol, and tetrahydrofuran (THF)[5][8].

Q3: Should I use an isocratic or gradient elution? A3: For complex mixtures of isomers, a gradient elution is generally preferred as it can provide better resolution[2][5]. A shallow gradient, where the solvent strength increases slowly, can be particularly effective for separating closely eluting peaks.

Q4: How does temperature affect the separation of this compound isomers? A4: Temperature is a critical parameter. For most carotenoids, optimal separation is often achieved at temperatures between 23 ± 1°C[4]. However, the effect can be isomer-dependent. It is advisable to perform a temperature optimization study (e.g., from 15°C to 35°C) to find the best conditions for your specific separation[4].

Q5: What can I do to prevent the degradation of this compound during sample preparation and analysis? A5: Carotenoids are sensitive to light, oxygen, and heat[1]. To minimize degradation, work under dim light, use amber vials, and keep samples cool. It may also be beneficial to add an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvent and mobile phase.

Experimental Protocols

Sample Preparation (General Protocol for Carotenoids from a Plant Matrix):

  • Homogenize the sample material.

  • Extract the carotenoids using a solvent mixture such as hexane (B92381):acetone:ethanol (2:1:1, v/v/v)[4].

  • Perform the extraction in the presence of an antioxidant (e.g., 0.1% BHT).

  • After extraction, partition the carotenoids into a non-polar solvent like hexane or MTBE.

  • Evaporate the solvent under a stream of nitrogen at a low temperature (e.g., 30°C)[1].

  • Reconstitute the residue in the initial HPLC mobile phase or a compatible solvent.

  • Filter the sample through a 0.45 µm PTFE syringe filter before injection[1].

General HPLC Method for this compound Isomer Separation:

  • Column: C30 Reversed-Phase, 3 µm or 5 µm particle size, e.g., 250 x 4.6 mm.

  • Mobile Phase A: Methanol/Water (e.g., 93:7 v/v)[1].

  • Mobile Phase B: Methyl-tert-butyl ether (MTBE).

  • Gradient: A shallow gradient from a lower to a higher percentage of MTBE.

  • Flow Rate: 0.7 - 1.0 mL/min[1][8].

  • Column Temperature: 23°C (or optimized temperature)[4].

  • Detection: UV-Vis detector at the λmax of this compound (typically around 450-480 nm).

Data Presentation

Table 1: Example HPLC Parameters for Carotenoid Isomer Separation

ParameterMethod 1Method 2Method 3
Column C30, 5 µm, 250 x 4.6 mmCross-linked C18, 1.8 µm, 50 x 4.6 mmC18, 3 µm, 150 x 4.6 mm
Mobile Phase Gradient: Methanol, MTBE, Water[3]Gradient: Methanol/Water (93:7), Methanol, 30% 1,2-dicholorethane in Methanol[1]Isocratic: Acetonitrile/Methanol/THF (70:25:5 v/v/v)[8]
Flow Rate 1.0 mL/min0.7 mL/min[1]1.0 mL/min[8]
Temperature 20°C[3]Not SpecifiedRoom Temperature[8]
Detection 450 nm[3]Diode Array Detector475 nm[8]

Mandatory Visualization

HPLC_Troubleshooting_Workflow Start Start: Poor Isomer Separation CheckColumn Is a C30 column being used? Start->CheckColumn SwitchToC30 Action: Switch to a C30 column CheckColumn->SwitchToC30 No OptimizeMobilePhase Optimize Mobile Phase CheckColumn->OptimizeMobilePhase Yes SwitchToC30->OptimizeMobilePhase CheckGradient Is a gradient elution being used? OptimizeMobilePhase->CheckGradient ImplementGradient Action: Implement a shallow gradient CheckGradient->ImplementGradient No AdjustSolventRatio Action: Adjust solvent ratios (e.g., MeOH/MTBE) CheckGradient->AdjustSolventRatio Yes ImplementGradient->AdjustSolventRatio OptimizeTemp Optimize Column Temperature AdjustSolventRatio->OptimizeTemp TempStudy Action: Perform temperature study (e.g., 15-35°C) OptimizeTemp->TempStudy GoodSeparation End: Good Separation Achieved TempStudy->GoodSeparation

References

Troubleshooting and refining dihydroxylycopene-based cell viability and functional assays.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting and refining dihydroxylycopene-based cell viability and functional assays. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimentation with this novel carotenoid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from lycopene (B16060)?

This compound is a hydroxylated derivative of lycopene, meaning it has two additional hydroxyl (-OH) groups attached to its chemical structure. This modification increases its polarity compared to lycopene, which may influence its solubility, antioxidant capacity, and interactions with cellular components. While sharing the carotenoid backbone with lycopene, these hydroxyl groups can alter its biological activity and require specific considerations in experimental design.

Q2: I'm observing low or inconsistent cellular uptake of this compound. What could be the cause?

Low and variable cellular uptake is a common challenge with carotenoids due to their lipophilic nature.[1][2][3][4] Even with hydroxylation, this compound may still have poor solubility in aqueous cell culture media.

  • Inadequate Solubilization: this compound may be precipitating out of the media. The use of organic solvents like DMSO or ethanol (B145695) to dissolve the compound initially is necessary, but high concentrations of these solvents can be toxic to cells.[1][3]

  • Instability: Carotenoids can be sensitive to light, oxygen, and temperature, leading to degradation over the course of an experiment.[2] The half-life of similar compounds in solution can be short, affecting the effective concentration.[1][3]

  • Interaction with Media Components: Components in the cell culture media, such as serum proteins, can bind to this compound, affecting its availability for cellular uptake.

Q3: My cell viability assay results are inconsistent when using this compound. What are some potential reasons?

In addition to the solubility and stability issues mentioned above, several factors can contribute to inconsistent results in cell viability assays:

  • Direct Interaction with Assay Reagents: As a colored compound, this compound may interfere with the colorimetric readings of assays like the MTT or Neutral Red assay. It is crucial to include proper controls to account for any absorbance from the compound itself.

  • Pro-oxidant Activity: While known as antioxidants, carotenoids can exhibit pro-oxidant effects under certain conditions, such as high concentrations or high oxygen tension, which could lead to unexpected cytotoxicity.[5]

  • Cell Line Specificity: The metabolic activity and membrane composition of different cell lines can influence their response to and uptake of this compound.

Troubleshooting Guides

Issue 1: Poor Solubility and Precipitation of this compound in Culture Media
Potential Cause Recommended Solution
Inadequate initial stock solution Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO or THF. Ensure the final concentration of the solvent in the cell culture medium is non-toxic (typically <0.5%).
Precipitation upon dilution in media Use a delivery vehicle such as micelles or niosomes to improve solubility and stability in aqueous media.[1][2][3] Alternatively, complexing with a carrier protein like BSA may help.
Instability over time Prepare fresh dilutions of this compound for each experiment. Protect stock solutions and treated cells from light and minimize exposure to air.
Issue 2: Inconsistent Results in MTT Assay
Potential Cause Recommended Solution
This compound interferes with absorbance reading Include a "compound only" control (this compound in media without cells) to measure its intrinsic absorbance at the detection wavelength. Subtract this background from the experimental wells.
Direct reduction of MTT by this compound Perform a cell-free assay by adding this compound to media with MTT reagent to check for direct reduction. If this occurs, consider an alternative viability assay (e.g., Neutral Red, CellTiter-Glo).
Alteration of mitochondrial function This compound may be affecting mitochondrial respiration, which is the basis of the MTT assay. Corroborate results with a different assay that measures a different cellular parameter, such as membrane integrity (LDH assay).
Issue 3: Variability in Neutral Red Uptake Assay
Potential Cause Recommended Solution
Precipitation of Neutral Red dye Ensure the Neutral Red working solution is properly filtered and warmed before use to prevent crystal formation.
Compound interference with dye uptake/retention This compound might affect lysosomal function or membrane integrity, impacting the assay mechanism. Compare results with an alternative cytotoxicity assay.
High background from residual compound After incubation with this compound, wash cells thoroughly with PBS before adding the Neutral Red solution to remove any residual compound that might interfere with the reading.

Experimental Protocols

Protocol 1: Solubilization of this compound using a Micellar Preparation

This protocol is adapted from methods used for lycopene and other carotenoids.[1][3]

  • Preparation of this compound Stock: Prepare a 10 mM stock solution of this compound in tetrahydrofuran (B95107) (THF).

  • Preparation of Micelles: Prepare a 10% (w/v) solution of a non-ionic surfactant (e.g., Tween 80) in sterile water.

  • Encapsulation: While vortexing the surfactant solution, slowly add the this compound stock solution to achieve the desired final concentration. The ratio of this compound to surfactant should be optimized, but a 1:100 molar ratio can be a starting point.

  • Solvent Removal: Remove the THF by evaporation under a stream of nitrogen gas.

  • Sterilization and Use: Sterilize the micellar preparation by filtering through a 0.22 µm filter. This stock can then be diluted in cell culture medium to the desired working concentration.

Protocol 2: MTT Cell Viability Assay with this compound
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with various concentrations of this compound (prepared as described in Protocol 1) and appropriate vehicle controls. Incubate for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well (typically 10% of the well volume) and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add a solubilization solvent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to each well.

  • Absorbance Reading: Mix gently to dissolve the formazan crystals and read the absorbance at 570 nm with a reference wavelength of 630 nm.

Protocol 3: Annexin V/PI Apoptosis Assay by Flow Cytometry
  • Cell Treatment: Treat cells with this compound and controls in a 6-well plate for the desired duration.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation agent like Accutase or TrypLE to avoid membrane damage.

  • Staining: Wash the cells with cold PBS and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.

Data Presentation

Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines

The following data is for illustrative purposes and represents typical results that might be obtained from MTT assays.

Cell LineTissue of OriginIncubation Time (48h) IC50 (µM)
MCF-7Breast Cancer15.2
PC-3Prostate Cancer22.5
A549Lung Cancer35.8
HepG2Liver Cancer18.9

Table 2: Example Data from Annexin V/PI Apoptosis Assay

This table presents hypothetical data demonstrating the pro-apoptotic effect of this compound on a cancer cell line after 48 hours of treatment.

Treatment% Viable Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Vehicle Control95.32.12.6
This compound (10 µM)75.815.48.8
This compound (25 µM)42.138.719.2

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Cell-Based Assay cluster_analysis Data Analysis prep_stock Prepare this compound Stock prep_micelles Prepare Micellar Solution prep_stock->prep_micelles prep_working Prepare Working Concentrations prep_micelles->prep_working treat_cells Treat with this compound prep_working->treat_cells seed_cells Seed Cells seed_cells->treat_cells incubate Incubate treat_cells->incubate assay_readout Perform Viability/Functional Assay incubate->assay_readout read_plate Read Plate/Acquire Data assay_readout->read_plate analyze_data Analyze and Interpret Results read_plate->analyze_data

Caption: A generalized workflow for cell-based assays with this compound.

nrf2_pathway cluster_nucleus This compound This compound ros Cellular Stress (ROS) This compound->ros Modulates keap1 Keap1 ros->keap1 Induces conformational change nrf2 Nrf2 keap1->nrf2 Inhibits ub Ubiquitination & Degradation keap1->ub Mediates nrf2->ub Leads to nrf2_nuc Nrf2 nrf2->nrf2_nuc Translocates to Nucleus nucleus Nucleus are ARE (Antioxidant Response Element) antioxidant_genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1) are->antioxidant_genes Activates Transcription nrf2_nuc->are Binds to

Caption: Postulated activation of the Nrf2 signaling pathway by this compound.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway This compound This compound death_receptor Death Receptors (e.g., Fas, TRAIL-R) This compound->death_receptor Potentially sensitizes bax_bak Bax/Bak This compound->bax_bak May induce caspase8 Caspase-8 death_receptor->caspase8 Activates caspase3 Caspase-3 (Executioner) caspase8->caspase3 Activates mitochondrion Mitochondrion cytochrome_c Cytochrome c mitochondrion->cytochrome_c Releases bax_bak->mitochondrion Forms pores in caspase9 Caspase-9 cytochrome_c->caspase9 Activates caspase9->caspase3 Activates apoptosis Apoptosis caspase3->apoptosis Executes

Caption: Potential apoptosis signaling pathways modulated by this compound.

References

Techniques to improve the solubility of dihydroxylycopene for in vivo administration.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving the in vivo administration of dihydroxylycopene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods to improve the aqueous solubility of the highly lipophilic compound, this compound?

A1: Due to its poor water solubility, several formulation strategies can be employed to enhance the dissolution and subsequent bioavailability of this compound. The most common and effective techniques include:

  • Solid Dispersions: This involves dispersing this compound in an inert hydrophilic carrier matrix, often in an amorphous state, to improve its dissolution rate.

  • Nanoparticle-Based Delivery Systems: Reducing the particle size of this compound to the nanometer range significantly increases its surface area, leading to enhanced solubility and dissolution. This category includes nanoemulsions, solid lipid nanoparticles (SLNs), and nanostructured lipid carriers (NLCs).

  • Liposomal Encapsulation: Encapsulating this compound within liposomes, which are vesicles composed of a lipid bilayer, can protect it from degradation and improve its delivery.

  • Cyclodextrin (B1172386) Complexation: Forming inclusion complexes with cyclodextrins, which have a hydrophilic exterior and a hydrophobic interior cavity, can effectively solubilize this compound.

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.

Q2: How do I choose the most suitable solubility enhancement technique for my this compound formulation?

A2: The selection of an appropriate technique depends on several factors, including the desired dosage form, the required drug loading, the stability of the final product, and the intended route of administration. The following diagram illustrates a general decision-making workflow:

G Start Start: Poorly Soluble This compound DesiredDosage Desired Dosage Form? Start->DesiredDosage SolidOral Solid Oral (Tablets, Capsules) DesiredDosage->SolidOral Solid LiquidOral Liquid Oral DesiredDosage->LiquidOral Liquid Parenteral Parenteral (Injection) DesiredDosage->Parenteral Parenteral SolidTech Consider: - Solid Dispersion - Solid-SEDDS SolidOral->SolidTech LiquidTech Consider: - SEDDS - Nanoemulsions - Cyclodextrin Complexes LiquidOral->LiquidTech ParenteralTech Consider: - Liposomes - Nanoparticles (SLN, NLC) Parenteral->ParenteralTech

Caption: Decision workflow for selecting a solubility enhancement technique.

Q3: Are there any specific safety concerns associated with the excipients used in these formulations?

A3: Yes, safety is a critical consideration. For instance, while nonionic surfactants are commonly used in SEDDS due to their lower toxicity, high concentrations can potentially cause irreversible changes in the permeability of the gastrointestinal wall.[1] Similarly, some polymeric nanoparticles and carbon nanotubes may elicit toxic responses depending on their structure and size.[2] It is crucial to use pharmaceutical-grade excipients and to consult their safety and tolerability data, especially for in vivo studies.

Troubleshooting Guides

Solid Dispersions

Issue: My this compound solid dispersion, prepared by spray drying, shows poor dissolution and bioavailability.

Potential Cause Troubleshooting Step
Drug Recrystallization The amorphous form of the drug may have converted back to a more stable, less soluble crystalline form. Analyze the solid dispersion using Powder X-ray Diffraction (PXRD) or Differential Scanning Calorimetry (DSC) to confirm the physical state of this compound. If recrystallization has occurred, consider increasing the polymer-to-drug ratio or selecting a polymer with stronger interactions with the drug to inhibit crystallization.[3]
Phase Separation The drug and polymer may not be miscible, leading to phase separation during storage or dissolution.[3] Evaluate the miscibility of this compound and the carrier polymer. Consider using a different polymer or adding a surfactant to improve miscibility.
Inadequate Solvent System The solvent used in the spray drying process might not be optimal, leading to incomplete amorphization. Ensure the solvent system is volatile and effectively solubilizes both the drug and the carrier.[4] Common choices include methanol, acetone, or a combination.[4]
"Coning" During Dissolution Testing Insoluble excipients can form a cone at the bottom of the dissolution vessel, trapping the drug and preventing its release.[5] Modify the dissolution test parameters, such as increasing the agitation speed, or consider using peak-shaped dissolution vessels to minimize this effect.[5]
Nanoparticle-Based Delivery Systems

Issue: The nanoparticle formulation of this compound exhibits instability, leading to aggregation and sedimentation.

Potential Cause Troubleshooting Step
Insufficient Surfactant Concentration The amount of emulsifier may be inadequate to stabilize the nanoparticles. The typical emulsifier concentration ranges from 0.5% to 5% (w/w).[6] Increase the surfactant concentration and monitor the particle size and zeta potential over time.
Inappropriate Lipid Matrix (for SLNs/NLCs) The choice of solid and liquid lipids can affect particle stability. For Nanostructured Lipid Carriers (NLCs), the incorporation of a liquid lipid into the solid lipid matrix can create a less ordered crystalline structure, which can improve stability.[6]
High Polydispersity Index (PDI) A broad particle size distribution can lead to Ostwald ripening, where smaller particles dissolve and redeposit onto larger ones, causing aggregation. Optimize the homogenization or sonication process (e.g., increase time or energy) to achieve a more uniform and smaller particle size with a lower PDI.
Low Zeta Potential A low surface charge can lead to particle aggregation due to insufficient electrostatic repulsion. Aim for a zeta potential of at least ±30 mV for good stability. Consider adding a charged surfactant or polymer to the formulation.
Liposomal Encapsulation

Issue: I am experiencing very low encapsulation efficiency for this compound in my liposome (B1194612) preparation.

Potential Cause Troubleshooting Step
Suboptimal Drug-to-Lipid Ratio You may be exceeding the loading capacity of the liposomes. It is recommended to perform a loading efficiency curve by varying the lipid concentration while keeping the this compound concentration constant to find the saturation point.[7]
Incorrect Lipid Composition The choice of phospholipids (B1166683) and the amount of cholesterol are crucial. For a hydrophobic molecule like this compound, phospholipids that create a more fluid membrane may improve encapsulation.[8] While cholesterol stabilizes the bilayer, excessive amounts can compete with the drug for space within the membrane, reducing encapsulation efficiency.[8]
Inefficient Hydration The hydration of the lipid film should be performed above the phase transition temperature (Tm) of the lipids to ensure proper vesicle formation.[9] Preheating both the lipid film and the aqueous buffer is important.[10]
Ineffective Separation of Free Drug The method used to separate unencapsulated this compound from the liposomes may be inefficient, leading to an inaccurate measurement of encapsulation efficiency. Consider using techniques like dialysis with an appropriate molecular weight cutoff membrane or density gradient centrifugation for a cleaner separation.[7]
Cyclodextrin Complexation

Issue: The formation of a this compound-cyclodextrin inclusion complex is resulting in low solubility enhancement.

Potential Cause Troubleshooting Step
Inappropriate Cyclodextrin Type The size of the cyclodextrin cavity must be suitable for the this compound molecule. Beta-cyclodextrin (β-CD) and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used for carotenoids.[11] Consider screening different types of cyclodextrins.
Low Complexation Efficiency The stoichiometry of the complex (drug-to-cyclodextrin ratio) may not be optimal. Vary the molar ratio of this compound to cyclodextrin to find the ratio that provides the highest solubility. Ratios can range from 1:2 to 1:10 (extract:cyclodextrin).[12]
Inefficient Complexation Method The method used to form the complex can significantly impact efficiency. Methods like co-evaporation, freeze-drying, and kneading are often more effective than simple physical mixing.[12] The kneading method followed by freeze-drying has been shown to increase the solubility of similar drugs.[13]
Presence of Aggregates Even with complexation, carotenoid-cyclodextrin complexes can form aggregates in water rather than true solutions.[11] While this improves dispersibility, it may not lead to a dramatic increase in true solubility. Characterize the particle size of the complex in an aqueous solution using dynamic light scattering (DLS).
Self-Emulsifying Drug Delivery Systems (SEDDS)

Issue: The SEDDS formulation containing this compound becomes turbid or shows drug precipitation upon dilution in an aqueous medium.

Potential Cause Troubleshooting Step
Poor Self-Emulsification The ratio of oil, surfactant, and co-surfactant (S/CoS) is not optimal for spontaneous emulsion formation. Construct a pseudo-ternary phase diagram to identify the microemulsion region for your chosen excipients.[14] Formulations with a surfactant-to-cosurfactant ratio of 4:1 have shown large microemulsion regions in some studies.[14]
Supersaturation and Precipitation The drug may be supersaturated in the initial formulation but precipitates upon dilution as the oil phase disperses. It is recommended not to exceed 80% of the saturation concentration of the drug in the formulation to avoid crystallization during storage and upon dilution.[15]
Incorrect Surfactant HLB Value The Hydrophilic-Lipophilic Balance (HLB) of the surfactant is crucial for forming a stable oil-in-water emulsion. A surfactant with an HLB value greater than 12 is generally preferred for efficient emulsification.[1]
Incompatibility of Excipients The selected oil, surfactant, and co-surfactant may not be miscible at the intended ratios. Visually inspect the mixture for any phase separation after allowing it to rest for 24 hours at ambient temperature.[15]

Data Presentation

Note: As specific quantitative data for this compound is limited in the available literature, the following table presents data for other carotenoids as a reference.

Table 1: Comparison of Solubility Enhancement for Carotenoids Using Different Techniques

TechniqueCarotenoidCarrier/SystemSolubility Enhancement (Approx. Fold Increase)Reference
Solid Dispersionβ-CarotenePVP and Sucrose Fatty Acid Ester390[]
Cyclodextrin ComplexBixinβ-CyclodextrinN/A (Improved metabolic parameters)[11]
Cyclodextrin ComplexAstaxanthinMethyl-β-CyclodextrinImproved dissolution rate[11]

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Liposomes via Thin-Film Hydration

G cluster_0 Step 1: Lipid Film Formation cluster_1 Step 2: Hydration cluster_2 Step 3: Size Reduction cluster_3 Step 4: Purification A1 Dissolve lipids (e.g., DSPC), cholesterol, and this compound in chloroform (B151607) in a round-bottom flask A2 Evaporate solvent using a rotary evaporator (e.g., 40°C) to form a thin lipid film A1->A2 A3 Dry the film under vacuum overnight to remove residual solvent A2->A3 B1 Pre-heat the lipid film and an aqueous buffer to a temperature above the lipid's Tm (e.g., 60°C) A3->B1 B2 Add the buffer to the flask and agitate (vortex) to hydrate (B1144303) the film, forming multilamellar vesicles (MLVs) B1->B2 C1 Extrude the MLV suspension through polycarbonate membranes of a defined pore size (e.g., 100 nm) multiple times B2->C1 D1 Separate unencapsulated This compound from liposomes (e.g., dialysis or size exclusion chromatography) C1->D1

Caption: Workflow for preparing this compound-loaded liposomes.

Methodology:

  • Lipid Film Formation: Dissolve the chosen phospholipids (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine, DSPC), cholesterol, and this compound in a suitable organic solvent like chloroform in a round-bottom flask.[9] The solvent is then removed under reduced pressure using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.[9] The film should be further dried under a high vacuum for several hours to eliminate any residual solvent.[9]

  • Hydration: Hydrate the lipid film with an aqueous buffer by adding the buffer to the flask and agitating it. This step should be performed at a temperature above the phase transition temperature (Tm) of the lipids to ensure the formation of fluid bilayers.[10] This process typically results in the formation of multilamellar vesicles (MLVs).[10]

  • Size Reduction: To obtain smaller, more uniform vesicles (e.g., large unilamellar vesicles, LUVs), the MLV suspension is subjected to a size reduction process such as extrusion. This involves repeatedly passing the suspension through polycarbonate membranes with a defined pore size (e.g., 100 or 200 nm).[17]

  • Purification: Remove the unencapsulated this compound from the liposome suspension. This can be achieved through methods like dialysis, size exclusion chromatography, or ultracentrifugation.[7]

Protocol 2: Formulation of this compound in a Self-Emulsifying Drug Delivery System (SEDDS)

G cluster_0 Step 1: Excipient Screening cluster_1 Step 2: Phase Diagram Construction cluster_2 Step 3: Formulation Preparation cluster_3 Step 4: Characterization A1 Determine the solubility of This compound in various oils, surfactants, and co-surfactants B1 Select the most suitable excipients and construct a pseudo-ternary phase diagram to identify the microemulsion region A1->B1 C1 Select ratios of oil, surfactant, and co-surfactant from the microemulsion region B1->C1 C2 Dissolve this compound in the surfactant/co-surfactant mixture, then add the oil and mix until clear C1->C2 D1 Evaluate self-emulsification time, droplet size, zeta potential, and in vitro drug release upon dilution C2->D1

Caption: Workflow for formulating a this compound SEDDS.

Methodology:

  • Excipient Screening: Determine the solubility of this compound in a variety of oils (e.g., oleic acid, Capmul MCM), surfactants (e.g., Tween 20, Cremophor EL), and co-surfactants (e.g., polyethylene (B3416737) glycol 600, Transcutol).[14] This is done by adding an excess amount of the drug to a known volume of the excipient and shaking the mixture until equilibrium is reached (e.g., 72 hours).[18]

  • Phase Diagram Construction: Based on the solubility data, select the most promising excipients. A pseudo-ternary phase diagram is then constructed by mixing the oil, surfactant, and co-surfactant in various ratios and titrating with water to identify the boundaries of the microemulsion region.[18]

  • Formulation Preparation: Select specific ratios of oil, surfactant, and co-surfactant from within the identified microemulsion region. Dissolve the required amount of this compound in the mixture of surfactant and co-surfactant, often with gentle heating and vortexing. Then, add the oil and continue mixing until a clear, isotropic mixture is formed.[14]

  • Characterization: Evaluate the prepared SEDDS formulation for its self-emulsification efficiency by measuring the time it takes to form an emulsion upon dilution in an aqueous medium.[14] Further characterization includes measuring the droplet size and zeta potential of the resulting emulsion, as well as performing in vitro drug release studies.[19]

References

Standard operating procedure for the long-term storage of dihydroxylycopene analytical standards.

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Dihydroxylycopene is a specialized carotenoid, and specific stability data for its analytical standard is limited in publicly available literature. The following guidelines are based on established best practices for the long-term storage and handling of carotenoids, particularly lycopene (B16060), a structurally similar compound. These recommendations are intended to provide a robust framework for maintaining the integrity of this compound analytical standards.

Frequently Asked Questions (FAQs)

Q1: What are the optimal conditions for the long-term storage of solid this compound analytical standards?

A1: For long-term storage, solid this compound analytical standards should be stored at ultra-low temperatures, ideally between -65°C and -96°C.[1] The standard should be kept in its original, unopened vial in a desiccator to protect it from moisture. The storage environment should be dark to prevent photodegradation. It is also advisable to store the standard under an inert atmosphere, such as argon or nitrogen, to minimize oxidation.

Q2: How should I store this compound analytical standards once they are dissolved in a solvent?

A2: Solutions of this compound are significantly less stable than the solid form and are not recommended for long-term storage. If short-term storage is necessary, the solution should be prepared in a high-purity, peroxide-free solvent, blanketed with an inert gas (argon or nitrogen), and stored in an amber, tightly sealed vial at -80°C for no more than a few days.[2] Repeated freeze-thaw cycles should be avoided as they can accelerate degradation.

Q3: What are the main factors that cause the degradation of this compound standards?

A3: The primary factors that contribute to the degradation of this compound, like other carotenoids, are:

  • Oxidation: Due to its numerous conjugated double bonds, this compound is highly susceptible to oxidation.[3][4][5][6]

  • Light: Exposure to light, especially UV light, can induce isomerization (from the naturally occurring all-trans form to various cis-isomers) and photo-oxidation.[3][4][5][6]

  • Heat: Elevated temperatures accelerate both oxidative degradation and isomerization.[3][4][5][6]

Q4: What are the visible signs of this compound standard degradation?

A4: A visible sign of degradation is a change in color of the solid standard or its solution. This compound is expected to have a deep red or orange-red color. Fading or a shift in color can indicate degradation. In solution, the appearance of a precipitate may also suggest degradation or insolubility. However, significant degradation can occur before any visible changes are apparent. Therefore, chromatographic analysis is essential to confirm the integrity of the standard.

Q5: How often should I check the purity of my this compound analytical standard?

A5: The frequency of purity checks depends on the storage conditions and usage. For a standard in long-term storage that has not been opened, a purity check should be performed before its first use and periodically thereafter (e.g., annually). For a standard that is in regular use, more frequent checks are advisable, especially if there are any doubts about its storage history or analytical performance. A new calibration curve should be prepared with the standard for each new batch of samples being analyzed.

Troubleshooting Guide

Issue 1: Low or inconsistent response in HPLC analysis.

  • Possible Cause 1: Degradation of the standard.

    • Troubleshooting Step: Prepare a fresh stock solution from the solid standard. If the issue persists, the solid standard may be degraded. Visually inspect the solid for any color changes. Consider purchasing a new standard if degradation is suspected.

  • Possible Cause 2: Adsorption to container surfaces.

    • Troubleshooting Step: Use silanized glassware or polypropylene (B1209903) vials for preparing and storing solutions to minimize adsorption.

  • Possible Cause 3: Incomplete dissolution.

    • Troubleshooting Step: Ensure the standard is fully dissolved in the appropriate solvent. Sonication may aid in dissolution.

Issue 2: Appearance of unexpected peaks in the chromatogram.

  • Possible Cause 1: Isomerization.

    • Troubleshooting Step: The appearance of new, smaller peaks, often eluting close to the main peak, can indicate the formation of cis-isomers from the all-trans form.[3] This is often caused by exposure to light or heat. Prepare fresh solutions and protect them from light and heat.

  • Possible Cause 2: Oxidative degradation.

    • Troubleshooting Step: Peaks corresponding to oxidation products may appear. These can be numerous and may have different retention times. If oxidation is suspected, the standard has been compromised. Discard the standard and use a new one, ensuring future storage is under an inert atmosphere.

  • Possible Cause 3: Contamination.

    • Troubleshooting Step: The contamination may originate from the solvent, glassware, or the HPLC system itself. Prepare a fresh solution using high-purity solvents and clean glassware. Run a blank injection to check for system contamination.

Issue 3: Peak tailing or broadening in HPLC analysis.

  • Possible Cause 1: Interaction with the stationary phase.

    • Troubleshooting Step: this compound, being a polar carotenoid, may exhibit secondary interactions with the stationary phase. Ensure the mobile phase composition is optimized. The use of a C30 column is often recommended for carotenoid separations.

  • Possible Cause 2: Column overload.

    • Troubleshooting Step: Inject a smaller volume or a more dilute solution of the standard.

  • Possible Cause 3: Column degradation.

    • Troubleshooting Step: If the problem persists with fresh mobile phase and appropriate sample concentration, the column may be degrading. Flush the column or replace it if necessary.

Quantitative Data on Carotenoid Stability

The following table summarizes the stability of lycopene under various storage conditions. This data can be used as a proxy to estimate the stability of this compound.

CompoundMatrixStorage Temperature (°C)DurationPercent LossReference
LycopeneWatermelon Tissue-201 year~30-40%[7]
LycopeneWatermelon Tissue-801 year~5-10%[7]
LycopeneTomato Powder6 (in dark)6 weeks~30-40%[8]
LycopeneTomato Powder456 weeks~60%[8]
LycopeneTomato Juice452 weeksMinimal[9]
LycopeneTomato Juice3752 weeksSignificant[9]
LycopeneSunflower Seed Oil4~650 days (half-life)50%[10]
LycopeneGrape Seed Oil4~300 days (half-life)50%[10]

Experimental Protocols

Protocol 1: Preparation of a this compound Standard Stock Solution

  • Allow the vial of solid this compound analytical standard to equilibrate to room temperature in a desiccator before opening to prevent condensation of moisture.

  • Work under subdued light, preferably using red or yellow light, to minimize photo-isomerization.[11]

  • Accurately weigh the required amount of the solid standard using a calibrated analytical balance.

  • Dissolve the standard in a suitable high-purity, peroxide-free solvent (e.g., tetrahydrofuran (B95107) or a mixture of hexane (B92381) and ethanol) to a known volume in a volumetric flask.

  • Wrap the flask in aluminum foil to protect it from light.

  • If not for immediate use, transfer aliquots into amber vials, flush with an inert gas (argon or nitrogen), seal tightly, and store at -80°C.

Visualizations

Troubleshooting_Workflow start Analytical Issue Observed (e.g., low response, extra peaks) check_solution Prepare Fresh Standard Solution start->check_solution issue_resolved1 Issue Resolved: Solution Degradation check_solution->issue_resolved1 Yes issue_persists1 Issue Persists check_solution->issue_persists1 No check_solid Evaluate Solid Standard issue_persists1->check_solid visual_inspection Visual Inspection: Color Change? check_solid->visual_inspection retest_purity Re-test Purity (if possible) check_solid->retest_purity solid_degraded Solid Standard Degraded: Order New Standard visual_inspection->solid_degraded Yes solid_ok Solid Standard Appears OK visual_inspection->solid_ok No retest_purity->solid_degraded Fails retest_purity->solid_ok Passes check_hplc Troubleshoot HPLC System solid_ok->check_hplc check_mobile_phase Check Mobile Phase: Freshly Prepared? check_hplc->check_mobile_phase check_column Check Column: Performance OK? check_hplc->check_column check_instrument Check Instrument: Blank Run Clean? check_hplc->check_instrument system_issue System Issue Identified: Rectify and Re-run check_mobile_phase->system_issue No no_system_issue System OK: Re-evaluate Method check_mobile_phase->no_system_issue Yes check_column->system_issue No check_column->no_system_issue Yes check_instrument->system_issue No check_instrument->no_system_issue Yes

Caption: Troubleshooting workflow for this compound analytical standard issues.

References

Validation & Comparative

Comparative analysis of the antioxidant activity of dihydroxylycopene versus lycopene.

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Theoretical and Data-Driven Comparison for Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Molecules

Lycopene (B16060) is a well-studied carotenoid known for its potent antioxidant properties, attributed to its long chain of conjugated double bonds.[1] Dihydroxylycopene, a hydroxylated derivative of lycopene, presents a structural modification that is predicted to influence its antioxidant potential. The specific derivative considered in this analysis is 1,1'-Dihydroxy-1,1',2,2'-tetrahydrolycopene.[2][3] The presence of hydroxyl groups is a key differentiator that is expected to alter the molecule's reactivity and interaction with free radicals.

Theoretical Comparison of Antioxidant Activity

The antioxidant activity of carotenoids is intrinsically linked to their chemical structure, particularly the conjugated double bond system and the presence of functional groups.[1]

Lycopene: The antioxidant activity of lycopene is primarily due to its ability to quench singlet oxygen and scavenge peroxyl radicals through its 11 conjugated double bonds.[4] This extended π-electron system allows for the delocalization of electrons, making the molecule susceptible to reacting with and neutralizing free radicals.

This compound: The introduction of hydroxyl (-OH) groups at the terminal ends of the lycopene structure is anticipated to enhance its antioxidant activity. Studies on other carotenoids have shown that hydroxylation can lead to higher antioxidant activities.[5] This is because the hydroxyl groups can participate in hydrogen atom transfer (HAT), a key mechanism for radical scavenging, in addition to the electron transfer (ET) mechanism facilitated by the conjugated system. The presence of both open ψ-end groups and hydroxyl functions has been correlated with higher antioxidant activities.[5]

However, it is also important to consider that the specific structure of 1,1'-Dihydroxy-1,1',2,2'-tetrahydrolycopene features a saturated end group, which might slightly reduce the overall conjugation length compared to a theoretical this compound with unsaturation at the ends. The antioxidant capacity is influenced by the length of the conjugated chain; shorter chains can lead to higher oxidation potentials and potentially greater reactivity towards certain radicals.[6]

Quantitative Data on Lycopene's Antioxidant Activity

The following table summarizes experimental data on the antioxidant activity of lycopene from various in vitro assays. This data serves as a benchmark for the established antioxidant capacity of lycopene.

Assay TypeMetricResult for LycopeneReference
DPPH Radical ScavengingIC50~5-10.8 µmol/L[7]
ABTS Radical ScavengingTEACHigher than β-carotene[5]
Singlet Oxygen QuenchingRate ConstantHigh[4]

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of carotenoid antioxidant activity are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical.

Protocol:

  • A solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol) is prepared to a specific absorbance at a particular wavelength (e.g., 517 nm).

  • Various concentrations of the test compound (lycopene or this compound) are added to the DPPH solution.

  • The mixture is incubated in the dark for a specified period (e.g., 30 minutes).

  • The absorbance of the solution is measured at the same wavelength.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined from a plot of scavenging activity against sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).

Protocol:

  • The ABTS radical cation is generated by reacting ABTS stock solution with a strong oxidizing agent like potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

  • The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol) to an absorbance of ~0.70 at 734 nm.

  • Various concentrations of the test compound are added to the diluted ABTS•+ solution.

  • The absorbance is recorded after a specific incubation time (e.g., 6 minutes).

  • The percentage of ABTS•+ scavenging is calculated similarly to the DPPH assay.

  • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of a standard antioxidant (Trolox) that gives the same level of scavenging as the test compound.

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for Antioxidant Activity Assessment

G cluster_prep Sample Preparation cluster_assays Antioxidant Assays cluster_analysis Data Analysis Lycopene Lycopene Stock Solution DPPH DPPH Assay Lycopene->DPPH ABTS ABTS Assay Lycopene->ABTS ORAC ORAC Assay Lycopene->ORAC This compound This compound Stock Solution This compound->DPPH This compound->ABTS This compound->ORAC IC50 IC50 Calculation DPPH->IC50 TEAC TEAC Calculation ABTS->TEAC ORAC->TEAC Comparison Comparative Analysis IC50->Comparison TEAC->Comparison

Caption: Workflow for comparing the antioxidant activity of this compound and lycopene.

Lycopene's Influence on the Nrf2 Signaling Pathway

G cluster_cell Cellular Environment Lycopene Lycopene ROS Reactive Oxygen Species (ROS) Lycopene->ROS Scavenges Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to nucleus and binds Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, SOD) ARE->Antioxidant_Enzymes Promotes transcription Antioxidant_Enzymes->ROS Neutralizes

Caption: Lycopene's modulation of the Nrf2 antioxidant response pathway.

Conclusion

Based on the principles of carotenoid structure-activity relationships, this compound is theoretically poised to be a more potent antioxidant than lycopene due to the presence of hydroxyl groups, which provide an additional mechanism for radical scavenging. However, without direct comparative experimental data, this remains a well-founded hypothesis. The provided experimental protocols and data for lycopene offer a solid foundation for future research to empirically validate and quantify the antioxidant potential of this compound. Further investigation into this promising molecule is warranted to fully elucidate its potential benefits for human health.

References

A Comparative Analysis of the Anti-Inflammatory Properties of Astaxanthin and Dihydroxylycopene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination for Researchers and Drug Development Professionals

In the quest for potent, naturally derived anti-inflammatory agents, carotenoids have emerged as a promising class of compounds. Among these, astaxanthin (B1665798) has been extensively studied for its robust anti-inflammatory effects. Dihydroxylycopene, a derivative of the well-known carotenoid lycopene (B16060), is also postulated to possess anti-inflammatory properties, though specific research on this particular molecule is notably limited. This guide provides a comprehensive comparison of the known anti-inflammatory effects of astaxanthin with the inferred potential of this compound, drawing upon available data for its parent compound, lycopene.

Astaxanthin: A Potent Anti-Inflammatory Carotenoid

Astaxanthin, a xanthophyll carotenoid, is renowned for its powerful antioxidant and anti-inflammatory capabilities.[1][2][3] Its unique molecular structure allows it to span cellular membranes, providing protection against oxidative stress and inflammation from both within and outside the cell.[3][4]

Mechanisms of Action

Astaxanthin exerts its anti-inflammatory effects through the modulation of key signaling pathways, primarily the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[1][5][6][7][8] By inhibiting these pathways, astaxanthin effectively suppresses the production and release of a cascade of pro-inflammatory mediators.[1][7][8]

Key Anti-inflammatory Effects of Astaxanthin:

  • Inhibition of Pro-inflammatory Cytokines: Astaxanthin has been shown to significantly reduce the levels of key inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[1][4][8][9]

  • Downregulation of Inflammatory Enzymes: It effectively suppresses the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes that play a crucial role in the inflammatory process.[1]

  • Modulation of Immune Response: Astaxanthin can influence the immune system by activating white blood cells, such as T-cells and natural killer (NK) cells, which play a role in resolving inflammation.[10]

Experimental Data on Astaxanthin

The anti-inflammatory properties of astaxanthin are supported by a substantial body of in vitro and in vivo research.

Inflammatory Marker Model System Concentration/Dose Observed Effect Reference
TNF-α, IL-6, IL-1βTHP-1 Macrophages10 µMSignificant reduction in gene expression[1]
iNOS, COX-2THP-1 Macrophages10 µMSignificant reduction in gene expression[1]
IL-8Caco-2 cells1.2 µM22-27% reduction in TNF-α-induced secretion[11]
Phosphorylation of IκBαCaco-2 cellsNot specifiedDown-regulated from 5.3-fold to 3.8-4.5-fold of negative control[11]
NO, PGE2, TNF-αRAW 264.7 MacrophagesDose-dependentDecreased production[9]
Infiltrating cells, proteinAqueous humor (rats)100 mg/kgSuppression of endotoxin-induced uveitis, comparable to 10 mg/kg prednisolone[9]

This compound: An Inferred Anti-Inflammatory Potential

Direct scientific literature detailing the anti-inflammatory effects of this compound is scarce. However, by examining its parent compound, lycopene, we can infer its likely mechanisms and potential efficacy. Lycopene, a bright red carotenoid, is a well-documented antioxidant with anti-inflammatory properties.[2]

Inferred Mechanisms of Action of this compound

Based on studies of lycopene, this compound is likely to exert anti-inflammatory effects through similar pathways.

Potential Anti-inflammatory Effects of this compound (inferred from Lycopene):

  • NF-κB Inhibition: Lycopene has been shown to inhibit the activation of NF-κB, a key transcription factor that governs the expression of numerous pro-inflammatory genes.[2] This inhibition is achieved by preventing the degradation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm.[2]

  • Nrf2 Pathway Activation: Lycopene can activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which leads to the upregulation of antioxidant and cytoprotective enzymes like heme oxygenase-1 (HO-1).[2][3] This induction of HO-1 contributes to the suppression of inflammatory responses.[2]

  • Reduction of Pro-inflammatory Cytokines: Studies on lycopene have demonstrated its ability to reduce the expression of pro-inflammatory cytokines such as IL-6.[3]

Experimental Data on Lycopene (as a proxy for this compound)

While specific quantitative data for this compound is unavailable, the following table summarizes the observed anti-inflammatory effects of lycopene.

Inflammatory Marker Model System Concentration/Dose Observed Effect Reference
ICAM-1 expressionEndothelial cellsNot specifiedSuppression at the transcriptional level[2]
NF-κB translocationEndothelial cellsPre-treatment for up to 12hAbolished[2]
IL-6 expressionPancreatic acinar cells0.1, 0.2, 0.5 µMSuppressed EtOH/LPS-induced increase[3]

Signaling Pathways and Experimental Workflow

To visualize the complex interactions involved in the anti-inflammatory responses, the following diagrams illustrate the key signaling pathways and a general experimental workflow for assessing anti-inflammatory activity.

G NF-κB Signaling Pathway in Inflammation cluster_stimuli Inflammatory Stimuli cluster_receptor Cell Surface Receptors cluster_cytoplasm Cytoplasmic Signaling cluster_nucleus Nuclear Events LPS LPS TLR4 TLR4 LPS->TLR4 TNF-α TNF-α TNFR TNFR TNF-α->TNFR IKK Complex IKK Complex TLR4->IKK Complex activates TNFR->IKK Complex activates IκBα IκBα IKK Complex->IκBα phosphorylates Ub Ubiquitination IκBα->Ub undergoes NF-κB (p50/p65) NF-κB (p50/p65) NF-κB (p50/p65)->IκBα bound to NF-κB (active) NF-κB (active) NF-κB (p50/p65)->NF-κB (active) translocates to nucleus Proteasome Proteasomal Degradation Ub->Proteasome Proteasome->NF-κB (p50/p65) releases DNA DNA NF-κB (active)->DNA binds to Pro-inflammatory Genes Transcription of Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) DNA->Pro-inflammatory Genes

Caption: The NF-κB signaling pathway is a key driver of inflammation.

G MAPK Signaling Pathway in Inflammation cluster_stimuli Inflammatory Stimuli cluster_cascade Kinase Cascade cluster_downstream Downstream Effects Stress Stress MAPKKK MAPKKK Stress->MAPKKK Cytokines Cytokines Cytokines->MAPKKK MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK MAPK MAPKK->MAPK phosphorylates Transcription Factors (e.g., AP-1) Transcription Factors (e.g., AP-1) MAPK->Transcription Factors (e.g., AP-1) activates Gene Expression Inflammatory Gene Expression Transcription Factors (e.g., AP-1)->Gene Expression

Caption: The MAPK signaling cascade regulates inflammatory responses.

G In Vitro Anti-inflammatory Assay Workflow cluster_analysis Analytical Methods Cell Culture 1. Cell Culture (e.g., Macrophages) Pre-treatment 2. Pre-treatment with Test Compound Cell Culture->Pre-treatment Stimulation 3. Stimulation with Inflammatory Agent (LPS) Pre-treatment->Stimulation Incubation 4. Incubation Stimulation->Incubation Analysis 5. Analysis of Inflammatory Markers Incubation->Analysis ELISA ELISA (Cytokine levels) Analysis->ELISA qPCR qPCR (Gene expression) Analysis->qPCR Western Blot Western Blot (Protein expression) Analysis->Western Blot

Caption: A typical workflow for in vitro anti-inflammatory screening.

Experimental Protocols

In Vitro Anti-inflammatory Assay using RAW 264.7 Macrophages

This protocol is a standard method for evaluating the anti-inflammatory potential of compounds in a cell-based model.

1. Cell Culture and Seeding:

  • RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Cells are seeded in 24-well plates at a density of 2 x 10^5 cells/well and incubated for 24 hours to allow for adherence.

2. Compound Treatment:

  • The test compounds (astaxanthin or this compound) are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.

  • Cells are pre-treated with various concentrations of the test compounds for 1-2 hours.

3. Inflammatory Stimulation:

  • Inflammation is induced by adding lipopolysaccharide (LPS) from E. coli at a final concentration of 1 µg/mL to each well (except for the negative control).

  • The plates are then incubated for a further 24 hours.

4. Measurement of Inflammatory Markers:

  • Nitric Oxide (NO) Production: The concentration of nitrite (B80452) in the culture supernatant is measured using the Griess reagent, which is an indicator of NO production.

  • Pro-inflammatory Cytokines (TNF-α, IL-6): The levels of TNF-α and IL-6 in the culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

  • Gene Expression Analysis: Total RNA is extracted from the cells, and the expression levels of iNOS, COX-2, TNF-α, and IL-6 genes are determined by quantitative real-time PCR (qPCR).

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Rats

This is a classic and widely used animal model for screening acute anti-inflammatory activity.

1. Animals:

  • Male Wistar rats weighing between 150-200g are used.

  • Animals are housed under standard laboratory conditions and are fasted for 12 hours before the experiment with free access to water.

2. Compound Administration:

  • The test compounds are suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).

  • Animals are divided into groups, and the test compound or vehicle (control) is administered orally or intraperitoneally one hour before the induction of inflammation. A standard anti-inflammatory drug (e.g., indomethacin) is used as a positive control.

3. Induction of Inflammation:

  • A 0.1 mL of 1% w/v solution of carrageenan in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.

4. Measurement of Paw Edema:

  • The volume of the injected paw is measured at 0, 1, 2, 3, and 4 hours after the carrageenan injection using a plethysmometer.

  • The percentage inhibition of edema is calculated for each group relative to the control group.

Conclusion

Astaxanthin stands out as a well-researched and potent anti-inflammatory agent with a multi-faceted mechanism of action targeting key inflammatory pathways. Its efficacy is supported by a robust collection of experimental data. While direct evidence for the anti-inflammatory effects of this compound is currently lacking, the known properties of its parent compound, lycopene, suggest a strong potential for similar, if not enhanced, activity. The hydroxyl groups in this compound could potentially increase its polarity and interaction with biological membranes, possibly influencing its bioavailability and anti-inflammatory potency.

Further research, including direct comparative studies, is imperative to fully elucidate the anti-inflammatory profile of this compound and to accurately assess its therapeutic potential relative to established compounds like astaxanthin. Such studies would be invaluable for drug development professionals seeking to identify novel and effective anti-inflammatory agents from natural sources.

References

Validating the Protective Effects of Dihydroxylycopene Against Oxidative Stress In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: While direct in vivo studies on dihydroxylycopene are limited, a substantial body of research exists for its parent compound, lycopene (B16060). It is widely hypothesized that the health benefits attributed to lycopene, particularly its potent antioxidant effects, are mediated by its metabolites, collectively known as lycopenoids, which include this compound.[1][2][3] This guide, therefore, leverages in vivo data from lycopene studies to infer the protective effects of its bioactive metabolites against oxidative stress and compares these effects with other known antioxidants.

Product Performance Comparison

The antioxidant efficacy of lycopene has been evaluated in numerous in vivo studies, demonstrating its ability to mitigate oxidative stress by modulating key biomarkers. The following table summarizes the effects of lycopene administration on markers of oxidative stress in animal models and provides a comparison with other common antioxidants.

AntioxidantAnimal ModelOxidative Stress InducerDosageMDA LevelSOD ActivityGPx ActivityCAT ActivityCitation(s)
Lycopene Hypercholesterolemic RatsHigh-Cholesterol Diet10 mg/kg/day[4]
Lycopene RatsNormal DietNot specified↓ (in serum)↑ (in heart)↑ (in liver)↑ (in kidney)[5]
Lycopene Obese Wistar RatsHigh-Fat DietNot specifiedNot specified[6]
Vitamin C & E Diabetic RatsStreptozotocinVit C: 250 mg/kg, Vit E: 100 mg/kgNot specified[7]
Hydroxytyrosol Diabetic RatsStreptozotocin5 mg/kg/dayNot specifiedNot specified[8]
Resveratrol High-Fat Diet MiceHigh-Fat DietNot specifiedNot specifiedNot specifiedNot specified[9]

Table 1: Comparative Effects of Lycopene and Other Antioxidants on In Vivo Biomarkers of Oxidative Stress. (↓ indicates a decrease, ↑ indicates an increase)

Detailed Experimental Protocols

The following is a representative experimental protocol for assessing the in vivo antioxidant effects of a compound like lycopene, synthesized from methodologies reported in the literature.[4][5]

1. Animal Model and Acclimatization:

  • Species: Male Wistar rats (or other appropriate rodent model).

  • Age/Weight: 6-8 weeks old, weighing 150-200g.

  • Acclimatization: Animals are housed in a controlled environment (22±2°C, 12h light/dark cycle) for at least one week prior to the experiment, with free access to standard chow and water.

2. Induction of Oxidative Stress:

  • A common method is to induce a state of oxidative stress through diet or chemical administration. For example, a high-cholesterol diet (HCD) can be used to induce hypercholesterolemia and associated oxidative stress.[4]

  • The HCD may be composed of standard chow supplemented with cholesterol, cholic acid, and a fat source like lard.

  • The control group receives the standard chow, while the experimental groups receive the HCD.

3. Experimental Groups and Treatment:

  • Group 1 (Control): Receives standard diet and a vehicle (e.g., corn oil) by oral gavage.

  • Group 2 (Oxidative Stress): Receives HCD and the vehicle by oral gavage.

  • Group 3 (Lycopene Treatment): Receives HCD and lycopene (e.g., 10 mg/kg body weight, suspended in corn oil) by oral gavage.

  • Group 4 (Positive Control): Receives HCD and a known antioxidant (e.g., Vitamin E) by oral gavage.

  • Duration: The treatment period typically lasts for several weeks (e.g., 8-12 weeks).

4. Sample Collection and Biomarker Analysis:

  • At the end of the experimental period, animals are fasted overnight.

  • Blood samples are collected via cardiac puncture under anesthesia. Serum is separated by centrifugation.

  • Tissues of interest (e.g., liver, heart, kidney) are excised, washed in cold saline, and homogenized.

  • Malondialdehyde (MDA) Assay: MDA levels, an indicator of lipid peroxidation, are measured in serum and tissue homogenates using the thiobarbituric acid reactive substances (TBARS) method.

  • Antioxidant Enzyme Assays: The activities of superoxide (B77818) dismutase (SOD), glutathione (B108866) peroxidase (GPx), and catalase (CAT) are determined in tissue homogenates using commercially available assay kits.

  • Protein Quantification: The total protein content in tissue homogenates is measured (e.g., by the Lowry method) to normalize the enzyme activities.

5. Statistical Analysis:

  • Data are expressed as mean ± standard deviation (SD).

  • Statistical significance between groups is determined using one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Tukey's test).

  • A p-value of <0.05 is typically considered statistically significant.

Mechanisms and Workflows

Proposed Signaling Pathway for Lycopene's Antioxidant Action

The protective effect of lycopene against oxidative stress is multifaceted. It involves direct scavenging of reactive oxygen species (ROS) and the upregulation of the body's endogenous antioxidant defense systems.

G ROS Reactive Oxygen Species (ROS) OxidativeStress Oxidative Stress (Lipid Peroxidation, DNA Damage) ROS->OxidativeStress Lycopene Lycopene (and its metabolites) Lycopene->ROS Direct Scavenging Nrf2 Nrf2 Activation Lycopene->Nrf2 CellularDamage Cellular Damage & Inflammation OxidativeStress->CellularDamage ARE Antioxidant Response Element (ARE) Nrf2->ARE AntioxidantEnzymes Increased Synthesis of Antioxidant Enzymes (SOD, CAT, GPx) ARE->AntioxidantEnzymes AntioxidantEnzymes->ROS Neutralization

Caption: Proposed mechanism of lycopene's antioxidant activity.

Experimental Workflow for In Vivo Validation

The process of validating the protective effects of an antioxidant compound in an animal model follows a structured workflow from hypothesis to data interpretation.

G start Animal Model Selection & Acclimatization grouping Randomization into Control & Treatment Groups start->grouping induction Induction of Oxidative Stress (e.g., High-Fat Diet) grouping->induction treatment Daily Administration of Lycopene/Vehicle induction->treatment monitoring Monitoring of Health & Body Weight treatment->monitoring endpoint Endpoint: Sample Collection (Blood & Tissues) monitoring->endpoint analysis Biochemical Analysis: - MDA - SOD, GPx, CAT endpoint->analysis stats Statistical Analysis & Data Interpretation analysis->stats conclusion Conclusion on Protective Effects stats->conclusion

Caption: Standard workflow for an in vivo antioxidant study.

References

Comparative study of dihydroxylycopene content in different plant cultivars.

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals interested in the comparative analysis of these health-promoting compounds in different plant sources.

Comparative Analysis of Lycopene (B16060) Content in Tomato Cultivars

Tomatoes are the primary dietary source of lycopene.[1] The concentration of lycopene can vary significantly among different cultivars, influenced by genetic factors and cultivation conditions.[2][3] High-lycopene tomato varieties have been specifically bred to contain significantly higher levels of this carotenoid compared to standard cultivars.

Quantitative Data Summary

The following table summarizes the lycopene content in various tomato cultivars as reported in several studies. It is important to note that direct comparisons between studies should be made with caution due to variations in experimental protocols, cultivation conditions, and ripeness at the time of analysis.

CultivarLycopene Content (µg/g fresh weight)Reference
Bella rosa104.4[1]
Roma78.8[2]
Cherry tomato89.1 - 1240[2]
On-the-vine50.0[2]
HLT-F71 (High Lycopene)140.5 - 280.0[3][4]
Nemador74.5[3]
Rio Grande98.8 - 104.9[4]
Kalvert (High Lycopene)167.1[3]
ISI-24424 (High Lycopene)170.1[3]
Roma VF17.18[4]

Experimental Protocols

The quantification of lycopene and other carotenoids from plant tissues involves several key steps: sample preparation, extraction, and analysis, typically by High-Performance Liquid Chromatography (HPLC).

Sample Preparation
  • Harvesting and Storage : Tomato fruits are harvested at the desired stage of ripeness. For analysis, samples are often washed, cut, quartered, chopped, and then frozen in liquid nitrogen to halt enzymatic activity.[5][6] The ground samples are stored at -80°C until extraction.[5][6]

  • Homogenization : A known weight of the frozen plant tissue (typically 0.3-3 g) is homogenized to a fine powder or paste.[7][8]

Extraction of Lycopene

A common method for extracting lycopene involves the use of organic solvents.

  • Solvent System : A mixture of hexane, acetone, and ethanol (B145695) (in a 2:1:1 or similar ratio) is frequently used for extraction.[5][7][8]

  • Procedure :

    • The homogenized sample is mixed with the solvent mixture.

    • The mixture is stirred or vortexed for a period (e.g., 15-30 minutes) to ensure thorough extraction.[8][9]

    • To facilitate phase separation, deionized water or a sodium sulfate (B86663) solution is added.[7][8]

    • The mixture is allowed to stand for phase separation. The upper, colored, non-polar layer containing the lycopene is collected.[7]

    • The aqueous layer can be re-extracted to maximize recovery.

    • The collected organic phases are pooled and may be washed with distilled water to remove residual water-soluble impurities.[7][9]

    • The extract is then dried using anhydrous sodium sulfate.[7][9]

    • The solvent is evaporated under a stream of nitrogen or using a rotary evaporator at a low temperature (e.g., 35°C).[9]

    • The dried residue is re-dissolved in a known volume of a suitable solvent (e.g., tetrahydrofuran (B95107) followed by acetonitrile/methanol) for HPLC analysis.[5][6]

Quantification by HPLC
  • Chromatographic System : A reverse-phase HPLC system equipped with a C18 or C30 column is commonly used for carotenoid separation.[10][11]

  • Mobile Phase : A variety of mobile phase compositions can be used, often in an isocratic or gradient elution mode. A common mobile phase is a mixture of methanol, acetonitrile, and tetrahydrofuran.[10]

  • Detection : Detection is typically performed using a photodiode array (PDA) or a UV-Vis detector at the maximum absorption wavelength of lycopene, which is around 472 nm.[5][10][11] Mass spectrometry (MS) can also be coupled with HPLC for more definitive identification.

  • Quantification : The concentration of lycopene in the sample is determined by comparing the peak area from the sample chromatogram to a standard curve generated from known concentrations of a pure lycopene standard.[12]

Visualizations

Carotenoid Biosynthesis Pathway in Tomato

The following diagram illustrates the key steps in the carotenoid biosynthesis pathway in tomatoes, leading to the formation of lycopene and its subsequent conversion to other carotenoids.

Carotenoid_Biosynthesis GGPP Geranylgeranyl pyrophosphate (GGPP) Phytoene Phytoene GGPP->Phytoene PSY Lycopene Lycopene Phytoene->Lycopene PDS, Z-ISO, ZDS, CRTISO beta_Carotene β-Carotene Lycopene->beta_Carotene LCY-B alpha_Carotene α-Carotene Lycopene->alpha_Carotene LCY-E, LCY-B Lutein Lutein beta_Carotene->Lutein CHY-B, CHY-E alpha_Carotene->Lutein

Caption: Simplified carotenoid biosynthesis pathway in tomato.

Experimental Workflow for Lycopene Quantification

This diagram outlines the general workflow for the extraction and quantification of lycopene from tomato cultivars.

Lycopene_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Harvest Harvest Tomato Cultivars Homogenize Homogenization Harvest->Homogenize Solvent_Extraction Solvent Extraction (Hexane:Acetone:Ethanol) Homogenize->Solvent_Extraction Phase_Separation Phase Separation Solvent_Extraction->Phase_Separation Evaporation Solvent Evaporation Phase_Separation->Evaporation HPLC HPLC Analysis Evaporation->HPLC Quantification Quantification HPLC->Quantification Data_Comparison Data_Comparison Quantification->Data_Comparison Data Comparison

Caption: Experimental workflow for lycopene quantification.

Logical Relationship: Comparison of Lycopene Content

This diagram illustrates the conceptual framework for comparing lycopene content across different tomato cultivars.

Lycopene_Comparison Cultivars Tomato Cultivars Cultivar_A Cultivar A Cultivars->Cultivar_A Cultivar_B Cultivar B Cultivars->Cultivar_B Cultivar_C Cultivar C (High Lycopene) Cultivars->Cultivar_C Cultivar_D Cultivar D Cultivars->Cultivar_D Lycopene_Content Lycopene Content (µg/g FW) Cultivar_A->Lycopene_Content Quantify Cultivar_B->Lycopene_Content Quantify Cultivar_C->Lycopene_Content Quantify Cultivar_D->Lycopene_Content Quantify

Caption: Comparison of lycopene content across cultivars.

References

Cross-Validation of Analytical Methods for Dihydroxylycopene Measurement: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of dihydroxylycopene, a carotenoid with significant antioxidant potential, is paramount. The choice of analytical methodology can profoundly impact the reliability and reproducibility of experimental results. This guide provides a comprehensive cross-validation of two prevalent analytical techniques for this compound measurement: High-Performance Liquid Chromatography with Ultraviolet-Visible detection (HPLC-UV/Vis) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This comparison is supported by illustrative experimental data to facilitate informed method selection.

Data Presentation: Comparative Analysis of Analytical Methods

The selection of an optimal analytical method for this compound determination hinges on various factors, including the sample matrix, required sensitivity, and the specificity needed to distinguish it from other structurally similar carotenoids. HPLC-UV/Vis is a widely accessible and robust technique, often considered a gold standard for the quantification of carotenoids.[1][2] In contrast, LC-MS/MS offers superior sensitivity and selectivity, which is particularly advantageous when dealing with complex biological matrices or when very low concentrations of the analyte are expected.[3][4]

The following table summarizes the key performance parameters for each method, based on typical validation data for carotenoid analysis.

ParameterHigh-Performance Liquid Chromatography (HPLC-UV/Vis)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Limit of Detection (LOD) 0.01 µg/mL0.001 µg/mL
Limit of Quantification (LOQ) 0.03 µg/mL0.003 µg/mL
**Linearity (R²) **> 0.999> 0.999
Precision (RSD%) < 5%< 3%
Accuracy (Recovery %) 95-105%98-102%
Specificity Moderate to HighVery High
Cost LowerHigher
Throughput ModerateHigh

Experimental Protocols

Detailed methodologies are essential for the reproducibility of experimental outcomes. The following sections outline generalized protocols for the extraction and analysis of this compound using HPLC-UV/Vis and LC-MS/MS.

Sample Preparation (Common for both methods)

A generic extraction protocol is a common preliminary step for both analytical methods.

  • Homogenization: A representative portion of the sample (e.g., 1-5 g of plant material, 1 mL of plasma) is weighed and homogenized with a suitable solvent, such as acetone (B3395972) or a mixture of methanol (B129727) and methyl tert-butyl ether (MTBE).[1]

  • Extraction: The homogenized sample is subjected to extraction, often with the aid of sonication or vortexing, to ensure the complete transfer of carotenoids into the solvent.

  • Partitioning: Water is added to the extract to induce phase separation. The carotenoids will partition into the non-polar organic layer.

  • Washing: The organic layer is washed with distilled water to remove any residual polar solvents.

  • Drying and Reconstitution: The organic extract is dried under a stream of nitrogen and the residue is reconstituted in a suitable solvent compatible with the chromatographic system.

HPLC-UV/Vis Method
  • Chromatographic System: An HPLC system equipped with a photodiode array (PDA) or a UV/Vis detector is typically used.

  • Column: A C30 reversed-phase column is often preferred for carotenoid separations due to its ability to resolve geometric isomers.[5]

  • Mobile Phase: A gradient elution is commonly employed. A typical mobile phase system consists of methanol, methyl-tert-butyl ether (MTBE), and water.[1][5]

  • Detection: The elution profile is monitored at the maximum absorption wavelength (λmax) of this compound, which is expected to be in the visible range, similar to other carotenoids.

  • Quantification: Quantification is achieved by integrating the peak area and comparing it to a standard curve prepared from a certified this compound standard.[5]

LC-MS/MS Method
  • Chromatographic System: An ultra-high-performance liquid chromatography (UPLC) system is coupled to a tandem mass spectrometer.

  • Column: A C18 or C30 reversed-phase column with a smaller particle size is used for enhanced separation efficiency.

  • Mobile Phase: A gradient of acetonitrile (B52724) or methanol with water, often containing a small amount of formic acid or ammonium (B1175870) formate (B1220265) to improve ionization, is typically used.

  • Ionization: Electrospray ionization (ESI) in positive or negative ion mode is commonly used for carotenoids.

  • Mass Spectrometry: The analysis is performed in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for this compound.

  • Quantification: Quantification is achieved by comparing the peak area of the specific MRM transition to that of an internal standard (often a deuterated analog) and a standard curve.

Mandatory Visualization

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV/Vis Analysis Homogenization Homogenization Extraction Extraction Homogenization->Extraction Partitioning Partitioning Extraction->Partitioning Drying Drying Partitioning->Drying Reconstitution Reconstitution Drying->Reconstitution HPLC_System HPLC System (C30 Column) Reconstitution->HPLC_System PDA_Detector PDA/UV-Vis Detector HPLC_System->PDA_Detector Data_Analysis Data Analysis (Peak Integration) PDA_Detector->Data_Analysis Quantification Quantification Data_Analysis->Quantification Comparison to Standard Curve

Caption: Experimental workflow for this compound measurement using HPLC-UV/Vis.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Homogenization Homogenization Extraction Extraction Homogenization->Extraction Partitioning Partitioning Extraction->Partitioning Drying Drying Partitioning->Drying Reconstitution Reconstitution Drying->Reconstitution UPLC_System UPLC System (C18/C30 Column) Reconstitution->UPLC_System Mass_Spec Tandem Mass Spectrometer (MRM) UPLC_System->Mass_Spec Data_Analysis Data Analysis (Peak Area Ratio) Mass_Spec->Data_Analysis Quantification Quantification Data_Analysis->Quantification Comparison to Standard Curve & IS

Caption: Experimental workflow for this compound measurement using LC-MS/MS.

References

A Comparative Functional Analysis of Synthetic versus Naturally Sourced Lycopene

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "dihydroxylycopene" did not yield specific scientific literature for a direct comparison. This guide therefore provides a functional comparison of synthetic versus naturally sourced lycopene (B16060) , a closely related and extensively studied carotenoid. The principles and findings discussed herein may offer valuable insights for researchers and drug development professionals interested in carotenoid derivatives.

This guide offers an objective comparison of the performance of synthetic and naturally sourced lycopene, supported by experimental data. It delves into their bioavailability, stability, and antioxidant activity, providing detailed methodologies for key experiments and visualizing complex biological pathways.

Bioavailability

The bioavailability of lycopene, which is its absorption and availability for use by the body, is a critical factor in its efficacy. Studies have shown that both the source and the formulation of lycopene significantly impact its uptake.

A key consideration is the food matrix in which natural lycopene is found. Thermal processing of tomato products has been shown to improve lycopene bioavailability by breaking down cell walls and releasing the compound.[1] Furthermore, being a lipid-soluble compound, the presence of dietary fats is crucial for the efficient absorption of lycopene from both natural and synthetic sources.[2][3]

Parameter Synthetic Lycopene Naturally Sourced Lycopene (from tomatoes) Key Findings
Absorption Rate Can be formulated for high bioavailability.Generally lower from raw tomatoes compared to processed tomato products.Processing (e.g., cooking, pasteurization) of tomatoes significantly enhances the bioavailability of natural lycopene.[1]
Isomeric Form Often produced as a mixture of all-trans and cis-isomers.Predominantly all-trans isomer in raw tomatoes; processing increases the proportion of cis-isomers.Some studies suggest that cis-isomers of lycopene may be more bioavailable than the all-trans form.[1]
Formulation Typically available in formulations like beadlets or oil suspensions.Found within the complex matrix of the food source (e.g., tomatoes, watermelon).The presence of lipids in the formulation or meal is critical for the absorption of both synthetic and natural lycopene.[2][3]
Stability

Lycopene is susceptible to degradation through isomerization and oxidation when exposed to factors like heat, light, and oxygen.[4][5] This degradation can lead to a loss of its characteristic red color and a reduction in its biological activity.

The stability of lycopene is highly dependent on its environment. Within the tomato matrix, lycopene exhibits considerable stability, even during thermal processing.[6] However, once extracted, its stability can be compromised.

Factor Effect on Synthetic Lycopene Effect on Naturally Sourced Lycopene Notes
Heat Can induce isomerization from the all-trans to cis forms.[5]Heat processing of tomatoes can increase the proportion of cis-isomers but also improves bioavailability.[1][5]While some isomerization occurs, lycopene in the tomato matrix is relatively resistant to heat-induced degradation during typical food processing.[6]
Light Exposure to light can lead to degradation.Susceptible to degradation upon exposure to light, especially after extraction.Proper storage in dark containers is crucial for preserving lycopene.
Oxygen Prone to oxidation, leading to a loss of color and bioactivity.Oxidation can occur, particularly when the food matrix is disrupted.The presence of other antioxidants in natural sources may offer some protection against oxidation.
Food Matrix Not applicable in its pure form.The complex matrix of tomatoes provides a protective environment, enhancing stability.[6]Once extracted from its natural matrix, lycopene's stability decreases.
Antioxidant Activity

Lycopene is a potent antioxidant, known for its ability to quench singlet oxygen and scavenge other reactive oxygen species (ROS).[7][8] This antioxidant capacity is central to its proposed health benefits, including reducing the risk of certain chronic diseases.

The antioxidant mechanism of lycopene involves neutralizing free radicals, thereby protecting cells and important biomolecules like DNA, lipids, and proteins from oxidative damage.[2][9]

Assay Synthetic Lycopene Naturally Sourced Lycopene Mechanism
DPPH Radical Scavenging Exhibits significant scavenging activity.Shows potent radical scavenging capabilities.Donates a hydrogen atom or electron to the stable DPPH radical, neutralizing it.
ABTS Radical Scavenging Effective in scavenging the ABTS radical cation.Demonstrates strong ABTS radical scavenging activity.Reduces the pre-formed ABTS radical cation, leading to a loss of color.
Singlet Oxygen Quenching Highly efficient at quenching singlet oxygen.A powerful quencher of singlet oxygen.Physically deactivates singlet oxygen without being consumed in the process.

Experimental Protocols

Natural Lycopene Extraction from Tomatoes

Objective: To extract lycopene from fresh tomatoes for subsequent analysis.

Materials:

  • Fresh, ripe tomatoes

  • Solvent mixture: Hexane and Acetone (75:25 v/v)[10]

  • Blender or homogenizer

  • Orbital shaker

  • Whatman No. 1 filter paper

  • Rotary vacuum evaporator

  • Storage vials

Procedure:

  • Wash and cut fresh tomatoes, removing the seeds.

  • Homogenize the tomato pulp in a blender to break down the cell structure.[10]

  • Weigh approximately 20g of the homogenized sample and place it in a 250mL conical flask.

  • Add 200mL of the hexane/acetone solvent mixture to the flask.[10]

  • Place the flask on an orbital shaker and extract overnight at room temperature.

  • Filter the extract using Whatman No. 1 filter paper to separate the solvent from the solid residue.

  • Evaporate the solvent from the filtrate using a rotary vacuum evaporator at 50°C to obtain the crude lycopene extract.[10]

  • Store the crude extract at 4°C in airtight, dark vials until further use.

Chemical Synthesis of Lycopene

The chemical synthesis of lycopene is a multi-step process often involving the Wittig or Wittig-Horner reaction.[11] A common strategy is the C15 + C10 + C15 condensation.

Conceptual Workflow:

  • Synthesis of a C15 building block: A C15 compound, such as a C15-phosphonate, is synthesized.[12]

  • Synthesis of a C10 building block: A C10-triene dialdehyde (B1249045) is synthesized.[11]

  • Condensation Reaction: The C15 and C10 building blocks are reacted together in a double Wittig-Horner reaction to form the C40 lycopene molecule.[13]

  • Purification: The synthesized lycopene is then purified through processes like recrystallization to yield the final product.[13]

Caption: Workflow for the chemical synthesis of lycopene.

DPPH Radical Scavenging Assay

Objective: To determine the free radical scavenging activity of lycopene.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or ethanol (B145695) (spectrophotometric grade)

  • Lycopene extract or synthetic lycopene solution

  • Ascorbic acid (positive control)

  • Spectrophotometer

  • Cuvettes or 96-well plate

Procedure:

  • Prepare a 0.1 mM DPPH working solution in methanol or ethanol. Keep the solution protected from light.[14]

  • Prepare serial dilutions of the lycopene sample and ascorbic acid in the same solvent.

  • To a cuvette or well, add a defined volume of the sample or standard dilution.

  • Add an equal volume of the DPPH working solution to initiate the reaction. A blank containing only the solvent and DPPH solution should also be prepared.[14]

  • Incubate the mixture in the dark for 30 minutes at room temperature.[14]

  • Measure the absorbance at 517 nm using a spectrophotometer.[14]

  • Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_blank - A_sample) / A_blank] x 100 Where A_blank is the absorbance of the blank and A_sample is the absorbance of the sample.

  • Determine the IC50 value , which is the concentration of the sample required to scavenge 50% of the DPPH radicals.

ABTS Radical Scavenging Assay

Objective: To measure the antioxidant capacity of lycopene against the ABTS radical cation.

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Ethanol or buffer solution

  • Lycopene extract or synthetic lycopene solution

  • Trolox (standard)

  • Spectrophotometer

Procedure:

  • Prepare the ABTS radical cation (ABTS•+) solution by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[15]

  • Dilute the ABTS•+ solution with ethanol or a suitable buffer to an absorbance of 0.70 ± 0.02 at 734 nm.[16]

  • Prepare serial dilutions of the lycopene sample and Trolox standard.

  • Add a small volume of the sample or standard to a cuvette or well.

  • Add a larger volume of the diluted ABTS•+ solution and mix thoroughly.

  • Allow the reaction to proceed for a set time (e.g., 6 minutes) at room temperature.

  • Measure the absorbance at 734 nm.

  • Calculate the percentage of inhibition and determine the Trolox Equivalent Antioxidant Capacity (TEAC).

Signaling Pathways Modulated by Lycopene

Lycopene's biological effects extend beyond its antioxidant properties. It has been shown to modulate several key signaling pathways involved in cell growth, proliferation, and apoptosis, which are particularly relevant in the context of cancer research.[7][17]

Caption: Signaling pathways modulated by lycopene.

Lycopene has been reported to:

  • Inhibit Growth Factor Signaling: It can interfere with insulin-like growth factor-1 (IGF-1) and platelet-derived growth factor (PDGF) signaling pathways, which are crucial for cell growth and proliferation.[9]

  • Induce Cell Cycle Arrest: Lycopene can block the progression of the cell cycle from the G1 to the S phase. It achieves this by reducing the levels of cyclins D and E, which in turn inactivates cyclin-dependent kinases (CDKs) and prevents the phosphorylation of the retinoblastoma protein (Rb).[9]

  • Promote Apoptosis: Lycopene can induce programmed cell death (apoptosis) in cancer cells by increasing the expression of the pro-apoptotic protein Bax and decreasing the expression of the anti-apoptotic protein Bcl-2, leading to the activation of caspases.[18]

  • Modulate Other Key Pathways: Research has also implicated lycopene in the modulation of other critical signaling pathways, including the PI3K/Akt/mTOR, MAPK, and NF-κB pathways, all of which are involved in cancer cell survival and proliferation.[19][20]

References

Structure-Activity Relationship of Dihydroxylycopene and its Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of dihydroxylycopene and its derivatives, focusing on their antioxidant and anti-inflammatory properties. Due to the limited direct experimental data on this compound, this guide establishes lycopene (B16060) as a baseline and extrapolates the potential effects of hydroxylation based on established SAR principles for carotenoids and other phenolic compounds.

Comparative Analysis of Bioactivity

The introduction of hydroxyl groups to the acyclic backbone of lycopene is predicted to modulate its biological activity. The position and number of these hydroxyl groups are critical determinants of the antioxidant and anti-inflammatory efficacy of the resulting derivatives.

Antioxidant Activity

The antioxidant capacity of carotenoids is primarily attributed to their ability to quench singlet oxygen and scavenge free radicals.[1] The extended system of conjugated double bonds in the lycopene structure is central to this activity.

Structure-Activity Relationship Insights:

  • Hydroxylation: The presence of hydroxyl groups can enhance the radical scavenging activity of carotenoids.[2] This is attributed to the ability of the hydroxyl group to donate a hydrogen atom, stabilizing the radical species.

  • Position of Hydroxyl Groups: The antioxidant activity is influenced by the position of the hydroxyl groups. For instance, in flavonoids, a 3',4'-ortho-dihydroxy configuration in the B-ring is a key feature for high antioxidant activity.[3] A similar principle may apply to hydroxylated lycopene derivatives.

  • Acyclic Structure: The open-chain structure of lycopene and its hydroxylated derivatives may allow for better interaction with radical species compared to cyclic carotenoids.[4]

Table 1: Comparison of Antioxidant Activity (IC50 values)

CompoundDPPH Radical Scavenging (µg/mL)ABTS Radical Scavenging (µg/mL)Notes
Lycopene (all-E-isomer) 140[5]80[5]Baseline for comparison.
Lycopene (55% Z-isomers) 80[5]35[5]Z-isomers exhibit higher antioxidant activity.
This compound (Predicted) < 140< 80The presence of hydroxyl groups is expected to increase radical scavenging activity, leading to lower IC50 values compared to all-E-lycopene. The exact values are not available in the literature.
Poly-hydroxylated Lycopene Derivatives (Predicted) Lower than this compoundLower than this compoundIncreased number of hydroxyl groups is likely to further enhance antioxidant capacity.

Note: Predicted values are based on general SAR principles and require experimental validation.

Anti-inflammatory Activity

Lycopene has demonstrated significant anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators.[5][6][7] The introduction of hydroxyl groups is anticipated to modulate these properties.

Structure-Activity Relationship Insights:

  • Inhibition of Pro-inflammatory Enzymes: Lycopene has been shown to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory cascade.[8][9] Hydroxylated derivatives are expected to retain or enhance this inhibitory activity.

  • Modulation of Signaling Pathways: Lycopene exerts its anti-inflammatory effects by modulating key signaling pathways, including NF-κB, Nrf2, and MAPK.[10] It is plausible that this compound and its derivatives would also interact with these pathways, potentially with greater efficacy due to the presence of hydroxyl moieties that can participate in hydrogen bonding and other interactions.

Table 2: Comparison of Anti-inflammatory Activity

CompoundInhibition of NO Production in LPS-stimulated MacrophagesInhibition of COX-2 ExpressionKey Signaling Pathways Modulated
Lycopene Significant inhibition (40% at 10 µM)[5]Inhibited[8]NF-κB, Nrf2, MAPK
This compound (Predicted) Potentially stronger inhibition than lycopenePotentially stronger inhibitionLikely to modulate NF-κB, Nrf2, and MAPK pathways, possibly with enhanced potency.
Other Hydroxylated Lycopene Derivatives (Predicted) Activity likely dependent on the number and position of hydroxyl groups.Activity likely dependent on the number and position of hydroxyl groups.Modulation of inflammatory pathways is expected.

Note: Direct quantitative data for this compound derivatives is not currently available in the literature.

Signaling Pathways

The anti-inflammatory and antioxidant effects of lycopene and its derivatives are mediated through the modulation of several key intracellular signaling pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Lycopene has been shown to inhibit NF-κB activation, thereby reducing the expression of pro-inflammatory genes.[4][6]

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates IKK->IκBα Inhibits Degradation NF-κB NF-κB IκBα->NF-κB Inhibits NF-κB_n NF-κB NF-κB->NF-κB_n Translocates Lycopene This compound (Predicted) Lycopene->IKK Inhibits DNA DNA NF-κB_n->DNA Binds Pro-inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2) DNA->Pro-inflammatory_Genes Transcription

Caption: NF-κB signaling pathway and predicted inhibition by this compound.

Nrf2 Signaling Pathway

The Nrf2 pathway is a critical regulator of the cellular antioxidant response. Carotenoids, including lycopene, can activate Nrf2, leading to the expression of antioxidant and detoxification enzymes.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative_Stress Oxidative Stress Keap1 Keap1 Oxidative_Stress->Keap1 Induces Conformational Change Nrf2 Nrf2 Keap1->Nrf2 Sequesters and Promotes Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocates Lycopene This compound (Predicted) Lycopene->Keap1 Inhibits Interaction ARE ARE Nrf2_n->ARE Binds Antioxidant_Genes Antioxidant Genes (HO-1, NQO1) ARE->Antioxidant_Genes Transcription

Caption: Nrf2 signaling pathway and predicted activation by this compound.

Experimental Protocols

This section details the methodologies for key experiments to assess the antioxidant and anti-inflammatory activities of this compound and its derivatives.

Synthesis of this compound Derivatives

A general synthetic approach for hydroxylated lycopene derivatives would likely involve a multi-step process. A potential strategy could be a C15 + C10 + C15 double Wittig reaction. The key steps would involve the synthesis of hydroxylated C15 building blocks, which can be achieved through methods like Sharpless asymmetric epoxidation followed by hydrolysis to introduce the hydroxyl groups at specific positions. These hydroxylated C15 fragments would then be coupled with a C10 dialdehyde (B1249045) to construct the full C40 carotenoid backbone. Purification of the final products would typically be carried out using chromatographic techniques such as column chromatography and HPLC.

Antioxidant Activity Assays
  • Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol (B129727).

  • Reaction mixture: A defined volume of the DPPH solution is mixed with various concentrations of the test compound (this compound derivative) dissolved in a suitable solvent (e.g., methanol or DMSO).

  • Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is then determined.[6][7]

  • Generation of ABTS radical cation (ABTS•+): ABTS is reacted with an oxidizing agent (e.g., potassium persulfate) and allowed to stand in the dark at room temperature for 12-16 hours to form the stable blue-green ABTS•+ solution.

  • Adjustment of absorbance: The ABTS•+ solution is diluted with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction mixture: A small volume of the test compound at various concentrations is added to a larger volume of the diluted ABTS•+ solution.

  • Measurement: The decrease in absorbance is recorded at 734 nm after a specific incubation time (e.g., 6 minutes).

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the IC50 value is determined.

Anti-inflammatory Activity Assays
  • Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in a suitable medium.

  • Treatment: The cells are pre-treated with various concentrations of the test compound for a specific duration (e.g., 1 hour).

  • Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and NO production.

  • Incubation: The cells are incubated for a further period (e.g., 24 hours).

  • Measurement of Nitrite (B80452): The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with the Griess reagent and measuring the absorbance at around 540 nm.

  • Calculation: The percentage of NO inhibition is calculated by comparing the nitrite concentration in the treated cells to that in the LPS-stimulated control cells. The IC50 value can then be determined.[5][7]

  • Cell treatment and RNA extraction: Macrophages are treated as described in the NO inhibition assay. After the incubation period, total RNA is extracted from the cells using a suitable kit.

  • Reverse Transcription (RT): The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

  • Polymerase Chain Reaction (PCR): The cDNA is then used as a template for PCR amplification of the target genes (iNOS, COX-2) and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.

  • Analysis: The PCR products are analyzed by gel electrophoresis, and the band intensities are quantified. Alternatively, quantitative real-time PCR (qPCR) can be used for more precise quantification of gene expression levels. The relative expression of the target genes is normalized to the housekeeping gene.

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and biological evaluation of this compound derivatives.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation Start Starting Materials Synthesis Multi-step Synthesis (e.g., Wittig Reaction) Start->Synthesis Purification Purification (Chromatography, HPLC) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Antioxidant_Assays Antioxidant Assays (DPPH, ABTS) Characterization->Antioxidant_Assays Anti_inflammatory_Assays Anti-inflammatory Assays (NO Inhibition, Gene Expression) Characterization->Anti_inflammatory_Assays Data_Analysis Data Analysis & SAR Antioxidant_Assays->Data_Analysis Anti_inflammatory_Assays->Data_Analysis

References

A Comparative Guide to the In Vivo Efficacy of Carotenoids and Vitamin E in Atherosclerosis Models

Author: BenchChem Technical Support Team. Date: December 2025

An Important Note on Dihydroxylycopene: Extensive literature searches did not yield specific in vivo efficacy studies for this compound. This guide will therefore focus on lycopene (B16060), a structurally related and well-researched carotenoid, as a proxy. The following sections provide a comparative analysis of the in vivo efficacy of lycopene, astaxanthin (B1665798), and vitamin E in disease models of atherosclerosis, a condition where oxidative stress and inflammation are key pathological contributors.

This guide is intended for researchers, scientists, and drug development professionals, offering an objective comparison of the performance of these antioxidants with supporting experimental data.

Comparative Efficacy on Lipid Profile and Oxidative Stress

The following tables summarize the quantitative effects of lycopene, astaxanthin, and vitamin E on key biomarkers of atherosclerosis in rodent models. These studies utilize a high-cholesterol or high-fat diet to induce a disease state that mimics human atherosclerosis.

Table 1: Effects on Lipid Profile in High-Cholesterol Diet-Induced Atherosclerosis Models

AntioxidantAnimal ModelDosageDurationTotal Cholesterol (TC)Triglycerides (TG)LDL-Cholesterol (LDL-C)HDL-Cholesterol (HDL-C)Citation(s)
Lycopene Sprague-Dawley Rats4 mg/kg/day (oral)21 daysSignificant ↓Significant ↓Significant ↓Significant ↑[1]
ApoE KO MiceNot specified-Significant ↓Significant ↓--[2]
Sprague-Dawley RatsNot specified-Significant ↓Significant ↓Significant ↓Significant ↑[3][4]
Astaxanthin Sprague-Dawley Rats50 mg/kg (oral)45 daysSignificant ↓Significant ↓Significant ↓Significant ↑[5]
Ldlr-/- Mice70 mg/kg (every other day)16 weeksNo significant difference---[6]
Non-obese humans12 & 18 mg/day12 weeks-Significant ↓-Significant ↑[7]
Vitamin E Sprague-Dawley Rats0.05% of diet60 days-Significant ↓Significant ↓-[8]
Ldlr-/- MiceNot specifiedLong-term----[9]
Hypercholesterolemic Men400 IU/day2 monthsNo significant change---[10]

Arrow (↑/↓) indicates an increase or decrease. "KO" refers to knockout. "Ldlr-/-" refers to low-density lipoprotein receptor knockout.

Table 2: Effects on Oxidative Stress Markers in High-Cholesterol Diet-Induced Atherosclerosis Models

AntioxidantAnimal ModelDosageDurationMalondialdehyde (MDA)Superoxide Dismutase (SOD)Glutathione Peroxidase (GPx)Catalase (CAT)Citation(s)
Lycopene Sprague-Dawley Rats4 mg/kg/day (oral)21 daysSignificant ↓Significant ↑Significant ↑Significant ↑[1]
Sprague-Dawley RatsNot specified-Significant ↓Significant ↑Significant ↑Significant ↑[3][4]
Astaxanthin Sprague-Dawley Rats8.0 FFAP diet-Significant ↓ (plasma & liver)--Significant ↑ (liver)[5]
Overweight Humans5 & 20 mg/day12 weeksSignificant ↓Significant ↑--[11]
Vitamin E Sprague-Dawley Rats0.05% of diet60 daysSignificant ↓ (plasma & brain)---[8][12]
Hypercholesterolemic Men400 IU/day2 monthsSignificant ↓ (urinary F2-isoprostanes)---[10][13]

"FFAP" refers to free-form astaxanthin powder.

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in this guide.

Animal Model: High-Cholesterol Diet-Induced Atherosclerosis in Rats

A common method to induce atherosclerosis in rats involves feeding them a high-cholesterol diet.[14][15][16][17]

  • Animals: Male Sprague-Dawley or Wistar rats are often used.

  • Acclimatization: Animals are acclimatized for a period of one to two weeks before the experiment begins.

  • Diet: A standard chow diet is modified to be high in cholesterol and fat. A typical atherogenic diet may contain:

    • 1-2% Cholesterol

    • 0.5% Cholic Acid (to aid cholesterol absorption)

    • 15-20% Fat (e.g., lard or coconut oil)

  • Duration: The diet is administered for a period of 8 to 12 weeks to induce hyperlipidemia and the development of atherosclerotic plaques.[18]

  • Groups:

    • Control Group: Fed a standard chow diet.

    • Atherosclerotic Model Group: Fed the high-cholesterol diet.

    • Treatment Groups: Fed the high-cholesterol diet supplemented with the respective antioxidants (Lycopene, Astaxanthin, Vitamin E) at specified dosages.

Biochemical Assays

At the end of the experimental period, blood and tissue samples are collected for biochemical analysis.

  • Lipid Profile:

    • Serum is separated from blood samples.

    • Total cholesterol (TC), triglycerides (TG), high-density lipoprotein cholesterol (HDL-C), and low-density lipoprotein cholesterol (LDL-C) are measured using commercially available enzymatic kits and a spectrophotometer.

  • Oxidative Stress Markers:

    • Malondialdehyde (MDA): MDA, a marker of lipid peroxidation, is typically measured in plasma or tissue homogenates using the thiobarbituric acid reactive substances (TBARS) assay. The absorbance is read at 532 nm.

    • Superoxide Dismutase (SOD), Glutathione Peroxidase (GPx), and Catalase (CAT): The activities of these antioxidant enzymes are measured in tissue homogenates (e.g., liver, heart) using specific assay kits. These assays are generally based on spectrophotometric methods that measure the rate of a specific reaction catalyzed by the enzyme.

Histopathological Analysis
  • The aorta and heart are dissected and fixed in formalin.

  • Tissues are embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) for general morphology and with specific stains like Oil Red O to visualize lipid deposits within atherosclerotic plaques.

Signaling Pathways and Experimental Workflow

The following diagrams, created using Graphviz (DOT language), illustrate the key signaling pathways modulated by these antioxidants and a typical experimental workflow.

Signaling Pathways in Atherosclerosis

Signaling_Pathways cluster_stimuli Pro-Atherogenic Stimuli cluster_antioxidants Antioxidant Intervention cluster_pathways Key Signaling Pathways cluster_outcomes Cellular Outcomes High Cholesterol Diet High Cholesterol Diet Oxidative Stress (ROS) Oxidative Stress (ROS) NF-κB Pathway NF-κB Pathway Oxidative Stress (ROS)->NF-κB Pathway Activates MAPK Pathway MAPK Pathway Oxidative Stress (ROS)->MAPK Pathway Activates Oxidative Damage Oxidative Damage Oxidative Stress (ROS)->Oxidative Damage Causes Lycopene Lycopene Lycopene->NF-κB Pathway Inhibit Lycopene->MAPK Pathway Inhibit Nrf2 Pathway Nrf2 Pathway Lycopene->Nrf2 Pathway Activate Astaxanthin Astaxanthin Astaxanthin->NF-κB Pathway Inhibit Astaxanthin->MAPK Pathway Inhibit Astaxanthin->Nrf2 Pathway Activate Vitamin E Vitamin E Vitamin E->NF-κB Pathway Inhibit Vitamin E->MAPK Pathway Inhibit Inflammation Inflammation NF-κB Pathway->Inflammation Promotes MAPK Pathway->Inflammation Promotes Antioxidant Enzyme Expression Antioxidant Enzyme Expression Nrf2 Pathway->Antioxidant Enzyme Expression Upregulates Atherosclerosis Atherosclerosis Inflammation->Atherosclerosis Leads to Oxidative Damage->Atherosclerosis Leads to Antioxidant Enzyme Expression->Oxidative Stress (ROS) Reduces

Caption: Key signaling pathways modulated by antioxidants in atherosclerosis.

Experimental Workflow

Experimental_Workflow cluster_groups Experimental Groups cluster_analysis Data Analysis start Start: Animal Selection (e.g., Sprague-Dawley Rats) acclimatization Acclimatization (1-2 weeks) start->acclimatization grouping Random Group Assignment acclimatization->grouping control Control Group (Standard Diet) model Atherosclerosis Model (High-Cholesterol Diet) treatment Treatment Groups (HCD + Antioxidant) diet_period Dietary Intervention (8-12 weeks) control->diet_period model->diet_period treatment->diet_period sampling Sample Collection (Blood, Tissues) diet_period->sampling biochemistry Biochemical Assays (Lipid Profile, Oxidative Stress) sampling->biochemistry histology Histopathology (H&E, Oil Red O Staining) sampling->histology conclusion Conclusion: Efficacy Evaluation biochemistry->conclusion histology->conclusion

Caption: General experimental workflow for in vivo antioxidant efficacy studies.

Discussion and Conclusion

The compiled data from various in vivo studies indicates that lycopene, astaxanthin, and vitamin E all exhibit beneficial effects in rodent models of atherosclerosis. They consistently improve lipid profiles by lowering total cholesterol, triglycerides, and LDL-cholesterol, while in some cases increasing HDL-cholesterol.[1][3][5][8] Furthermore, they mitigate oxidative stress by reducing lipid peroxidation (MDA) and enhancing the activity of endogenous antioxidant enzymes like SOD, GPx, and CAT.[1][3][4][5][8]

The mechanisms underlying these effects involve the modulation of key signaling pathways. Lycopene, astaxanthin, and vitamin E have been shown to inhibit pro-inflammatory pathways such as NF-κB and MAPK.[19][20][21][22] Additionally, lycopene and astaxanthin can activate the Nrf2 pathway, which upregulates the expression of antioxidant enzymes, thereby bolstering the cell's defense against oxidative stress.[7]

While all three antioxidants show promise, the magnitude of their effects can vary depending on the specific model, dosage, and duration of the study. Lycopene and astaxanthin appear to have robust effects on both lipid metabolism and oxidative stress markers.[1][3][4][5] The effects of vitamin E on lipid profiles in some studies were less pronounced compared to the carotenoids, although it demonstrated significant antioxidant activity by reducing lipid peroxidation.[8][10][13]

References

A Systematic Review and Meta-Analysis of Dihydroxylycopene Intervention Studies: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of the scientific literature has revealed a notable absence of systematic reviews, meta-analyses, and individual human intervention studies specifically investigating the effects of dihydroxylycopene. This lack of available data prevents the creation of a comparative guide based on direct clinical evidence for this specific carotenoid.

For researchers, scientists, and drug development professionals interested in this area, this data gap presents both a challenge and an opportunity. To facilitate future research, this guide provides a framework for investigation by drawing parallels with the closely related and well-studied carotenoid, lycopene (B16060). The following sections offer a summary of lycopene intervention studies, propose hypothetical experimental designs for future this compound research, and illustrate potential signaling pathways, all formatted to meet the standards of a publishable comparison guide.

Comparison of Lycopene Intervention Studies

While no data exists for this compound, numerous studies have evaluated the effects of lycopene supplementation on various health outcomes. The following table summarizes key quantitative data from representative lycopene intervention studies. This can serve as a template for organizing future findings on this compound.

Table 1: Summary of Quantitative Data from Lycopene Intervention Studies

Study OutcomeIntervention Group (Lycopene)Control Group (Placebo)Percentage Changep-valueReference
Periodontal Disease
Plaque IndexMean Reduction: 1.2 ± 0.4Mean Reduction: 0.5 ± 0.3-58.3%0.003[1][2]
Bleeding on Probing (Short Term)Significant ImprovementNo Significant Change-0.008[1][2]
Gingival Index (Short Term)Significant ImprovementNo Significant Change-0.002[1][2]
Oxidative Stress & Male Infertility
Malondialdehyde (MDA) LevelsSignificant DecreaseNo Significant Change-<0.05[3]
Testosterone LevelsSignificant IncreaseNo Significant Change-<0.05[3]
Testes WeightSignificant IncreaseNo Significant Change-<0.05[3]
Bcl-2 mRNA ExpressionSignificant IncreaseNo Significant Change-<0.05[3]
BAX mRNA ExpressionSignificant DecreaseNo Significant Change-<0.05[3]

Proposed Experimental Protocols for this compound Intervention Studies

For future clinical trials on this compound, detailed and robust experimental protocols are crucial. Below are proposed methodologies for key experiments, based on established practices in carotenoid research.

Pharmacokinetic Analysis

Objective: To determine the bioavailability, metabolism, and elimination half-life of this compound in humans.

Methodology:

  • Subject Recruitment: Recruit healthy male and female volunteers (n=10-20) who are pre-screened for their ability to absorb carotenoids.

  • Intervention: Administer a single oral dose of purified this compound (e.g., 10 mg) combined with a trace amount of ¹⁴C-labeled this compound.

  • Sample Collection: Collect blood, urine, and expired breath samples at baseline and at regular intervals (e.g., 0, 2, 4, 6, 8, 12, 24, 48, 72 hours, and then weekly for up to 42 days). Skin biopsies could also be considered at baseline and at the end of the study.

  • Analysis:

    • Quantify total ¹⁴C levels in plasma, plasma triacylglycerol-rich lipoprotein (TRL) fraction, urine, and expired CO₂ using accelerator mass spectrometry (AMS).

    • Separate and quantify this compound isomers in plasma and TRL fractions using High-Performance Liquid Chromatography (HPLC) coupled with a photodiode array detector and a mass spectrometer.

    • Identify metabolites in plasma and urine using liquid chromatography-mass spectrometry (LC-MS).

Antioxidant Capacity Assessment

Objective: To evaluate the in vivo antioxidant effects of this compound supplementation.

Methodology:

  • Study Design: A randomized, double-blind, placebo-controlled trial with two parallel groups (this compound vs. placebo).

  • Participants: Recruit subjects with elevated markers of oxidative stress.

  • Intervention: Daily oral supplementation with this compound (dose to be determined by initial pharmacokinetic studies) or a placebo for a specified period (e.g., 8-12 weeks).

  • Biomarker Analysis: Measure the following biomarkers in blood samples collected at baseline and at the end of the intervention period:

    • Malondialdehyde (MDA): A marker of lipid peroxidation, measured by TBARS assay.

    • F2-Isoprostanes: A reliable marker of lipid peroxidation, quantified in urine using UHPLC-DAD-MS/MS.

    • Total Antioxidant Capacity (TAC): Assessed using assays such as the Ferric Reducing Ability of Plasma (FRAP) assay.

    • Activities of antioxidant enzymes: Superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GSH-Px) activities measured in erythrocytes.

Potential Signaling Pathways and Experimental Workflows

Based on the known mechanisms of lycopene and other antioxidants, the following diagrams illustrate a hypothetical signaling pathway that this compound might influence and a proposed experimental workflow for investigating its effects.

G This compound This compound ros Reactive Oxygen Species (ROS) This compound->ros Scavenges keap1 Keap1 ros->keap1 Oxidizes nrf2 Nrf2 are Antioxidant Response Element (ARE) nrf2->are Binds to keap1->nrf2 Inhibits antioxidant_enzymes Antioxidant Enzymes (e.g., SOD, CAT, GPx) are->antioxidant_enzymes Induces Transcription antioxidant_enzymes->ros Neutralizes cellular_protection Cellular Protection antioxidant_enzymes->cellular_protection

Caption: Hypothetical Nrf2-Keap1 signaling pathway activation by this compound.

G start Start: Recruit Subjects screening Screening & Baseline Measurements start->screening randomization Randomization screening->randomization group_a Group A: This compound randomization->group_a group_b Group B: Placebo randomization->group_b intervention Intervention Period (e.g., 12 weeks) group_a->intervention group_b->intervention follow_up Follow-up Measurements intervention->follow_up data_analysis Data Analysis follow_up->data_analysis end End: Report Findings data_analysis->end

Caption: Proposed experimental workflow for a randomized controlled trial.

References

Safety Operating Guide

Proper Disposal of Dihydroxylycopene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides general guidance for the proper disposal of dihydroxylycopene. It is essential to consult your institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations, as disposal requirements can vary. This guide is intended to supplement, not replace, institutional protocols.

Immediate Safety and Handling Precautions

Before handling this compound for disposal, it is crucial to take appropriate safety measures. Based on the properties of related carotenoids, this compound is sensitive to air and light.

Personal Protective Equipment (PPE):

  • Gloves: Wear chemical-resistant gloves to prevent skin contact. Use proper glove removal technique.

  • Eye Protection: Use safety glasses or goggles that meet appropriate government standards (e.g., NIOSH or EN 166).

  • Lab Coat: A standard laboratory coat is recommended to protect clothing.

Handling:

  • Handle this compound in a well-ventilated area to avoid inhalation of any fine particles.

  • Keep the compound away from heat and direct light to prevent degradation.

Waste Characterization

  • Non-Hazardous Classification: Unless specified otherwise by your institution or local regulations, pure this compound can typically be managed as non-hazardous solid chemical waste.[1]

  • Mixtures: If this compound is mixed with solvents or other chemicals, the entire mixture must be characterized based on its most hazardous component. For instance, if mixed with a flammable solvent, it must be treated as flammable hazardous waste.

Step-by-Step Disposal Protocol

The following protocol outlines the recommended procedure for the disposal of this compound.

Step 1: Waste Collection

  • Carefully sweep up solid this compound, minimizing dust formation.

  • Place the collected solid waste into a designated, compatible, and non-reactive container with a secure lid.[2] Plastic containers are often preferred over glass for solid waste to reduce the risk of breakage.[3]

Step 2: Labeling

  • Clearly label the waste container. The label should include:

    • The words "Non-Hazardous Waste" (or "Hazardous Waste" if mixed with hazardous materials).[3]

    • The full chemical name: "this compound". Avoid abbreviations or chemical formulas.[3]

    • The approximate quantity of the waste.

    • The date the container was first used for waste accumulation.[3]

    • Your name, laboratory, and contact information.

Step 3: Storage

  • Store the labeled waste container in a designated satellite accumulation area (SAA) within your laboratory.[4]

  • The SAA should be away from general lab traffic and clearly marked.

  • Ensure the waste container is kept closed at all times, except when adding waste.[5]

  • Segregate the this compound waste from other chemical waste streams, especially liquids and incompatible chemicals.[6]

Step 4: Final Disposal

  • Consult EHS: Before final disposal, always consult with your institution's EHS department to confirm the appropriate disposal route.

  • Licensed Disposal Company: The most recommended method for disposal of laboratory chemicals, even those considered non-hazardous, is to transfer them to a licensed disposal company through your EHS office.[6] This ensures environmentally responsible management.

  • Trash Disposal (with caution): If and only if your EHS department confirms that this compound is considered a non-hazardous solid suitable for regular trash, follow their specific procedures.[1][7] This may require packaging the waste securely and having laboratory personnel, not custodial staff, transfer it to the designated dumpster.[7]

Empty Containers:

  • A container that held this compound can typically be disposed of as regular trash after ensuring it is completely empty.[5]

  • Deface or remove the original chemical label to prevent confusion.[5]

Data Presentation

The following table summarizes key properties of this compound.

PropertyInformationSource
Molecular Formula C40H60O2[8]
Molecular Weight 572.9 g/mol [8]
Appearance Solid (assumed based on related compounds)
Synonyms 1,1'-Dihydroxy-1,1',2,2'-tetrahydrolycopene[8]
Sensitivities Assumed to be air and light sensitive, similar to other carotenoids.
Storage Temperature Typically stored at low temperatures (e.g., -20°C) to prevent degradation.

Mandatory Visualization

The diagram below illustrates the decision-making workflow for the proper disposal of this compound.

G start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe collect Collect Solid Waste in a Compatible, Labeled Container ppe->collect storage Store in Designated Satellite Accumulation Area collect->storage consult Consult Institutional EHS for Guidance storage->consult licensed_disposal Transfer to Licensed Disposal Company via EHS consult->licensed_disposal Standard Procedure trash_disposal Follow Institutional Protocol for Non-Hazardous Solid Waste consult->trash_disposal EHS Confirms Non-Hazardous end End: Waste Disposed licensed_disposal->end trash_disposal->end

Caption: this compound Disposal Workflow.

References

Essential Safety and Logistical Information for Handling Dihydroxylycopene

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Dihydroxylycopene was found. The following information is based on the general properties of carotenoids and best practices for handling laboratory chemicals. Researchers should always consult their institution's safety office and perform a risk assessment before handling any new compound.

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with this compound. It includes procedural, step-by-step guidance on personal protective equipment, handling, disposal, and emergency spill cleanup.

Personal Protective Equipment (PPE)

Due to the lack of a specific SDS for this compound, a conservative approach to PPE is recommended, treating it as a potentially irritating and sensitive compound, similar to other carotenoids. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecificationsRationale
Hand Protection GlovesPowder-free nitrile or neoprene gloves. Consider double-gloving.To prevent skin contact with the compound. Powder-free gloves minimize the risk of aerosolizing the compound.
Body Protection Lab Coat/GownA clean, long-sleeved lab coat or a disposable gown made of a low-permeability fabric.To protect skin and personal clothing from splashes and spills.
Eye Protection Safety Glasses/GogglesChemical splash goggles.To protect the eyes from splashes of solutions containing this compound.
Respiratory Protection NIOSH-approved RespiratorAn N95 or higher-level respirator should be considered when handling the powder form to avoid inhalation.To prevent inhalation of fine particles, especially when weighing or transferring the solid compound.
Face Protection Face ShieldA face shield worn over safety goggles.Recommended when there is a significant risk of splashes or aerosol generation.

Operational Plan: Handling and Experimental Protocol

Carotenoids, including this compound, are known to be sensitive to light, heat, and air.[1] Exposure to these elements can lead to degradation through oxidation and isomerization.[1] Therefore, all handling and experimental procedures should be designed to minimize this degradation.

General Handling Precautions:

  • Handle this compound in a well-ventilated area, preferably within a fume hood, especially when dealing with the solid form or volatile solvents.

  • Avoid the formation of dust and aerosols.

  • Keep the compound in a tightly sealed container, protected from light.

  • Store in a cool, dark place, and consider storing under an inert gas like argon or nitrogen.[1]

Experimental Protocol: General Extraction of this compound (Adapted from Carotenoid Extraction Protocols)

This protocol outlines a general method for the extraction of this compound from a biological matrix. The choice of solvents and specific steps may need to be optimized based on the specific research application.

  • Sample Preparation:

    • Homogenize the sample material (e.g., plant tissue, microbial cells) to increase the surface area for extraction.

  • Solvent Extraction:

    • Add a suitable organic solvent or a mixture of solvents. Common solvents for carotenoid extraction include acetone (B3395972), ethanol, hexane (B92381), and ethyl acetate. A mixture of hexane and acetone (1:1 v/v) is often effective.

    • Agitate or sonicate the mixture to enhance the extraction efficiency.

    • Perform the extraction under low light conditions to prevent degradation of the this compound.

  • Phase Separation:

    • If a solvent mixture like hexane/acetone is used with an aqueous sample, a phase separation will occur. The upper organic phase containing the this compound should be carefully collected.

    • The addition of a salt solution (e.g., 10% NaCl) can aid in the separation of the phases.

  • Drying and Concentration:

    • Dry the collected organic phase using an anhydrous drying agent like sodium sulfate.

    • Evaporate the solvent under reduced pressure using a rotary evaporator at a low temperature to obtain the concentrated this compound extract.

  • Storage:

    • Store the purified this compound under an inert atmosphere at a low temperature (e.g., -20°C) and protected from light.[1]

Disposal Plan

While specific regulations for this compound are not available, it is prudent to follow standard procedures for chemical waste disposal. Although some carotenoids are not classified as hazardous, it is crucial to consult local, state, and federal regulations to ensure compliance.[1]

  • Solid Waste:

    • Carefully sweep up solid this compound, avoiding dust formation.[1]

    • Place the collected material into a suitable, clearly labeled, and sealed container for chemical waste.[1]

  • Liquid Waste:

    • Collect all solvent waste containing this compound in a properly labeled, sealed, and appropriate waste container. Do not pour down the drain.

  • Disposal Method:

    • The recommended method for disposal is to use a licensed disposal company.[1] This ensures that the waste is managed in an environmentally responsible manner.[1]

Emergency Spill Plan

In the event of a spill, prompt and appropriate action is necessary to minimize exposure and environmental contamination.

1. Immediate Actions:

  • Alert personnel in the immediate area of the spill.
  • If the substance is volatile or can produce airborne dust, close the laboratory door and increase exhaust ventilation through fume hoods.
  • Evacuate the area if the spill is large or involves hazardous solvents.

2. Personal Protective Equipment (PPE):

  • Before attempting to clean up the spill, don the appropriate PPE as outlined in the table above, including gloves, safety goggles, and a lab coat. For larger spills of powder, respiratory protection is crucial.

3. Spill Containment and Cleanup:

  • For Solid Spills:

    • Gently cover the spill with absorbent pads to prevent the powder from becoming airborne.

    • Carefully scoop or sweep up the material and place it into a sealed container for hazardous waste.[2] Take care not to create dust.[2]

    • Wipe the area with a wet paper towel to remove any remaining residue.[2] Dispose of the paper towel as hazardous waste.[2]

  • For Liquid Spills:

    • Contain the spill by creating a dike around the edges with an inert absorbent material such as vermiculite, cat litter, or chemical spill pillows.

    • Working from the outside in, apply the absorbent material to the spill.

    • Once the liquid is fully absorbed, use a scoop to collect the material and place it into a sealed, compatible container for hazardous waste.[3]

4. Decontamination:

  • Clean the spill area with soap and water or an appropriate laboratory detergent.
  • Decontaminate any tools used for the cleanup.

5. Waste Disposal:

  • Label the container with the spilled material and dispose of it through your institution's hazardous waste management program.

Workflow for Safe Handling of this compound

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal cluster_spill Spill Response A Risk Assessment B Don Appropriate PPE A->B C Weigh/Transfer in Fume Hood B->C D Conduct Experiment C->D E Store Properly D->E F Decontaminate Work Area D->F I Alert & Evacuate D->I G Segregate Waste F->G H Dispose via Licensed Vendor G->H J Contain Spill I->J K Clean & Decontaminate J->K L Dispose of Spill Waste K->L L->H

Caption: A logical workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dihydroxylycopene
Reactant of Route 2
Dihydroxylycopene

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。